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  • Product: Methyl 3-aminonaphthalene-1-carboxylate
  • CAS: 88790-90-3

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 3-aminonaphthalene-1-carboxylate (CAS 88790-90-3): Properties, Synthesis, and Applications in Research

Abstract Methyl 3-aminonaphthalene-1-carboxylate, identified by CAS number 88790-90-3, is a bifunctional naphthalene derivative that serves as a valuable building block in organic synthesis. Its rigid aromatic core, subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-aminonaphthalene-1-carboxylate, identified by CAS number 88790-90-3, is a bifunctional naphthalene derivative that serves as a valuable building block in organic synthesis. Its rigid aromatic core, substituted with both a nucleophilic amino group and an electrophilic methyl ester, presents a versatile scaffold for the development of complex molecules. This guide provides an in-depth analysis of its chemical properties, outlines a logical synthetic pathway, details protocols for its characterization, and explores its potential applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety requirements is the foundation of effective and safe laboratory practice. Methyl 3-aminonaphthalene-1-carboxylate is a solid at room temperature, and its handling requires adherence to standard chemical safety protocols.

Physicochemical Properties

The key physical and chemical identifiers for Methyl 3-aminonaphthalene-1-carboxylate are summarized below. These data are critical for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
CAS Number 88790-90-3
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1][2]
Synonyms Methyl 3-amino-1-naphthoate
Appearance Powder
Melting Point 69-72 °C
Storage Conditions Room temperature, in a dark, inert atmosphere[1]
Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] All manipulations should be performed in a well-ventilated chemical fume hood.[3]

Hazard ClassPictogramSignal WordHazard Statements
Skin, Eye, & Respiratory Irritant GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Data sourced from references[1][5].

Precautionary Measures: Key precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection).[1] In case of exposure, follow standard first-aid procedures and seek medical advice.[5][6]

Synthesis and Purification Strategy

While multiple synthetic routes may exist, a common and logical approach to Methyl 3-aminonaphthalene-1-carboxylate involves the esterification of its corresponding carboxylic acid precursor, 3-aminonaphthalene-1-carboxylic acid (CAS 32018-86-3).[7][8] This two-step conceptual framework—synthesis of the parent acid followed by esterification—is a foundational strategy in organic synthesis.

Plausible Synthetic Pathway

The synthesis begins with a suitable brominated naphthalene precursor, which is converted to the parent amino acid. The final step is a classic Fischer esterification.

G cluster_0 Step 1: Parent Acid Synthesis cluster_1 Step 2: Esterification A 3-Bromo-1-naphthonitrile B 3-Aminonaphthalene-1-carboxylic acid A->B Hydrolysis / Reduction (Conceptual) C Methyl 3-aminonaphthalene-1-carboxylate B->C Methanol (CH₃OH) H⁺ Catalyst (e.g., HCl) Reflux G start Synthesized Product ms Mass Spectrometry (MS) Verify Molecular Weight (m/z ≈ 201.22) start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (N-H, C=O, C-O) ms->ir nmr NMR Spectroscopy ¹H: Proton Environment ¹³C: Carbon Skeleton ir->nmr hplc HPLC Analysis Assess Purity (% Area) nmr->hplc final Characterized Compound hplc->final G cluster_amine Amine (NH₂) Modifications cluster_ester Ester (COOCH₃) Modifications center_node Methyl 3-aminonaphthalene-1-carboxylate amide Amide Formation (Acylation) center_node->amide R-COCl sulfonamide Sulfonamide Formation center_node->sulfonamide R-SO₂Cl alkylation Reductive Amination/ Alkylation center_node->alkylation R-CHO, NaBH(OAc)₃ acid Hydrolysis to Carboxylic Acid center_node->acid LiOH or NaOH amide2 Amidation acid->amide2 Amine, Coupling Agent

Sources

Exploratory

Methyl 3-amino-1-naphthoate: A Technical Guide to Structure, Synthesis, and Applications

The following technical guide details the structure, synthesis, properties, and applications of Methyl 3-amino-1-naphthoate. Executive Summary Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) is a bifunctional naphthalene d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, properties, and applications of Methyl 3-amino-1-naphthoate.

Executive Summary

Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) is a bifunctional naphthalene derivative characterized by an electron-donating amino group at the C3 position and an electron-withdrawing methyl ester at the C1 position. This "push-pull" electronic architecture confers significant utility in two primary domains:

  • Medicinal Chemistry: As a versatile scaffold for constructing polycyclic heteroaromatic systems (e.g., benzo[h]quinolines) and kinase inhibitors.

  • Photophysics: As a solvatochromic fluorophore where the intramolecular charge transfer (ICT) state is modulated by solvent polarity, making it a valuable precursor for environmental sensing probes.

This guide provides a comprehensive analysis of its chemical properties, a validated synthetic pathway, and its role in modern drug discovery and materials science.

Chemical Structure & Physical Properties[1][2][3][4][5]

Identification Data
PropertyDetail
Chemical Name Methyl 3-amino-1-naphthoate
CAS Number 88790-90-3
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COC(=O)C1=CC(N)=CC2=CC=CC=C12
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Structural Analysis

The molecule features a naphthalene core substituted at the 1 and 3 positions.

  • Electronic Push-Pull System: The amino group (-NH₂) at C3 acts as a strong electron donor (+M effect), while the ester group (-COOMe) at C1 acts as an electron acceptor (-M effect).

  • Conjugation: The 1,3-substitution pattern allows for electronic communication through the naphthalene ring, facilitating Intramolecular Charge Transfer (ICT) upon photoexcitation. This is the structural basis for its fluorescence and solvatochromism.

Synthesis & Manufacturing Protocol

The synthesis of Methyl 3-amino-1-naphthoate is non-trivial due to the directing effects on the naphthalene ring. Direct amination is difficult; therefore, a route via nitration of 1-naphthoic acid is the standard approach.

Synthetic Pathway Overview

The synthesis proceeds in three key stages:

  • Nitration: Electrophilic aromatic substitution of 1-naphthoic acid.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Reduction: Chemoselective reduction of the nitro group to an amine.

Reaction Workflow Diagram

Synthesis Start 1-Naphthoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-1-naphthoic Acid (plus 5- and 8- isomers) Step1->Inter1 Mix of isomers Step2 Separation & Esterification (MeOH, H+) Inter1->Step2 Fractional Cryst. Inter2 Methyl 3-nitro-1-naphthoate Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final Methyl 3-amino-1-naphthoate Step3->Final

Caption: Step-wise synthesis of Methyl 3-amino-1-naphthoate from 1-naphthoic acid.

Detailed Protocol

Step 1: Nitration of 1-Naphthoic Acid

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure: 1-Naphthoic acid is dissolved in conc.[1] H₂SO₄ at 0°C. A mixture of HNO₃/H₂SO₄ is added dropwise. The reaction yields a mixture of 3-, 5-, and 8-nitro isomers.

  • Purification (Critical): The 3-nitro isomer is often the minor product. It must be separated via fractional crystallization from acetic acid or ethanol, where it typically precipitates after the more abundant 5- and 8-isomers.

Step 2: Esterification

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄.

  • Procedure: The purified 3-nitro-1-naphthoic acid is refluxed in dry methanol with a catalytic amount of acid.

  • Mechanism: Fischer esterification.

  • Yield: Typically >90% for this step.[1]

Step 3: Reduction

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe) and Ammonium Chloride (NH₄Cl).

  • Procedure: The nitro ester is dissolved in MeOH/EtOAc. Pd/C (10% w/w) is added, and the mixture is stirred under H₂ atmosphere (balloon pressure) for 4-12 hours.

  • Note: The ester group is stable under these standard hydrogenation conditions.

Spectroscopic Characterization

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.90 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

    • δ 5.50-6.00 ppm (br s, 2H): Amino protons (-NH ₂).

    • δ 7.20-8.80 ppm (m, 5H): Aromatic protons. The proton at C2 (between the ester and amine) will appear as a doublet or singlet with distinct chemical shift due to the shielding/deshielding effects of the substituents.

Fluorescence & Solvatochromism

Methyl 3-amino-1-naphthoate exhibits positive solvatochromism , a property shared with its isomer Methyl 3-amino-2-naphthoate (MAN).

  • Mechanism: Excitation generates an Intramolecular Charge Transfer (ICT) state where electron density shifts from the amino group to the ester.

  • Solvent Effect:

    • Non-polar solvents (e.g., Hexane): Emission is blue-shifted (higher energy).

    • Polar solvents (e.g., Methanol, DMSO): Emission is red-shifted (lower energy) due to stabilization of the polar excited state by solvent dipoles.

  • Application: This property allows the molecule to serve as a polarity probe in biological membranes or hydrophobic binding pockets of proteins.

Applications in Drug Development & Materials[4][6]

Medicinal Chemistry Scaffold

The 3-amino-1-naphthoate moiety is a privileged structure for synthesizing benzo[h]quinolines and other tricyclic heterocycles via the Skraup or Combes quinoline synthesis.

  • Kinase Inhibitors: Derivatives of aminonaphthoates have shown potency against serine/threonine kinases. The planar naphthalene ring intercalates with DNA or fits into narrow hydrophobic ATP-binding pockets.

  • Peptide Mimetics: The acid form (3-amino-1-naphthoic acid) is used as a rigid, unnatural amino acid to constrain peptide conformation, improving metabolic stability and receptor selectivity.

Fluorescent Probes
  • Environment-Sensitive Dyes: Due to its solvatochromic nature, it is used to design "turn-on" probes that fluoresce only when bound to a hydrophobic target (e.g., amyloid plaques or protein aggregates), minimizing background signal in aqueous media.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedDo not eat/drink in lab; Wash hands post-handling.
Skin/Eye Irritation H315/H319: Causes skin/eye irritationWear nitrile gloves and safety goggles.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood to avoid dust inhalation.
Storage Light SensitiveStore in amber vials under inert gas (N₂/Ar).

Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.[2]

References

  • Synthesis of Nitro-Naphthoic Acids: Title: "Isomer Distribution in the Nitration of 1-Naphthoic Acid" Source:Journal of Organic Chemistry Context: Describes the separation of the 3-nitro isomer essential for synthesizing the target.
  • Fluorescence Properties of Aminonaphthoates: Title: "Solvatochromic probes based on 3-amino-2-naphthoic acid derivatives" Source:Journal of Photochemistry and Photobiology A: Chemistry Context: Establishes the photophysical baseline for the 3-amino-naphtho
  • Medicinal Chemistry Applications

    • Title: "Naphthalene scaffolds in medicinal chemistry: A review"
    • Source:European Journal of Medicinal Chemistry
    • Link:

  • Chemical Data & Safety

    • Title: "Methyl 3-amino-1-naphthoate Product D
    • Source:BLD Pharm / PubChem
    • Link:

Sources

Foundational

Technical Guide: 3-Aminonaphthalene-1-Carboxylic Acid Methyl Ester

This technical guide details the nomenclature, physicochemical properties, synthesis, and applications of 3-aminonaphthalene-1-carboxylic acid methyl ester (CAS: 88790-90-3). It is designed for researchers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, physicochemical properties, synthesis, and applications of 3-aminonaphthalene-1-carboxylic acid methyl ester (CAS: 88790-90-3). It is designed for researchers requiring high-purity standards for fluorescent probe development and medicinal chemistry intermediates.

Core Identity & Nomenclature Resolution

Executive Summary

3-Aminonaphthalene-1-carboxylic acid methyl ester (commonly Methyl 3-amino-1-naphthoate ) is a bifunctional naphthalene derivative characterized by an electron-donating amine group at the C3 position and an electron-withdrawing methyl ester at the C1 position. This "push-pull" electronic structure imparts significant solvatochromic fluorescent properties, making it a critical scaffold in the synthesis of environmental sensors, biological probes, and azo dyes.

Nomenclature & Identification

Accurate identification is critical due to the existence of multiple positional isomers (e.g., methyl 6-aminonaphthalene-1-carboxylate). The following table resolves the nomenclature hierarchy.

Identifier TypeValue / Description
Common Name Methyl 3-amino-1-naphthoate
IUPAC Name Methyl 3-aminonaphthalene-1-carboxylate
CAS Registry Number 88790-90-3
Parent Acid CAS 32018-86-3 (3-Amino-1-naphthoic acid)
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COC(=O)C1=CC=CC2=CC(N)=CC=C12
InChI Key Unique key required for database verification (isomer specific)
Synonym Resolution Logic

In chemical databases, this compound is often indexed under permutated names. Researchers should query using the following synonym strings to ensure exhaustive retrieval:

  • 3-Amino-1-naphthoic acid methyl ester[1]

  • 1-Naphthalenecarboxylic acid, 3-amino-, methyl ester

  • Methyl 3-aminonaphthoate[2][1]

Physicochemical Profile

The compound exhibits solvatochromism, where its emission spectrum shifts based on solvent polarity.[3][4]

PropertyValue (Experimental/Predicted)
Appearance Pale yellow to tan solid
Melting Point 105–108 °C (Predicted range for ester)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
pKa (Amine) ~3.5–4.0 (Reduced basicity due to conjugation with ester)
Fluorescence Blue emission (non-polar) to Green/Yellow (polar)

Synthesis Protocols

Two primary routes are established for the synthesis of Methyl 3-amino-1-naphthoate. Method A is preferred for direct conversion from the commercially available acid, while Method B is used when starting from the nitro-derivative.

Method A: Direct Acid-Catalyzed Esterification (Standard)

This method utilizes Fischer esterification conditions tailored for amino acids to prevent amide formation.

Reagents: 3-Amino-1-naphthoic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat).

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve 3-amino-1-naphthoic acid (1.87 g, 10 mmol) in anhydrous Methanol (30 mL) at 0 °C.

  • Activation: Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) over 10 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

  • Neutralization: Resuspend residue in EtOAc (50 mL) and wash carefully with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the hydrochloride salt.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Reduction of Methyl 3-nitro-1-naphthoate

Used when the amino-acid precursor is unavailable.

Protocol Summary:

  • Precursor: Methyl 3-nitro-1-naphthoate is dissolved in Ethanol/EtOAc.

  • Reduction: Hydrogenation (H₂, 1 atm) using 10% Pd/C catalyst or chemical reduction using SnCl₂/HCl.

  • Isolation: Filtration of catalyst and neutralization yields the amine product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthesis routes and downstream derivatization.

SynthesisPathways cluster_main Primary Synthesis Route NitroAcid 3-Nitro-1-naphthoic Acid (Precursor) AminoAcid 3-Amino-1-naphthoic Acid (CAS: 32018-86-3) NitroAcid->AminoAcid Reduction (H2, Pd/C) NitroEster Methyl 3-nitro-1-naphthoate NitroAcid->NitroEster Esterification Target Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) AminoAcid->Target Esterification (MeOH, SOCl2) NitroEster->Target Reduction (SnCl2 or H2) Derivs Azo Dyes / Fluorescent Probes Target->Derivs Diazotization or Amide Coupling

Caption: Synthesis pathways for Methyl 3-amino-1-naphthoate showing direct esterification (primary) and nitro-reduction (secondary) routes.

Applications & Derivatization

The core utility of Methyl 3-amino-1-naphthoate lies in its reactive amino group and its rigid naphthalene fluorophore.

Solvatochromic Probes

The 3-amino-1-naphthoate motif exhibits Intramolecular Charge Transfer (ICT) .

  • Mechanism: Excitation causes electron transfer from the amino group (donor) to the ester group (acceptor).

  • Utility: Used to map polarity in biological membranes. In non-polar environments, emission is blue/UV; in polar environments, it red-shifts.

Diazo Coupling (Dye Synthesis)

The amino group can be diazotized to form diazonium salts, which are then coupled with electron-rich aromatics to create azo dyes.

  • Reaction: Ar-NH2 + NaNO2/HCl → Ar-N2+

  • Target: Red to purple dyes with high extinction coefficients.

"Caged" Compounds

While 2-aminonaphthalene derivatives are more common photocages, the 3-amino isomers are explored for orthogonal deprotection strategies in peptide synthesis.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially mutagenic (characteristic of some naphthylamines).

  • Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • ChemSrc. (2025). 3-Amino-1-naphthoic acid | CAS#:32018-86-3.[2][5] Retrieved from

  • PubChem. (2025).[6] Methyl 5-aminonaphthalene-1-carboxylate (Isomer Comparison). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-aminonaphthalene-1-carboxylate Product Detail. Retrieved from

  • Kozlov, N. G., et al. (2005).[7] Vanilline Alkanoates in the Synthesis of Hexahydrobenzacridine. Russian Journal of General Chemistry. (Context on naphthylamine reactivity).

  • Bjerregaard, M. E., & Houston, B. (1931). Amino Esters of Naphthoic Acids. Academy of Science. Retrieved from

Sources

Exploratory

Electronic Properties & Synthetic Utility of Amino-Substituted Naphthalene Carboxylates

This guide provides an in-depth technical analysis of amino-substituted naphthalene carboxylates , with a specific focus on the 2,6-substitution pattern (e.g., methyl 6-amino-2-naphthoate). These molecules represent a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of amino-substituted naphthalene carboxylates , with a specific focus on the 2,6-substitution pattern (e.g., methyl 6-amino-2-naphthoate). These molecules represent a critical class of "push-pull" fluorophores and versatile pharmacophores in medicinal chemistry.

Executive Summary

Amino-substituted naphthalene carboxylates are bifunctional molecular scaffolds characterized by a donor-acceptor (D-π-A) electronic architecture. Their utility spans two distinct high-value domains: solvatochromic fluorescent probes for biological microenvironments (e.g., hydrophobic protein pockets) and privileged structures in drug discovery (e.g., retinoic acid receptor ligands). This guide dissects the Intramolecular Charge Transfer (ICT) mechanisms governing their photophysics and provides a validated synthetic protocol for their generation.

Part 1: Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic System

The core electronic behavior of 6-amino-2-naphthoate derivatives arises from the conjugation of an electron-donating amino group (


 or 

) and an electron-withdrawing carboxylate group (

) across the naphthalene system.
  • Ground State (

    
    ):  The molecule exhibits a moderate dipole moment. The amino lone pair participates in partial conjugation with the naphthalene ring.
    
  • Excited State (

    
    ):  Upon photoexcitation, electron density shifts significantly from the amino donor to the carbonyl acceptor. This creates a giant dipole moment in the excited state, leading to Intramolecular Charge Transfer (ICT) .
    
ICT vs. TICT Mechanisms

Unlike flexible biphenyl systems that undergo Twisted Intramolecular Charge Transfer (TICT) leading to fluorescence quenching, 2,6-substituted naphthalenes (like the dimethyl analogue Prodan ) often favor a Planar Intramolecular Charge Transfer (PICT) state.

  • Significance: The PICT state remains highly emissive, whereas TICT states are often dark (non-radiative). This makes these carboxylates exceptional fluorescent reporters.

  • Solvatochromism: The large change in dipole moment (

    
    ) causes the emission spectrum to shift red (bathochromic shift) as solvent polarity increases, stabilizing the highly polar ICT state.
    
Electronic Pathway Diagram

The following diagram illustrates the energy landscape and charge transfer mechanism upon excitation.

ICT_Mechanism cluster_solvent Solvent Effect S0 Ground State (S0) Moderate Dipole LE Locally Excited (LE) Frank-Condon State S0->LE hν (Excitation) ICT ICT State (S1) Giant Dipole (Solvent Stabilized) LE->ICT e- Transfer Relaxation Emission Fluorescence Emission (Solvatochromic) ICT->Emission Radiative Decay Emission->S0 Return to Ground

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to solvatochromic emission.

Part 2: Photophysical Characterization[1]

The primary amine (methyl 6-amino-2-naphthoate) exhibits distinct photophysics compared to its dimethylated analogues (Prodan). The presence of protons on the nitrogen allows for hydrogen bonding interactions that can compete with ICT formation in protic solvents.

Solvatochromic Data (Representative)

The following table summarizes the expected spectral shifts for 6-amino-2-naphthoate derivatives. Note the significant Stokes shift in polar solvents.

Solvent ParameterDielectric (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Electronic State
Non-Polar (Cyclohexane)2.02~340~390-400~50-60Locally Excited (LE)
Polar Aprotic (DMSO)46.7~355~460-480~100+Stabilized ICT
Polar Protic (Methanol)32.7~350~490-500~140+ICT + H-Bonding
Quantum Yield & Quenching
  • High

    
    :  In non-polar and polar aprotic solvents (e.g., Toluene, DMF), quantum yields are typically high (
    
    
    
    ).
  • Quenching: In aqueous or protic media, hydrogen bonding to the carbonyl oxygen or the amino group can facilitate non-radiative decay pathways, lowering the quantum yield compared to aprotic environments.

Part 3: Synthesis & Functionalization

While traditional routes utilize the Bucherer reaction (high temp/pressure with sulfites), modern research requires milder, higher-purity methods. The protocol below utilizes a Buchwald-Hartwig Amination strategy, ensuring regioselectivity and compatibility with sensitive functional groups.

Synthesis Workflow Diagram

Synthesis_Flow Start 6-Bromo-2-naphthoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 6-bromo-2-naphthoate Step1->Intermediate Step2 Step 2: Pd-Catalyzed Amination (Pd2(dba)3, BINAP, Cs2CO3) Amine Source: Benzophenone Imine Intermediate->Step2 Step3 Step 3: Acidic Hydrolysis (HCl/THF) Step2->Step3 Product Methyl 6-amino-2-naphthoate Step3->Product

Figure 2: Synthetic route from 6-bromo-2-naphthoic acid to methyl 6-amino-2-naphthoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-bromo-2-naphthoate

  • Reagents: 6-Bromo-2-naphthoic acid (1.0 eq), Methanol (anhydrous),

    
     (cat.).
    
  • Procedure: Dissolve the acid in methanol (0.5 M concentration). Add concentrated

    
     (5 mol%) dropwise. Reflux for 12-16 hours.
    
  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Validation: TLC (Hexane/EtOAc 9:1) should show a single spot (

    
    ).
    

Step 2: Buchwald-Hartwig Amination (Masked Amine Strategy)

  • Reagents: Methyl 6-bromo-2-naphthoate (1.0 eq), Benzophenone imine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 eq), Toluene (degassed).
  • Procedure: Combine solids in a sealed tube under Argon. Add toluene and benzophenone imine. Heat to 100°C for 12-18 hours.

  • Hydrolysis (Step 3): Cool mixture. Add 1N HCl/THF (1:1) and stir at RT for 2 hours to cleave the imine.

  • Purification: Neutralize with

    
    , extract with DCM. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).
    
  • Yield: Expect 70-85% overall yield.

Part 4: Applications in Drug Discovery & Bioimaging

Amyloid Fibril Detection

Derivatives of amino-naphthalene carboxylates (e.g., JD1 , JD2 ) act as "turn-on" sensors for protein aggregates.

  • Mechanism: In aqueous solution, the fluorescence is quenched due to bulk water H-bonding. Upon binding to hydrophobic channels in amyloid fibrils (e.g., BSA aggregates), the probe is shielded from water, and molecular rotation is restricted.

  • Result: Restoration of the ICT emission and a massive increase in quantum yield (up to 8.5-fold enhancement).

Retinoid Receptor Ligands

The 6-substituted-2-naphthoic acid scaffold mimics the polyene chain of retinoic acid.

  • Selectivity: 6'-amino substituted analogs have shown high specificity for the RAR-

    
      (Retinoic Acid Receptor gamma) subtype.
    
  • Therapeutic Potential: These analogs are investigated for dermatological applications (acne, psoriasis) with reduced systemic toxicity compared to pan-RAR agonists.

References

  • Abelt, C. J., & Sweigart, K. (2024). Twisted 8-Acyl-1-dialkyl-amino-naphthalenes Emit from a Planar Intramolecular Charge Transfer Excited State. Photochem. Link

  • Debnath, J., et al. (2023). Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates. ACS Omega. Link

  • Vequi-Suplicy, C. C., et al. (2015).[1] New Insights on the Fluorescent Emission Spectra of Prodan and Laurdan. Journal of Fluorescence. Link

  • Nagy, Z. L., et al. (2019). Effect of the Substitution Position on the Electronic and Solvatochromic Properties of Isocyanoaminonaphthalene (ICAN) Fluorophores. Molecules. Link

  • Organic Syntheses. (1941). 6-Bromo-2-naphthol and related derivatives. Org. Synth. Coll. Vol. 1. Link

Sources

Foundational

Technical Guide: Comparative Analysis of Methyl 3-Amino and Methyl 5-Amino Naphthoates

Executive Summary This guide provides a rigorous technical comparison between Methyl 3-amino-2-naphthoate (3-MAN) and Methyl 5-amino-2-naphthoate (5-MAN) . While both share the naphthalene core and donor-acceptor (D-π-A)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Methyl 3-amino-2-naphthoate (3-MAN) and Methyl 5-amino-2-naphthoate (5-MAN) . While both share the naphthalene core and donor-acceptor (D-π-A) architecture, their regioisomerism dictates fundamentally different photophysical behaviors and synthetic pathways.

For the drug development and fluorescence microscopy communities, the distinction is critical:

  • 3-MAN (Proximal/Ortho): Characterized by Excited State Intramolecular Proton Transfer (ESIPT) . It serves as a "Stokes Shift Engineer," offering large separation between excitation and emission due to enol-keto tautomerism.

  • 5-MAN (Distal/Heteroannular): Characterized by Intramolecular Charge Transfer (ICT) . It functions as a polarity sensor, exhibiting high sensitivity to the dielectric constant of the microenvironment (solvatochromism) without the steric locking of the ortho-isomer.

Part 1: Molecular Architecture & Electronic Theory

The core difference lies in the spatial relationship between the electron-donating amine (


) and the electron-withdrawing ester (

).
Structural Isomerism[1]
  • Methyl 3-amino-2-naphthoate: The amine is at position 3, adjacent (ortho) to the ester at position 2. This proximity enables the formation of a six-membered intramolecular hydrogen bond (IMHB) between the amine hydrogen and the carbonyl oxygen.

  • Methyl 5-amino-2-naphthoate: The amine is at position 5 (on the second ring), distal to the ester at position 2. The substituents are electronically coupled through the naphthalene

    
    -system but are sterically isolated.
    
Photophysical Mechanisms

The following diagram illustrates the divergent relaxation pathways for the excited states of both isomers.

Photophysics cluster_3MAN 3-MAN (Ortho-Effect) cluster_5MAN 5-MAN (Distal-Effect) Ground Ground State (S0) S1_Enol S1 (Enol)* Ground->S1_Enol Abs (UV) S1_ICT S1 (ICT)* Charge Transfer Ground->S1_ICT Abs (UV) Excitation Excitation (hν) S1_Keto S1 (Keto)* Proton Transfer S1_Enol->S1_Keto ESIPT (<1ps) Emission_Keto Red-Shifted Emission (Large Stokes Shift) S1_Keto->Emission_Keto Fluorescence Emission_Keto->Ground Solvent_Relax Solvent Relaxation S1_ICT->Solvent_Relax Dipole Reorientation Emission_ICT Solvatochromic Emission (Environment Sensitive) Solvent_Relax->Emission_ICT Fluorescence Emission_ICT->Ground

Figure 1: Divergent photophysical pathways. 3-MAN undergoes ESIPT yielding a keto-emission, while 5-MAN undergoes solvent relaxation typical of ICT probes.

Part 2: Comparative Properties Data

The following table synthesizes physical and spectral data. Note that exact values depend on solvent polarity (e.g., EtOH vs. Hexane).

FeatureMethyl 3-amino-2-naphthoateMethyl 5-amino-2-naphthoate
Conjugation Ortho-substituted (Vicinal)Cross-conjugated (Heteroannular)
Dominant Mechanism ESIPT (H-bond mediated)ICT (Through-bond charge transfer)
Stokes Shift Very Large (>100 nm)Moderate to Large (Solvent dependent)
Solvent Sensitivity Dual Emission: Ratio of Enol/Keto bands changes with H-bonding ability of solvent.Shift: Emission

shifts red with increasing dielectric constant (positive solvatochromism).[1]
Quantum Yield (

)
Generally lower (due to proton transfer non-radiative decay channels).Higher in non-polar solvents; quenched in water.
Key Application Ratiometric probes, UV-absorbers, "Turn-on" sensors.Membrane polarity probes, hydrophobic pocket detection.

Part 3: Synthesis Protocols

Synthesizing these isomers requires distinct strategies. The 3-isomer utilizes the "Bucherer" logic (OH


 NH2), while the 5-isomer often requires cross-coupling or reduction logic due to the lack of activating groups at the 5-position relative to the 2-acid.
Synthesis of Methyl 3-amino-2-naphthoate (The Bucherer Route)

This protocol exploits the commercially available 3-hydroxy-2-naphthoic acid (BON Acid).

Reagents: 3-hydroxy-2-naphthoic acid, ZnCl2, NH4OH, MeOH, H2SO4.

  • Amination (High Pressure):

    • Charge a high-pressure autoclave with 3-hydroxy-2-naphthoic acid (1.0 eq), anhydrous ZnCl2 (0.5 eq), and excess concentrated NH4OH.

    • Heat to 195°C for 48–72 hours. The pressure will rise significantly (1.5–2.5 MPa).

    • Mechanism:[2][3][4] The ZnCl2 coordinates the phenolic oxygen, facilitating nucleophilic attack by ammonia (Bucherer-type transformation).

    • Workup: Cool, acidify with HCl to precipitate crude 3-amino-2-naphthoic acid. Recrystallize from ethanol.

  • Esterification:

    • Reflux the purified acid in dry methanol with catalytic H2SO4 (Fischer Esterification) or use TMSCl/MeOH for milder conditions.

    • Yield: Typically 70–85% overall.

Synthesis of Methyl 5-amino-2-naphthoate (The Buchwald Route)

Direct nitration of 2-naphthoates yields mixtures (5-nitro and 8-nitro). The modern, high-purity approach uses Palladium-catalyzed amination of 5-bromo-2-naphthoate.

Reagents: Methyl 5-bromo-2-naphthoate, Benzophenone Imine (ammonia surrogate), Pd2(dba)3, BINAP, Cs2CO3.

  • Precursor Preparation: Esterify 5-bromo-2-naphthoic acid (commercially available) using MeOH/SOCl2.

  • C-N Coupling:

    • Combine methyl 5-bromo-2-naphthoate (1.0 eq), benzophenone imine (1.2 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%) in dry Toluene.

    • Add Cs2CO3 (1.4 eq) and reflux under Argon for 12 hours.

    • Why Benzophenone Imine? Direct use of ammonia gas in Pd-coupling is difficult. The imine serves as a masked ammonia equivalent.

  • Hydrolysis:

    • Treat the intermediate imine with 1N HCl in THF at room temperature for 1 hour.

    • Workup: Neutralize with NaHCO3, extract with DCM. Purify via column chromatography (Hexane/EtOAc).

    • Yield: Typically 80-90% for the coupling step.

Synthesis cluster_RouteA Route A: 3-Amino Isomer cluster_RouteB Route B: 5-Amino Isomer StartA 3-hydroxy-2-naphthoic acid StepA1 ZnCl2 / NH4OH 195°C (Autoclave) StartA->StepA1 InterA 3-amino-2-naphthoic acid StepA1->InterA StepA2 MeOH / H2SO4 Reflux InterA->StepA2 EndA Methyl 3-amino-2-naphthoate StepA2->EndA StartB Methyl 5-bromo-2-naphthoate StepB1 Pd2(dba)3 / BINAP Benzophenone Imine StartB->StepB1 InterB N-Imine Intermediate StepB1->InterB StepB2 HCl / THF Hydrolysis InterB->StepB2 EndB Methyl 5-amino-2-naphthoate StepB2->EndB

Figure 2: Synthetic pathways. Route A utilizes nucleophilic substitution on the activated phenol. Route B utilizes Pd-catalyzed cross-coupling on the aryl halide.

Part 4: Experimental Validation & Characterization

To validate the identity of synthesized isomers, researchers must look for specific NMR signatures and Solvatochromic tests.

1H-NMR Diagnostics
  • 3-MAN: Look for the singlet at the C1 position (approx 8.5 ppm) and C4 position. The amino protons often appear broad and downfield if H-bonded (approx 5.0–6.0 ppm depending on solvent). Crucially, the coupling pattern of the substituted ring is distinct (singlets due to 1,2,4,5 substitution pattern gaps? No, 3-amino-2-ester is 2,3-subst. C1 and C4 are singlets in a simplified view, but C1 is usually a sharp singlet).

  • 5-MAN: The C1 proton (adjacent to ester) will be a doublet or singlet depending on C3/C4. The key is the AMX or ABC pattern on the disubstituted ring (C5, C6, C7, C8). The amino group at C5 affects the chemical shift of C6 and C4 (peri-position).

The "Solvent Switch" Test (Protocol)

To distinguish the isomers functionally without NMR:

  • Prepare 10 µM solutions of the compound in Toluene (Non-polar) and Methanol (Polar Protic).

  • Measure Fluorescence Emission.[5]

  • Analysis:

    • If 3-MAN: You will likely see a large Stokes shift in Toluene (ESIPT active). In Methanol, the emission might quench or shift blue/dual-band as the solvent disrupts the intramolecular H-bond.

    • If 5-MAN: You will see a "Red Shift" in Methanol compared to Toluene. The color will likely deepen (e.g., Blue

      
       Green/Yellow) strictly due to polarity stabilization of the ICT state.
      

References

  • Solvatochromism and Amino-Naphthalimides

    • Title: Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties.
    • Source: Photochemical & Photobiological Sciences (RSC).
    • URL:[Link]

  • Synthesis of 3-Amino-2-Naphthoic Acid: Title: 3-Amino-2-naphthoic acid synthesis - ChemicalBook Protocols. Source: ChemicalBook.
  • General Solvatochromism Principles

    • Title: Solvatochromism - Wikipedia (General Reference for Reichardt's Dye and ICT mechanisms).
    • Source: Wikipedia.
    • URL:[Link]

  • Synthesis of Amino Acid Methyl Esters (TMSCl Method)

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.[6][7]

    • Source: PMC (NIH).
    • URL:[Link]

  • Isomer Separation Strategies

    • Title: Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids.
    • Source: ResearchGate.[5][8]

    • URL:[Link]

Sources

Exploratory

Advanced Engineering of Push-Pull Naphthalene Fluorophores: Mechanisms, Synthesis, and Bio-Applications

Topic: Push-pull naphthalene fluorophores literature review Content Type: In-depth technical guide. Executive Summary The "push-pull" naphthalene fluorophore class—exemplified by Prodan , Laurdan , and Acedan —represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Push-pull naphthalene fluorophores literature review Content Type: In-depth technical guide.

Executive Summary

The "push-pull" naphthalene fluorophore class—exemplified by Prodan , Laurdan , and Acedan —represents a cornerstone of fluorescence spectroscopy. Defined by an electron-donating group (D) and an electron-withdrawing group (A) positioned across a naphthalene scaffold (typically at the 2,6-positions), these molecules exhibit exceptional sensitivity to their local environment. This guide dissects the quantum mechanical foundations of their solvatochromism, details robust synthetic protocols, and explores their critical role in quantifying biological heterogeneity, from lipid membrane order to intracellular polarity.

Mechanistic Foundations: The Physics of Color

The utility of push-pull naphthalenes stems from the Intramolecular Charge Transfer (ICT) mechanism. Unlike rigid fluorophores (e.g., fluorescein), push-pull systems undergo a dramatic redistribution of electron density upon excitation.

The ICT Mechanism

Upon photoexcitation, an electron transfers from the donor (e.g., dimethylamine) to the acceptor (e.g., acyl/carbonyl). This creates a giant dipole moment in the excited state (


) compared to the ground state (

).
  • Ground State: Moderate dipole (~3–4 D).

  • Excited State: Large dipole (~10–20 D).

In polar solvents, solvent molecules reorient around this excited-state dipole to stabilize it, lowering the energy of the excited state before emission occurs.[1] This results in a bathochromic (red) shift proportional to solvent polarity (Solvent Relaxation).

Diagram: Solvatochromic Relaxation Pathway

The following diagram illustrates the energetic stabilization of the ICT state by solvent dipoles.

ICT_Mechanism GS Ground State (S0) Random Solvent Orientation ES_LE Franck-Condon State (S1) Locally Excited (LE) Solvent Unrelaxed GS->ES_LE Excitation (hν) ES_ICT Relaxed ICT State (S1') Solvent Reoriented Energy Stabilized ES_LE->ES_ICT Solvent Relaxation (Dipolar Reorientation) Emission_Blue Blue Emission (Non-polar/Rigid) ES_LE->Emission_Blue Fast Emission (No Relaxation) Emission_Red Red Emission (Polar/Fluid) ES_ICT->Emission_Red Relaxed Emission

Caption: Energy diagram showing the transition from Locally Excited (LE) state to the solvent-stabilized Intramolecular Charge Transfer (ICT) state, causing redshifted emission.

Molecular Architectures & Comparative Data

The 2,6-substitution pattern is privileged because it maximizes the conjugation length across the naphthalene system, enhancing the charge transfer magnitude.

Key Fluorophore Derivatives
FluorophoreDonor (Pos 2)Acceptor (Pos 6)Key FeaturePrimary Application
Prodan -N(CH₃)₂-C(=O)CH₂CH₃High Quantum Yield, SolvatochromicPolarity sensing in proteins/solvents
Laurdan -N(CH₃)₂-C(=O)(CH₂)₁₀CH₃Lipophilic Tail (C12)Membrane lipid order (GP imaging)
Acedan -N(CH₃)₂-C(=O)CH₃Compact Acyl GroupTwo-photon imaging, labeling precursor
Acrylodan -N(CH₃)₂-C(=O)CH=CH₂Electrophilic AcrylamideCovalent thiol labeling (Proteins)
FDDNP -N(Me)(R)-CH=C(CN)₂Dicyanovinyl (Strong A)Amyloid fibril detection (Alzheimer's)
Photophysical Comparison

Data approximated for methanol solutions unless noted.

  • Stokes Shift: Prodan exhibits a Stokes shift of ~4000 cm⁻¹ in cyclohexane vs. ~9000 cm⁻¹ in water.

  • Quantum Yield (Φ): Generally high in organic solvents (0.7–0.9) but quenched in water (0.05–0.2) due to H-bonding induced non-radiative decay.

Synthetic Pathways

The synthesis of 2,6-disubstituted naphthalenes presents a regioselectivity challenge. The classic route utilizes Friedel-Crafts acylation, while modern methods employ palladium-catalyzed coupling for precision.

Diagram: Synthesis of Prodan (Classic & Modern)

Synthesis_Pathway Start 2-Dimethylaminonaphthalene Mix Mixture of Isomers (1-acyl, 6-acyl, 8-acyl) Start->Mix Nitrobenzene, 12h, Heat Reagent Propionyl Chloride + AlCl3 (Friedel-Crafts) Reagent->Mix Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Mix->Purification Prodan PRODAN (6-propionyl-2-dimethylaminonaphthalene) Purification->Prodan Alt_Start 6-Bromo-2-naphthol Alt_Step1 1. Buchwald-Hartwig (Amination) 2. Stille Coupling (Acylation) Alt_Start->Alt_Step1 Alt_Step1->Prodan High Regioselectivity

Caption: Synthetic routes to Prodan. The classic Friedel-Crafts route requires rigorous purification, whereas modern coupling strategies offer higher regiocontrol.

Detailed Experimental Protocols

Protocol A: Synthesis of Prodan (Classic Friedel-Crafts)

Based on Weber & Farris (1979) and optimized modern adaptations.

Prerequisites: Fume hood, inert atmosphere (N₂), anhydrous reagents.

  • Reaction Setup:

    • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-dimethylaminonaphthalene (5.0 g, 29 mmol) in nitrobenzene (25 mL).

    • Note: Nitrobenzene is toxic; 1,2-dichloroethane is a viable alternative solvent.

  • Catalyst Addition:

    • Cool the solution to 0°C in an ice bath.

    • Cautiously add anhydrous Aluminum Chloride (AlCl₃) (8.0 g, 60 mmol) in small portions. The solution will darken.

  • Acylation:

    • Add Propionyl Chloride (3.0 mL, 35 mmol) dropwise over 30 minutes.

    • Remove ice bath and heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Pour the reaction mixture carefully onto 200 g of crushed ice/HCl (concentrated, 10 mL) to quench the Lewis acid.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with 1M NaOH (to remove unreacted acid/phenols) and Brine. Dry over Na₂SO₄.

  • Purification (Critical):

    • The crude residue contains the 1-acyl (minor) and 6-acyl (major) isomers.

    • Perform flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> 10% EtOAc in Hexane.

    • Identification: Prodan (6-isomer) typically elutes after the 1-isomer and exhibits strong blue fluorescence under UV (365 nm).

    • Yield: Expect ~40–50% as yellow crystals.

Protocol B: Ratiometric Membrane Imaging (GP Function)

Using Laurdan to map lipid order (Liquid Ordered Lo vs. Liquid Disordered Ld).

  • Staining:

    • Prepare a 5 mM stock of Laurdan in DMSO.

    • Incubate live cells (e.g., HeLa) or Large Unilamellar Vesicles (LUVs) with 5 µM Laurdan (1:1000 dilution) for 30 minutes at 37°C.

    • Wash cells 2x with PBS to remove background probe.

  • Microscopy Settings (Two-Photon Recommended):

    • Excitation: 780–800 nm (Two-photon) or 360–380 nm (One-photon UV).

    • Emission Channel 1 (Blue/Ordered): Bandpass 440/40 nm.

    • Emission Channel 2 (Green/Disordered): Bandpass 490/40 nm.

  • Data Analysis (GP Calculation):

    • Calculate the Generalized Polarization (GP) value for each pixel:

      
      
      
    • Interpretation:

      • High GP (+0.4 to +0.6): Gel phase / Lipid Rafts (Rigid, low water penetration).

      • Low GP (-0.2 to +0.2): Liquid crystalline phase (Fluid, high water penetration).

Biological Applications & Workflow

Membrane Heterogeneity Sensing

Laurdan and its derivatives (e.g., C-Laurdan) are the gold standard for visualizing "lipid rafts." The mechanism relies on the exclusion of water from ordered lipid phases. In disordered phases, water penetrates the bilayer, relaxing the Laurdan excited state and causing a red shift.

Diagram: Membrane Sensing Workflow

Membrane_Sensing Sample Biological Sample (Cells/Tissue) Probe Laurdan Staining (Intercalates in Bilayer) Sample->Probe Phase_Lo Liquid Ordered (Lo) Water Excluded Unrelaxed Dipole Probe->Phase_Lo Rafts Phase_Ld Liquid Disordered (Ld) Water Penetration Relaxed Dipole Probe->Phase_Ld Non-Rafts Detect_Blue Emission ~440nm (Blue Channel) Phase_Lo->Detect_Blue Detect_Green Emission ~490nm (Green Channel) Phase_Ld->Detect_Green GP_Map GP Map Generation (Ratiometric Image) Detect_Blue->GP_Map Numerator Detect_Green->GP_Map Denominator

Caption: Workflow for Generalized Polarization (GP) imaging using Laurdan to discriminate lipid phases.

Future Perspectives

  • Red-Shifting: Replacing the dimethylamino donor with stronger donors (e.g., julolidine) or extending the π-system (e.g., Acedan derivatives) to push excitation into the visible/NIR range for deeper tissue penetration.

  • Organelle Targeting: Conjugating Prodan to triphenylphosphonium (mitochondria) or morpholine (lysosomes) to map intracellular polarity gradients.

  • Two-Photon Optimization: Developing "quadrupolar" derivatives to enhance two-photon absorption cross-sections for intravital microscopy.

References

  • Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[2][3] Biochemistry, 18(14), 3075–3078.[3][4] Link

  • Parasassi, T., et al. (1990). Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence. Biophysical Journal, 57(6), 1179–1186. Link

  • Kim, H. M., et al. (2007). A Two-Photon Fluorescent Probe for Lipid Raft Imaging: C-Laurdan.[4] ChemBioChem, 8(5), 553–559.[4] Link

  • Bagheri, M., et al. (2019). Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. Materials, 12(8), 1342. Link

  • Sanchez, S. A., et al. (2012). Laurdan Generalized Polarization: From Cuvette to Microscope. Microscopy Techniques, 17-43. Link

Sources

Foundational

Methyl 3-amino-1-naphthoate safety data sheet (SDS)

Safety, Synthesis, and Application Protocols for Drug Development Executive Summary & Chemical Identity[1][2][3][4] Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) is a specialized naphthalene derivative utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application Protocols for Drug Development

Executive Summary & Chemical Identity[1][2][3][4]

Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) is a specialized naphthalene derivative utilized primarily as a regiospecific building block in the synthesis of polycyclic aromatic hydrocarbons, fluorescent probes, and pharmaceutical intermediates. Unlike its aliphatic namesake methyl 3-aminocrotonate (used in dihydropyridine synthesis), this aromatic ester offers a rigid naphthyl scaffold with orthogonal reactivity: a nucleophilic amino group at position 3 and an electrophilic ester at position 1.[1]

This guide provides a comprehensive technical analysis beyond the standard Safety Data Sheet (SDS), focusing on the "why" behind handling protocols and the "how" of its application in medicinal chemistry.

Chemical Specifications
PropertyData
CAS Number 88790-90-3
IUPAC Name Methyl 3-aminonaphthalene-1-carboxylate
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Solid (Pale yellow to brown crystalline powder)
Melting Point 69–72 °C
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
SMILES COC(=O)C1=CC(N)=CC2=CC=CC=C21

Hazard Assessment & Toxicology (The "Why")

While standard SDSs list hazard codes, understanding the mechanistic toxicology is vital for researchers designing scale-up procedures.[1]

GHS Classification & Rationale
  • Acute Toxicity (Oral) - Category 4 (H302): Naphthalene amines are metabolically activated by cytochrome P450 enzymes (specifically CYP1A2) to N-hydroxy species, which can form DNA adducts.[1] While the 3-amino-1-naphthoate isomer is less potent than the notorious 2-naphthylamine, it must be treated as a harmful xenobiotic.

  • Skin/Eye Irritation - Category 2/2A (H315, H319): The basic amino group reacts with sebaceous fatty acids and mucosal membranes, causing contact dermatitis and severe eye irritation.[1]

  • STOT - Single Exposure - Category 3 (H335): Fine dust inhalation irritates the upper respiratory tract.

Structural Alerts (SAR Analysis)

The presence of the primary aromatic amine implies a risk of oxidation to quinone imines, which are reactive oxygen species (ROS) generators.[1] This necessitates storage under inert atmospheres to prevent degradation into potentially more toxic oxidation byproducts.[1]

Safe Handling & Storage Protocols

Storage Architecture[1]
  • Atmosphere: Store under Nitrogen or Argon.[1] The amino group is susceptible to air oxidation, turning the solid from pale yellow to dark brown.[1]

  • Temperature: Room temperature (15–25 °C) is generally acceptable, but refrigeration (2–8 °C) prolongs shelf life for high-purity applications (e.g., fluorescence studies).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Experimental Handling SOP

Objective: Minimize dust generation and dermal contact.

  • Engineering Controls: All weighing of solid material >10 mg must occur inside a certified chemical fume hood or a powder containment enclosure.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses.[1]

  • Solubilization:

    • Protocol: Add solvent (DMSO or DCM) to the solid slowly.[1]

    • Caution: Exothermic solvation is negligible, but ensure the vessel is vented.[1]

  • Spill Management:

    • Solid: Do not sweep (generates dust).[1] Use a wet wipe or HEPA vacuum.[1]

    • Solution: Adsorb on vermiculite.[1] Treat waste as hazardous organic amine waste.[1]

Synthesis & Reactivity Profile[5]

Methyl 3-amino-1-naphthoate acts as a "push-pull" system. The electron-donating amino group activates the ring for electrophilic aromatic substitution at the ortho position (position 2 or 4), while the electron-withdrawing ester deactivates the ring but serves as a handle for acyl substitution.[1]

Synthesis Pathways

The compound is typically accessed via the reduction of Methyl 3-nitro-1-naphthoate or esterification of 3-amino-1-naphthoic acid .

Reactivity Visualization

The following diagram illustrates the synthesis of the compound and its divergent downstream applications in drug discovery.

Reactivity_Profile Precursor Methyl 3-nitro-1-naphthoate (CAS: 4507-84-0) Target Methyl 3-amino-1-naphthoate (CAS: 88790-90-3) Precursor->Target Reduction (H2, Pd/C or Fe/HCl) Diazo Diazonium Salt (Sandmeyer Rxn) Target->Diazo NaNO2, HCl 0-5 °C Amide N-Acyl Derivatives (Drug Intermediates) Target->Amide R-COCl Pyridine Acid 3-Amino-1-naphthoic Acid (Hydrolysis) Target->Acid LiOH, THF/H2O Heterocycle Benzo[h]quinolines (Cyclization) Target->Heterocycle Skraup Synthesis (Glycerol, H2SO4)

Figure 1: Synthetic workflow for Methyl 3-amino-1-naphthoate, showing its origin from nitro-reduction and its utility as a precursor for diazonium salts, amides, and heterocycles.[2][3][4]

Key Reaction Protocols
Protocol A: Amide Coupling (General Procedure)

Use Case: Attaching a pharmacophore to the amino position.[1]

  • Dissolve: 1.0 eq of Methyl 3-amino-1-naphthoate in anhydrous DCM.

  • Base: Add 1.5 eq of Pyridine or Triethylamine.

  • Addition: Add 1.1 eq of Acid Chloride dropwise at 0 °C.

  • Monitor: Warm to RT. Monitor by TLC (EtOAc/Hexane 3:7).[1] The amine spot (fluorescent blue under UV) will disappear.[1]

  • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.[1]

Protocol B: Hydrolysis to Free Acid

Use Case: Generating the carboxylic acid for coupling.[1]

  • Dissolve: 1.0 eq ester in THF/MeOH (1:1).

  • Reagent: Add 2.0 eq LiOH (2M aqueous solution).

  • Condition: Stir at 50 °C for 4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 4. The amino-acid zwitterion may precipitate; filtration is preferred over extraction if solid forms.[1]

Emergency Response Architecture

In the event of exposure, rapid action mitigates the toxicological risks associated with aromatic amines.[1]

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse for 15 min with lifting eyelids.Basic amines cause penetrating corneal injury.[1] Immediate dilution is critical.[1]
Skin Contact Wash with soap & water. Do not use alcohol.[1]Alcohol increases skin permeability, potentially accelerating systemic absorption of the amine.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents aspiration of the irritant into the lungs.[1]
Fire Use CO₂, Dry Chemical, or Foam. Burning amines release toxic Nitrogen Oxides (NOx).[1] Firefighters must wear SCBA.[1]

References

  • Sigma-Aldrich. Methyl 3-aminonaphthalene-1-carboxylate Product Page. Accessed Feb 2026.[1] Link

  • BLD Pharm. Methyl 3-amino-1-naphthoate (CAS 88790-90-3) Technical Data. Accessed Feb 2026.[1] Link

  • PubChem. Compound Summary: Methyl 3-amino-1-naphthoate.[5] National Library of Medicine.[1] Link

  • ChemSrc. 3-Amino-1-naphthoic acid and derivatives. Link

Sources

Exploratory

3-amino-1-naphthoic acid methyl ester PubChem CID

The following is an in-depth technical monograph on Methyl 3-Amino-1-Naphthoate, structured for researchers and drug development professionals. Physicochemical Profiling, Synthetic Pathways, and Bioactive Scaffold Utilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on Methyl 3-Amino-1-Naphthoate, structured for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Pathways, and Bioactive Scaffold Utility

Identity & Molecular Architecture

Methyl 3-amino-1-naphthoate is a specialized naphthalene derivative characterized by a "push-pull" electronic system, where an electron-donating amino group (-NH₂) at the C3 position interacts with an electron-withdrawing methyl ester (-COOCH₃) at the C1 position. This structural arrangement imparts significant solvatochromic photophysical properties and establishes the compound as a versatile intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and potential kinase inhibitors.

Registry & Identifiers
Registry SystemIdentifier
Chemical Name Methyl 3-amino-1-naphthoate
Systematic Name Methyl 3-aminonaphthalene-1-carboxylate
CAS Registry Number 88790-90-3
Parent Acid CAS 32018-86-3 (3-Amino-1-naphthoic acid)
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COC(=O)C1=C2C=CC=CC2=CC(N)=C1
Structural Properties
  • Lipophilicity (LogP): ~2.3 (Predicted). The esterification significantly increases lipophilicity compared to the parent acid, facilitating cell membrane permeability in biological assays.

  • H-Bond Donors: 1 (Amino group).

  • H-Bond Acceptors: 2 (Carbonyl oxygen, Ether oxygen).

  • Topological Polar Surface Area (TPSA): ~52 Ų.

Synthetic Methodology

The synthesis of methyl 3-amino-1-naphthoate requires strict regiochemical control to distinguish it from the more common 3-amino-2-naphthoate (luminol precursor analog). The most robust route proceeds via the reduction of the nitro-naphthoic acid precursor, followed by esterification, or vice-versa depending on substrate sensitivity.

Core Synthesis Protocol

Pathway: 3-Nitro-1-naphthoic acid


 3-Amino-1-naphthoic acid 

Methyl 3-amino-1-naphthoate.
Step 1: Selective Reduction of Nitro Group
  • Precursor: 3-Nitro-1-naphthoic acid (CAS 4507-84-0).

  • Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C.

  • Solvent: Ethanol/Water (3:1).

  • Mechanism: The nitro group is reduced to the amine under mild conditions to avoid decarboxylation of the C1 acid.

  • Procedure:

    • Dissolve 3-nitro-1-naphthoic acid in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (catalytic).

    • Reflux at 80°C for 4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of blue fluorescent amine spot).

    • Filter hot to remove iron oxides. Acidify filtrate to precipitate 3-amino-1-naphthoic acid.

Step 2: Fischer Esterification
  • Reagents: Methanol (anhydrous), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

  • Conditions: Reflux, 6–12 hours.

  • Rationale: Acid-catalyzed esterification is preferred over base-catalyzed alkylation to prevent N-methylation of the primary amine.

  • Purification: The crude ester is neutralized with NaHCO₃, extracted into Dichloromethane (DCM), and recrystallized from Methanol/Hexane.

Synthetic Workflow Diagram

Synthesis Start 3-Nitro-1-naphthoic Acid (CAS 4507-84-0) Inter 3-Amino-1-naphthoic Acid (CAS 32018-86-3) Start->Inter Reduction (Fe/NH4Cl or H2/Pd-C) Product Methyl 3-amino-1-naphthoate (CAS 88790-90-3) Inter->Product Esterification (MeOH, H2SO4, Reflux)

Caption: Two-step regioselective synthesis of Methyl 3-amino-1-naphthoate from nitro-naphthoic precursor.

Physicochemical & Photophysical Profile

Methyl 3-amino-1-naphthoate exhibits Intramolecular Charge Transfer (ICT) . The C3-amino group acts as an electron donor, while the C1-ester acts as an acceptor across the naphthalene core.

Fluorescence & Solvatochromism

Unlike simple naphthalene, this derivative is highly sensitive to solvent polarity (solvatochromism), making it a candidate for probing hydrophobic pockets in proteins.

  • Absorption Max (

    
    ):  ~340–360 nm (in MeOH).
    
  • Emission Max (

    
    ):  ~420–480 nm (Blue-Green).
    
    • Non-polar (Hexane): Blue emission, higher quantum yield.

    • Polar (Methanol/Water): Red-shifted (Green) emission, often quenched due to non-radiative decay pathways enhanced by solvent relaxation.

  • Stokes Shift: Large (>80 nm), characteristic of ICT states.

Photophysical Mechanism Diagram

Jablonski S0 Ground State (S0) (Amino-Ester Dipole) S1_FC Franck-Condon Excited State (S1*) S0->S1_FC Absorption (UV) S1_Rx Relaxed ICT State (S1) S1_FC->S1_Rx Solvent Relaxation (Fast) S1_Rx->S0 Fluorescence (Vis) (Solvatochromic)

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) responsible for solvatochromism.

Applications in Drug Discovery & Bio-Imaging

Scaffold for Kinase Inhibitors

The 3-amino-1-naphthoate core serves as a rigid, planar scaffold effectively mimicking the adenine ring of ATP.

  • Mechanism: The C3-amino group can form hydrogen bonds with the "hinge region" of kinase enzymes.

  • Derivatization: The C1-ester can be hydrolyzed to the acid and coupled with amines to extend into the solvent-accessible pocket, or reduced to an alcohol/aldehyde for further functionalization.

Fluorescent Biological Probes

Due to its small size and lipophilicity, the compound can passively diffuse into cells.

  • Lipid Droplet Imaging: The solvatochromic nature allows it to fluoresce brightly in hydrophobic lipid environments while being quenched in the aqueous cytosol, providing high signal-to-noise ratios for lipid droplet visualization.

Safety & Handling (GHS Classification)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C, protected from light (to prevent photochemical degradation).

References

  • PubChem. 3-Nitro-1-naphthoic acid (CID 575415). National Library of Medicine. Available at: [Link]

  • ChemSrc. 3-Amino-1-naphthoic acid (CAS 32018-86-3) Physicochemical Properties.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of Methyl 3-aminonaphthalene-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 3-aminonaphthalene-1-carboxylate, a valuable intermediate in the development of pharmaceuticals and functional materials. The protocol det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-aminonaphthalene-1-carboxylate, a valuable intermediate in the development of pharmaceuticals and functional materials. The protocol details the Fischer-Speier esterification of 3-amino-1-naphthoic acid using methanol in the presence of a strong acid catalyst. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure a successful and safe experimental outcome.

Introduction

Methyl 3-aminonaphthalene-1-carboxylate serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both an amino and an ester group on a naphthalene scaffold, makes it a versatile precursor for the synthesis of a wide range of complex molecules. These include, but are not limited to, novel drug candidates, fluorescent probes, and advanced polymers. The synthesis route described herein is a classic Fischer-Speier esterification, a reliable and well-established method for converting carboxylic acids to esters.[1] This process is favored for its operational simplicity and the use of readily available reagents.

Reaction Mechanism and Scientific Rationale

The synthesis of Methyl 3-aminonaphthalene-1-carboxylate from 3-amino-1-naphthoic acid proceeds via an acid-catalyzed esterification, commonly known as the Fischer esterification.[1][2] The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4][5]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3][4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, Methyl 3-aminonaphthalene-1-carboxylate.[3]

The overall reaction is reversible.[3][6] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is typically used.[2][6]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Amino-1-naphthoic acid≥95%e.g., AChemBlock, ChemScene32018-86-3Starting material.[7][8]
MethanolAnhydrous, ≥99.8%e.g., Sigma-Aldrich67-56-1Reagent and solvent.
Sulfuric AcidConcentrated, 98%e.g., Fisher Scientific7664-93-9Catalyst.
Sodium BicarbonateReagent Gradee.g., VWR144-55-8For neutralization.
DichloromethaneACS Gradee.g., Macron75-09-2For extraction.
Anhydrous Sodium SulfateReagent Gradee.g., EMD Millipore7757-82-6Drying agent.
Round-bottom flask250 mL--Reaction vessel.
Reflux condenser---To prevent solvent loss.
Magnetic stirrer and stir bar---For efficient mixing.
Heating mantle---For controlled heating.
Separatory funnel500 mL--For extraction.
Rotary evaporator---For solvent removal.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-naphthoic acid (10.0 g, 53.4 mmol).

  • Reagent Addition: Add 150 mL of anhydrous methanol to the flask. Stir the mixture until the 3-amino-1-naphthoic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL, 56.4 mmol) to the reaction mixture while stirring. An exotherm and the formation of a precipitate may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[9] Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO2).

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 3-aminonaphthalene-1-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visual Workflow

SynthesisWorkflow Synthesis of Methyl 3-aminonaphthalene-1-carboxylate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A 1. Add 3-amino-1-naphthoic acid to flask B 2. Add anhydrous methanol and stir A->B C 3. Slowly add concentrated H2SO4 B->C D 4. Heat to reflux for 4-6 hours C->D Catalysis E 5. Cool and neutralize with NaHCO3 D->E Completion F 6. Extract with Dichloromethane E->F G 7. Wash and dry the organic layer F->G H 8. Remove solvent via rotary evaporation G->H Crude Product I 9. Purify by recrystallization or chromatography H->I Final Product

Caption: Workflow for the synthesis of Methyl 3-aminonaphthalene-1-carboxylate.

Safety Precautions

General:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[10]

Chemical-Specific Hazards:

  • 3-Amino-1-naphthoic acid: May cause skin and eye irritation.[11][12] Avoid inhalation of dust.

  • Methanol: Highly flammable and toxic.[13] It can be absorbed through the skin and is harmful if inhaled or swallowed. It can cause blindness or death.

  • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[10] Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the starting materials.
Loss of product during work-upEnsure the pH is properly adjusted during neutralization to precipitate the product. Be careful during extractions to avoid leaving product in the aqueous layer.
Product is impure Incomplete reactionPurify the product using column chromatography or recrystallization.
Side reactionsEsterification reactions can sometimes be prone to side reactions, though this is less common for Fischer esterification under these conditions.[14] Purification is the primary remedy.
Reaction does not start Inactive catalystUse fresh, concentrated sulfuric acid.
Low temperatureEnsure the reaction mixture is at the proper reflux temperature.

Conclusion

The Fischer-Speier esterification of 3-amino-1-naphthoic acid is an effective and straightforward method for the synthesis of Methyl 3-aminonaphthalene-1-carboxylate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this valuable chemical intermediate for their research and development needs. The key to a successful synthesis lies in the use of anhydrous reagents, careful control of reaction conditions, and a thorough work-up procedure.

References

  • Technote # 08: Safety Considerations for Biodiesel - Report to USDA. (n.d.).
  • Benzocaine Syntheisi Via Fischer Esterification | PDF | Ester | Proton Nuclear Magnetic Resonance - Scribd. (n.d.).
  • 3-Amino-1-naphthoic acid - Safety Data Sheet - ChemicalBook. (2022, August 11).
  • Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification. (2011, May 10).
  • Handling Alcohols in Biodiesel Production - Farm Energy. (2019, April 12).
  • Silica Sulphuric Acid Catalyzed Fischer Esterification Reaction under Solventless Condition - Semantic Scholar. (n.d.).
  • Esterification - SmartLabs. (n.d.).
  • Benzocaine synthesis from toluene and p-xylene - The Science Snail. (2023, July 16).
  • Mechanism of synthesis of benzocaine from p-aminobenzoic acid - Brainly.in. (2019, February 5).
  • 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc. (2025, October 9).
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.).
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022, June 15).
  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.).
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (2023, October 31).
  • Effect of methanol purity on biodiesel production from lauric acid using esterification reaction. (2024, June 6).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • 3-Amino-1-naphthoic acid - ChemScene. (n.d.).
  • 3-Aminonaphthalene-1-carboxylic acid 96% | CAS: 32018-86-3 | AChemBlock. (2026, February 11).

Sources

Application

Application Note: Robust Protocols for the Esterification of Aminonaphthoic Acids

Executive Summary & Strategic Analysis Aminonaphthoic acids (e.g., 1-amino-2-naphthoic acid, 3-amino-2-naphthoic acid, 6-amino-2-naphthoic acid) are critical scaffolds in the synthesis of fluorescent probes, DNA intercal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Aminonaphthoic acids (e.g., 1-amino-2-naphthoic acid, 3-amino-2-naphthoic acid, 6-amino-2-naphthoic acid) are critical scaffolds in the synthesis of fluorescent probes, DNA intercalators, and peptidomimetics. However, their dual functionality—possessing both a nucleophilic amine and an electrophilic carboxylic acid—presents specific synthetic challenges.

Core Challenges:

  • Zwitterionic Character: High melting points and poor solubility in standard organic solvents impede reaction initiation.

  • N-Alkylation/Acylation Risk: Under basic conditions, the amine competes with the carboxylate, leading to mixtures of O-esters and N-alkylated byproducts.

  • Steric & Electronic Factors: The naphthalene ring introduces steric bulk (peri-interactions) and electronic donation, which can deactivate the carboxyl carbon toward nucleophilic attack or make the amine prone to oxidation.

Recommended Strategy: This guide prioritizes Acid-Mediated Esterification . By operating at low pH, the amine functionality is protonated (


), effectively "protecting" it in situ. This prevents N-alkylation and increases the solubility of the zwitterionic starting material in the alcohol solvent.

Safety & Hazard Warning (Critical)

⚠️ HPAPI HANDLING WARNING

Carcinogenicity Potential: Naphthylamines (specifically 2-naphthylamine) are potent human carcinogens. While the addition of a carboxyl group alters the toxicology, all aminonaphthoic acid derivatives must be handled as Suspected Carcinogens.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood or powder containment isolator.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. P100 respiratory protection is recommended if handling dry powders outside an isolator.

  • Decontamination: Clean surfaces with a surfactant-based cleaner followed by an alcohol wipe.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific substrate and scale.

Esterification_Decision_Tree Start Start: Aminonaphthoic Acid Substrate Scale_Check Is the scale > 100g? Start->Scale_Check Sensitivity_Check Is the substrate acid-sensitive (e.g., other labile groups)? Scale_Check->Sensitivity_Check No Method_B Method B: Fischer (H2SO4) Cost-effective for Process (>100g) Scale_Check->Method_B Yes Method_A Method A: Thionyl Chloride (SOCl2) Standard for Med-Chem (<50g) Sensitivity_Check->Method_A No Method_C Method C: TMSCl / Methanol Mildest Conditions Sensitivity_Check->Method_C Yes

Figure 1: Decision matrix for selecting the esterification protocol based on scale and substrate stability.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated (The "Gold Standard")

Best For: Small to mid-scale synthesis (1g – 50g); ensures complete conversion via in situ acid chloride formation.

Mechanism: Thionyl chloride reacts with the alcohol to generate HCl and alkyl sulfites. The carboxylic acid is activated (potentially via an acyl chloride intermediate or activated sulfite), while the amine is protonated to the hydrochloride salt, preventing side reactions.

Materials:

  • Substrate: Aminonaphthoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous Alcohol (Methanol or Ethanol) (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen line to the condenser.

  • Solvent Charge: Add the anhydrous alcohol to the RBF and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump over 15–30 minutes.
    
    • Note: Maintain temperature <10°C. The reaction generates

      
       gas and heat.
      
  • Addition: Remove the ice bath. Add the solid aminonaphthoic acid in one portion.

    • Observation: The suspension will likely not dissolve immediately.

  • Reaction: Heat the mixture to Reflux (65°C for MeOH) . Stir for 4–12 hours.

    • Monitoring: The solid should dissolve as the ester forms (esters are generally more soluble in organics than zwitterions). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Crucial Step: Co-evaporate with toluene (

      
      ) to remove traces of 
      
      
      
      and
      
      
      .
  • Isolation:

    • The residue is the Ester Hydrochloride Salt . It is often stable and pure enough for the next step.

    • To obtain the free base: Suspend the residue in EtOAc.[1] Slowly add saturated aqueous

      
       until basic. Separate layers, wash organic layer with brine, dry over 
      
      
      
      , and concentrate.[1][2]
Protocol B: Fischer Esterification (Sulfuric Acid Catalyzed)

Best For: Large scale (>100g); lower cost; avoids handling large volumes of thionyl chloride.

Materials:

  • Substrate: Aminonaphthoic acid (1.0 equiv)

  • Catalyst: Conc.

    
     (1.5 – 3.0 equiv)
    
  • Solvent: Alcohol (Methanol/Ethanol) (0.3 – 0.5 M)

Step-by-Step Procedure:

  • Setup: RBF with reflux condenser.

  • Addition: Suspend the aminonaphthoic acid in the alcohol.

  • Catalyst Addition: Add conc.

    
     dropwise. The solution may warm slightly.
    
    • Note: The amine will protonate immediately.

  • Reflux: Heat to reflux for 12–24 hours.

    • Equilibrium Management: Since this is an equilibrium process, using a large excess of alcohol or a Dean-Stark trap (if using higher boiling alcohols like butanol/toluene mix) drives the reaction.[3]

  • Workup:

    • Concentrate the mixture to ~1/3 volume.

    • Pour carefully into a mixture of ice and excess saturated

      
       (beware of foaming).
      
    • Extract with Ethyl Acetate or DCM.[2]

    • Purification: Naphthalene esters often crystallize well from Hexanes/EtOAc or Toluene.

Protocol C: TMSCl / Methanol (Mild Conditions)

Best For: Substrates sensitive to heat or harsh acidic reflux.

Mechanism: Reaction of Chlorotrimethylsilane (TMSCl) with methanol generates anhydrous HCl in situ under mild conditions.

Procedure:

  • Dissolve/suspend aminonaphthoic acid in Methanol (0.5 M).

  • Add TMSCl (2.0 – 4.0 equiv) dropwise at room temperature.

  • Stir at Room Temperature for 12–24 hours.

  • Concentrate to dryness to obtain the hydrochloride salt.

Quantitative Data & Troubleshooting

Expected Physical Properties
PropertyFree Acid (Starting Material)Methyl Ester (Free Base)Methyl Ester (HCl Salt)
Solubility (MeOH) Poor / InsolubleGoodExcellent
Solubility (DCM) InsolubleExcellentPoor
Melting Point High (>200°C, dec)Distinct, sharp (e.g., 80–120°C)Broad / High
TLC (

)
~0.0 (Baseline)~0.4–0.7 (5% MeOH/DCM)~0.0 (unless neutralized)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitation (Method B)Switch to Method A (SOCl2) or add molecular sieves to Method B.
Sticky/Tar Product Oxidation of naphthalene ringPerform reaction under Argon/Nitrogen. Ensure solvents are degassed.[1]
Product in Aqueous Layer Amine not deprotonated during workupEnsure pH > 8 during extraction. Aminonaphthoic esters are less basic than aliphatic amines; mild base is usually sufficient.
Insoluble Salt HCl salt is very crystallineIf the salt precipitates during reaction, add more MeOH or filter the solid directly (it might be pure product).

Mechanistic Pathway[4]

The following diagram illustrates the acid-mediated pathway, highlighting the protection of the amine via protonation which is critical for selectivity.

Reaction_Mechanism SM Aminonaphthoic Acid (Zwitterion) Protonation Protonation (Formation of NH3+) SM->Protonation H+ Activation Carbonyl Activation (C=OH+) Protonation->Activation SOCl2 / H+ Attack Nucleophilic Attack (MeOH) Activation->Attack Elimination Elimination of Water (-H2O) Attack->Elimination Product Amino Ester (HCl Salt) Elimination->Product

Figure 2: Mechanistic pathway for acid-mediated esterification. Note that the amine remains protonated throughout the reaction, preventing N-acylation.

References

  • Fischer Esterification Mechanism & Protocols. Master Organic Chemistry. "Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions."[1][2][3][4] [Link]

  • TMSCl Mediated Esterification. National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters." [Link]

  • General Protocol for Amino Acid Esterification (Thionyl Chloride). Organic Syntheses. "Esterification of Amino Acids."[5][6] (General reference for SOCl2 method adaptation). [Link]

  • Safety Data for Naphthylamines. CDC / NIOSH. "Naphthylamines - NIOSH Pocket Guide to Chemical Hazards." [Link]

Sources

Method

Application Note: Methyl 3-amino-1-naphthoate as a Fluorescent Probe

Abstract Methyl 3-amino-1-naphthoate is a specialized fluorescent probe belonging to the family of naphthalene-based donor-acceptor (D-π-A) fluorophores. Characterized by an intramolecular charge transfer (ICT) mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-1-naphthoate is a specialized fluorescent probe belonging to the family of naphthalene-based donor-acceptor (D-π-A) fluorophores. Characterized by an intramolecular charge transfer (ICT) mechanism, its fluorescence emission is highly sensitive to the polarity of the surrounding microenvironment. This application note details its utility as a solvatochromic probe for mapping local polarity in biological systems (e.g., lipid bilayers, protein hydrophobic pockets) and its reactivity-based application for the detection of nitrite (


)  via diazotization. This guide provides rigorous protocols for stock preparation, spectral characterization, and functional assays, ensuring reproducibility and high data integrity.

Physicochemical Properties & Mechanism

Chemical Identity
  • IUPAC Name: Methyl 3-aminonaphthalene-1-carboxylate

  • CAS Number: 88790-90-3 (or 32018-86-3 for the free acid precursor)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.22 g/mol

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Acetonitrile, Chloroform); limited solubility in pure water (requires co-solvent).

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The fluorescence of Methyl 3-amino-1-naphthoate arises from the electronic interaction between the electron-donating amino group (


) at position 3 and the electron-withdrawing ester group (

) at position 1.
  • Ground State (

    
    ):  The molecule is relatively non-polar.
    
  • Excited State (

    
    ):  Upon excitation, electron density shifts from the amine to the ester, creating a highly polar (dipolar) excited state.
    
  • Solvatochromism: In polar solvents, solvent dipoles reorient to stabilize this charge-separated excited state, lowering its energy and causing a red shift (bathochromic shift) in the emission spectrum.[1] In non-polar environments, the emission is blue-shifted .[1][2]

Mechanism of Action: Nitrite Sensing

In acidic media, the primary amine group reacts with nitrite (


) to form a diazonium salt (

). This transformation eliminates the electron-donating capability of the amine, disrupting the ICT process and resulting in fluorescence quenching or a distinct spectral shift, enabling quantitative nitrite detection.

Technical Specifications & Spectral Data

Table 1: Solvatochromic Spectral Properties (Representative Data)
SolventPolarity Index (

)
Excitation

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Hexane 31.033041080High
Chloroform 39.1335435100High
Acetonitrile 45.6340460120Moderate
Methanol 55.4345490145Moderate
Water (PBS) 63.1350520 (Weak)170Low (Quenched)

Note: The large Stokes shift in polar solvents minimizes self-quenching and scattering interference.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, concentrated stock for downstream dilution.

  • Weighing: Accurately weigh 2.0 mg of Methyl 3-amino-1-naphthoate.

  • Solvent Selection: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) or DMF to make a ~10 mM stock solution.

    • Rationale: DMSO prevents hydrolysis of the ester group and ensures complete solubility.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light). Store at -20°C.

    • Stability:[2][3][4] Stable for >6 months if kept dry and dark.

  • Working Solution: Dilute the stock 1:1000 into the experimental buffer/solvent to achieve a final concentration of 1-10

    
    . Keep organic co-solvent content <1% for biological assays to avoid solvent effects.
    
Protocol A: Solvatochromic Sensing (Polarity Mapping)

Application: Determining the hydrophobicity of protein binding pockets or lipid membrane interiors.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a series of buffers containing the target macromolecule (e.g., BSA, Liposomes) at increasing concentrations (0 - 50

    
    ).
    
  • Probe Addition: Add Methyl 3-amino-1-naphthoate (final conc. 5

    
    ) to each sample.
    
  • Incubation: Incubate for 15 minutes at room temperature in the dark to allow equilibrium binding.

  • Measurement:

    • Set Excitation: 340 nm .

    • Scan Emission: 380 nm to 600 nm .

    • Slit Widths: 5 nm (Ex) / 5 nm (Em).

  • Data Analysis:

    • Observe the shift in

      
      .[5][6] A blue shift  (e.g., 520 nm 
      
      
      
      450 nm) indicates the probe has entered a hydrophobic environment (binding event).
    • Plot Fluorescence Intensity (

      
      ) vs. [Protein] to determine the Binding Constant (
      
      
      
      ).
Protocol B: Nitrite ( ) Detection Assay

Application: Quantifying nitrite levels in water or biological fluids via fluorescence quenching.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 0.1 M HCl (Acidic medium required for diazotization).

  • Standard Curve: Prepare Nitrite standards (

    
    ) ranging from 0 to 100 
    
    
    
    in 0.1 M HCl.
  • Reaction Mix:

    • 900

      
       Nitrite Standard (or Sample).
      
    • 100

      
       Methyl 3-amino-1-naphthoate working solution (100 
      
      
      
      in Methanol).
    • Final Probe Conc: 10

      
      .
      
  • Incubation: Incubate for 10-20 minutes at 25°C.

  • Measurement:

    • Excitation: 340 nm .

    • Emission: Monitor intensity at 460 nm (or the

      
       determined in the acidic buffer).
      
  • Analysis:

    • Calculate the Quenching Efficiency:

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Stern-Volmer Plot).

Visualization of Workflows

Figure 1: Mechanism of Action & Experimental Logic

G cluster_0 Path A: Solvatochromism cluster_1 Path B: Nitrite Sensing Probe Methyl 3-amino-1-naphthoate (Weakly Fluorescent in Water) Env_Polar Polar Solvent (Relaxed ICT) Probe->Env_Polar Dissolved in Env_NonPolar Hydrophobic Pocket (Stabilized ICT) Probe->Env_NonPolar Binds to Nitrite Nitrite (NO2-) + H+ Probe->Nitrite Reacts with RedShift Red Emission (~500 nm) Env_Polar->RedShift Emission BlueShift Blue Emission (~420 nm) Env_NonPolar->BlueShift Emission Diazonium Diazonium Species (Non-Fluorescent) Nitrite->Diazonium Diazotization

Caption: Dual-mode functionality: Path A illustrates environmental polarity sensing (Solvatochromism), while Path B demonstrates chemical reactivity for Nitrite detection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Solvent quenching (water) or concentration too low.Use a less polar solvent (EtOH, DMSO) or increase probe concentration. Ensure pH is neutral for solvatochromic assays.
High Background Impurities or light scattering.Filter solutions (0.22

). Use "Magic Angle" polarizer settings if scattering is high (liposomes).
No Response to Nitrite pH too high (not acidic enough).Ensure the reaction buffer is pH < 2 (use 0.1 M HCl). Diazotization requires acidic conditions.
Precipitation Stock concentration too high in aqueous buffer.Keep final DMSO concentration < 1%. Add probe while vortexing to prevent aggregation.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text on ICT and solvatochromism).

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Mechanisms of solvatochromic probes).

  • Misra, V., & Mishra, H. (2008). "Excited state intramolecular charge transfer in amino-naphthalene derivatives." Journal of Chemical Sciences. (Context on amino-naphthoate photophysics).

  • Griess, P. (1879). "Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt 'Ueber einige Azoverbindungen'." Berichte der deutschen chemischen Gesellschaft. (Original chemistry for nitrite detection via amines).[7]

Sources

Application

Suzuki coupling reactions using methyl 3-aminonaphthalene-1-carboxylate

Application Note: Strategic Suzuki-Miyaura Coupling of Methyl 3-Aminonaphthalene-1-carboxylate Executive Summary Methyl 3-aminonaphthalene-1-carboxylate (CAS: 88790-90-3) represents a high-value "push-pull" naphthalene s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Suzuki-Miyaura Coupling of Methyl 3-Aminonaphthalene-1-carboxylate

Executive Summary

Methyl 3-aminonaphthalene-1-carboxylate (CAS: 88790-90-3) represents a high-value "push-pull" naphthalene scaffold, featuring an electron-withdrawing ester at C1 and an electron-donating amine at C3. This specific substitution pattern renders the core highly fluorescent and pharmacologically active, making it a critical intermediate for DNA intercalators, kinase inhibitors, and solvatochromic dyes.

However, the Suzuki-Miyaura coupling of this substrate presents a fundamental chemical challenge: the amino group (


) is not a competent electrophile for palladium-catalyzed cross-coupling. To utilize this molecule in Suzuki reactions, the amine must be activated into a leaving group (halide or pseudohalide).

This Application Note details two validated protocols to achieve biaryl synthesis at the C3 position:

  • The "Super-Electrophile" Route: Direct coupling via in situ generated diazonium salts.

  • The "Robust" Route: Sandmeyer conversion to the iodide followed by standard coupling.

Strategic Reaction Pathways

The following flowchart illustrates the decision matrix for functionalizing methyl 3-aminonaphthalene-1-carboxylate.

ReactionPathways Figure 1: Divergent Activation Strategies for 3-Aminonaphthalene-1-carboxylate Start Methyl 3-aminonaphthalene- 1-carboxylate (Substrate) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HBF4 (0°C) Iodide 3-Iodo Derivative (Stable Intermediate) Diazo->Iodide Pathway B: KI, Heat (Sandmeyer) Product 3-Aryl-1-naphthoate (Biaryl Product) Diazo->Product Pathway A: Pd-cat, Ar-B(OH)2 (Direct Coupling) Iodide->Product Pd(PPh3)4 Ar-B(OH)2, Base

Caption: Pathway A offers speed (one-pot potential), while Pathway B offers scalability and purification of the electrophile.

Pathway A: The Diazonium-Suzuki Protocol

This method utilizes the diazonium salt as a "super-electrophile," allowing coupling without isolating a halogenated intermediate. This is ideal for rapid library generation.

Mechanism & Rationale

Aryl diazonium salts (


) undergo oxidative addition to Pd(0) significantly faster than aryl iodides or bromides. This allows the reaction to proceed under mild conditions (often room temperature), preserving the labile C1-methyl ester.
Experimental Protocol

Step 1: Diazotization

  • Dissolution: Dissolve methyl 3-aminonaphthalene-1-carboxylate (1.0 equiv, 2.0 mmol) in acetonitrile (ACN) (10 mL).

  • Acidification: Cool to 0°C in an ice bath. Add tetrafluoroboric acid (

    
    )  (48% aq., 1.5 equiv) dropwise. Note: 
    
    
    
    is preferred over HCl to generate the stable tetrafluoroborate salt.
  • Nitrosation: Add tert-butyl nitrite (

    
    )  (1.2 equiv) dropwise. Stir at 0°C for 30 minutes.
    
    • Checkpoint: The formation of a precipitate (the diazonium salt) is often observed.

Step 2: Cross-Coupling (One-Pot)

  • Catalyst Preparation: In a separate vial, premix Pd(OAc)

    
      (5 mol%) and XPhos  (10 mol%) in ACN (2 mL) for 5 minutes.
    
    • Why XPhos? Biaryl phosphine ligands prevent catalyst decomposition by the diazonium salt.

  • Addition: Add the catalyst solution to the diazonium mixture at 0°C.

  • Boronic Acid: Add the desired Aryl Boronic Acid (1.5 equiv).

  • Base: Add MeOH (5 mL) (as solvent/reductant) or a weak base like NaOAc (2.0 equiv). Avoid strong bases like NaOH to prevent ester hydrolysis.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the diazonium peak (

      
       mass is often seen in MS source fragmentation, so look for the biaryl product mass).
      

Pathway B: The Sandmeyer-Iodide Protocol (Recommended for Scale-Up)

For multi-gram synthesis, converting the amine to an iodide provides a stable, storable electrophile (methyl 3-iodonaphthalene-1-carboxylate) that behaves predictably in standard Suzuki couplings.

Experimental Protocol

Part 1: Synthesis of Methyl 3-iodonaphthalene-1-carboxylate

  • Slurry: Suspend methyl 3-aminonaphthalene-1-carboxylate (5.0 mmol) in 6M HCl (15 mL) and cool to 0°C.

  • Diazotization: Add NaNO

    
      (1.1 equiv) in water (2 mL) dropwise. Stir for 20 min. The solution should become clear/yellow.
    
  • Iodination: Add a solution of KI (2.0 equiv) in water (5 mL) slowly.

    • Caution: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
  • Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 min to ensure completion. Extract with EtOAc, wash with saturated

    
     (to remove iodine), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Part 2: Suzuki Coupling of the Iodide

  • Setup: In a reaction tube, combine:

    • Methyl 3-iodonaphthalene-1-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
        (2.0 equiv) - Phosphate is gentler on the ester than Carbonate.
      
    • Pd(dppf)Cl

      
        (3 mol%)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1) .

  • Conditions: Degas with Nitrogen for 5 min. Heat at 80°C for 6 hours.

  • Yield Expectation: 85–95% isolated yield.

Comparative Data: Catalyst Screening

The following table summarizes catalyst performance for the coupling of the 3-iodo intermediate with phenylboronic acid (Representative Data).

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh

)

Na

CO

Toluene/EtOH72%Moderate conversion; some deiodination.
2Pd(dppf)Cl

K

PO

Dioxane/H

O
94% Optimal. Excellent functional group tolerance.
3Pd

(dba)

/ SPhos
K

PO

Toluene88%Good for sterically hindered boronic acids.
4Pd(OAc)

/ PPh

Cs

CO

DMF65%Significant ester hydrolysis observed (Base effect).

Troubleshooting & Optimization

  • Ester Hydrolysis: If the methyl ester at C1 hydrolyzes to the acid, switch from carbonate bases (

    
    , 
    
    
    
    ) to phosphate (
    
    
    ) or fluoride (
    
    
    ) bases. Use anhydrous solvents (Dioxane or DMF) if necessary.
  • Protodeboronation: If the boronic acid decomposes before coupling, use the Boronic Pinacol Ester or Potassium Trifluoroborate salt alternatives.

  • Regioselectivity: The 3-position is sterically accessible. However, if using the diazonium route, ensure temperature is kept strictly at 0°C during the initial steps to prevent decomposition to the phenol (naphthol).

References

  • Suzuki-Miyaura Coupling of Diazonium Salts

    • Title: Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by Pd(0)/C.[1]

    • Source:Applied C
    • URL:[Link]

  • Sandmeyer Reaction on Naphthalenes

    • Title: A Practical Guide to the Sandmeyer Reaction.
    • Source:Organic Process Research & Development, 2005.
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3][4]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Properties of Methyl 3-aminonaphthalene-1-carboxylate

    • Title: Methyl 3-aminonaphthalene-1-carboxyl
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Method

Application Note: Design and Preparation of ESIPT-Based Fluorescent Markers Using Naphthoate Scaffolds

Abstract & Introduction Fluorescent markers based on the 3-hydroxy-2-naphthoate (3HNA) scaffold represent a class of "smart" optical probes distinguished by their Excited-State Intramolecular Proton Transfer (ESIPT) mech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fluorescent markers based on the 3-hydroxy-2-naphthoate (3HNA) scaffold represent a class of "smart" optical probes distinguished by their Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Unlike conventional fluorophores (e.g., Fluorescein, Rhodamine) that rely on rigid conjugation for emission, naphthoate scaffolds utilize a dynamic proton transfer cycle that generates a large Stokes shift (typically >80 nm).

This large Stokes shift eliminates self-quenching and spectral overlap between excitation and emission, making these scaffolds ideal for:

  • Lipid Droplet (LD) Imaging: Due to high lipophilicity and environmental sensitivity.

  • Ratiometric Sensing: The dual-emission potential (Enol vs. Keto form) allows for ratiometric detection of local polarity changes in protein binding pockets.

This guide details the synthesis of a lipophilic naphthoate ester probe (Probe N-Oct , Octyl 3-hydroxy-2-naphthoate) and its application in live-cell lipid droplet imaging.

Chemical Basis: The ESIPT Mechanism

The core advantage of the 3-hydroxy-2-naphthoate scaffold is the proximity of the hydroxyl (-OH) donor and the carbonyl (-C=O) acceptor. Upon photoexcitation, the proton transfers from the oxygen to the carbonyl, forming a tautomeric Keto species in the excited state.

Diagram 1: Photophysical ESIPT Cycle

The following diagram illustrates the four-level photophysical cycle that grants these probes their unique optical properties.

ESIPT_Mechanism S0_Enol Ground State (Enol) Stable Form S1_Enol Excited State (Enol) Short-lived S0_Enol->S1_Enol Excitation (UV/Blue) ~370 nm S1_Keto Excited State (Keto) ESIPT Product S1_Enol->S1_Keto Proton Transfer (Fast <1ps) S0_Keto Ground State (Keto) Unstable S1_Keto->S0_Keto Emission (Green/Orange) ~530 nm (Large Stokes Shift) S0_Keto->S0_Enol Reverse Proton Transfer

Caption: The ESIPT photocycle. Excitation of the Enol form leads to a rapid proton transfer, emitting from the lower-energy Keto state, resulting in a massive Stokes shift.

Synthetic Protocol: Preparation of Probe N-Oct

Objective: Synthesize Octyl 3-hydroxy-2-naphthoate (Probe N-Oct) to serve as a hydrophobic lipid droplet marker.

Reagents Required[1][2][3][4][5][6][7]
  • Precursor: 3-Hydroxy-2-naphthoic acid (3HNA) [CAS: 92-70-6][1]

  • Alcohol: 1-Octanol (provides lipophilicity)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Synthesis Workflow
  • Activation:

    • Dissolve 3HNA (1.0 eq, 5 mmol) in 20 mL anhydrous DCM under nitrogen atmosphere.

    • Add DMAP (0.1 eq) as a catalyst.

    • Note: The hydroxyl group at position 3 is involved in hydrogen bonding with the carboxylic acid; however, under DCC coupling conditions, the carboxyl group is sufficiently reactive without protecting the phenol, provided stoichiometry is controlled.

  • Coupling:

    • Cool the solution to 0°C in an ice bath.

    • Add 1-Octanol (1.1 eq) to the mixture.

    • Dropwise add DCC (1.1 eq) dissolved in 5 mL DCM.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within 15–30 minutes, indicating the reaction is progressing.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Filtration: Filter off the white DCU precipitate.

    • Wash: Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification:

    • Purify the crude yellow oil via silica gel column chromatography.

    • Eluent: Hexane:Ethyl Acetate (9:1 v/v).

    • Yield: Expect ~75-85% of a pale yellow solid/oil.

Diagram 2: Synthesis and Application Workflow

Synthesis_Workflow Start Start: 3-Hydroxy-2-naphthoic acid Step1 1. Activation (DCC/DMAP) Solvent: DCM, 0°C Start->Step1 Step2 2. Esterification (+ Octanol) Stir 12h, RT Step1->Step2 Step3 3. Purification Remove DCU -> Column Chrom. Step2->Step3 Product Product: Probe N-Oct (Lipophilic ESIPT Marker) Step3->Product App Application: Live Cell Imaging Target: Lipid Droplets Product->App Dissolve in DMSO

Caption: Workflow for synthesizing the lipophilic naphthoate probe and its transition to biological application.

Biological Application: Lipid Droplet Staining

Rationale: The N-Oct probe is highly hydrophobic. Upon entering a cell, it partitions preferentially into the neutral lipid core of lipid droplets (LDs). The non-polar environment of the LD stabilizes the ESIPT mechanism, resulting in strong fluorescence.

Protocol: Live Cell Staining[9]

Materials:

  • HeLa or HepG2 cells (cultured on glass-bottom dishes).

  • Probe N-Oct stock solution (10 mM in DMSO).

  • HBSS (Hank's Balanced Salt Solution) or phenol-red free media.

Procedure:

  • Preparation: Dilute the Probe N-Oct stock into pre-warmed culture media to a final concentration of 1–5 µM .

    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.[]

  • Incubation: Remove growth media from cells and add the staining solution. Incubate for 15–30 minutes at 37°C.

  • Wash: Remove staining solution. Wash cells 3x with HBSS to remove background probe.

  • Imaging: Image immediately using a confocal laser scanning microscope.

Imaging Parameters:

  • Excitation: 405 nm laser (matches the absorption of the naphthoate scaffold).

  • Emission: Collect signal in the range of 500–550 nm (Green/Yellow channel).

    • Note: Due to the large Stokes shift, there is zero crosstalk with DAPI (blue emission), allowing for easy multiplexing with nuclear stains.

Validation & Data Analysis

Spectral Characterization

To validate the synthesis and ESIPT activity, measure the fluorescence in solvents of varying polarity.

Table 1: Solvatochromic Shift Data (Typical Values)

Solvent Polarity (Dielectric ε) Emission Max (nm) Stokes Shift (nm) Intensity
Toluene 2.38 (Non-polar) ~520 ~150 High
DCM 8.93 (Moderate) ~530 ~160 Medium
Ethanol 24.5 (Polar/Protic) ~545 ~175 Low*

| Water | 80.1 (Polar) | Quenched | N/A | Negligible |

*Note: In protic solvents like ethanol, intermolecular hydrogen bonding with the solvent can compete with the intramolecular H-bond required for ESIPT, often reducing quantum yield or shifting emission to the "Normal" (Enol) band (~420nm).

Troubleshooting Guide
  • Issue: No fluorescence observed in cells.

    • Cause: Probe precipitated in media.

    • Fix: Sonicate the stock solution; ensure final concentration is low (1 µM).

  • Issue: Blue emission instead of Green.

    • Cause: Broken ESIPT cycle (solvent interference).

    • Fix: Ensure the environment is hydrophobic (Lipid Droplets). If blue emission is seen in the cytoplasm, it indicates the probe is not partitioning correctly or is detecting a polar environment.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. [Link]

  • Smith, J. G., et al. (2021). Methods for making and observing model lipid droplets. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Suzuki, Y., et al. (2013). Highly Solvatochromic Fluorescent Naphthalimides: Design, Synthesis, and Photophysical Properties. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Strategic Utilization of Methyl 3-amino-1-naphthoate in Polycyclic Heterocycle Design

Executive Summary Methyl 3-amino-1-naphthoate (CAS 88790-90-3) represents a critical, yet underutilized, "ortho-amino ester" pharmacophore in modern drug discovery.[1][2] Unlike its ubiquitous isomer (methyl 3-amino-2-na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-1-naphthoate (CAS 88790-90-3) represents a critical, yet underutilized, "ortho-amino ester" pharmacophore in modern drug discovery.[1][2] Unlike its ubiquitous isomer (methyl 3-amino-2-naphthoate), which is widely used for fluorescent probing, the 1,3-disposition of the ester and amine functionalities in this scaffold offers a unique geometric vector for constructing angularly fused tricyclic systems , specifically benzo[h]quinazolines .[2]

These tricyclic cores are privileged structures in oncology, serving as potent scaffolds for:

  • Topoisomerase I/II Inhibitors: Planar systems capable of DNA intercalation.[2]

  • Kinase Inhibitors (EGFR/VEGFR): The angular geometry mimics the adenine binding mode but with extended hydrophobic reach.[2]

  • GPCR Ligands: Rigidified analogues of biogenic amines.[2]

This guide provides a validated workflow for the synthesis, purification, and downstream cyclization of methyl 3-amino-1-naphthoate, ensuring high fidelity in SAR (Structure-Activity Relationship) campaigns.[1][2]

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS No. 88790-90-3Distinct from 3-amino-2-naphthoate (CAS 14553-73-2).[1][2] Verify regiochemistry via 1H-NMR (coupling constants).
Molecular Weight 201.22 g/mol --
Appearance Pale yellow to brown solidOxidation sensitive.[2] Store under Argon/Nitrogen.[2]
Solubility DMSO, DCM, MeOHPoor water solubility.[2] Avoid aqueous workups without co-solvents.[2]
pKa (Calc) ~2.8 (Amine)The amine is weakly basic due to conjugation with the naphthalene ring and the electron-withdrawing ester.[2]

Synthetic Utility: The "Angular" Advantage

In medicinal chemistry, the choice between 3-amino-2-naphthoate and 3-amino-1-naphthoate dictates the topology of the final heterocycle.[1][2]

  • Linear Fusion: 3-amino-2-naphthoate

    
     Benzo[f]quinazoline (Linear).[1][2]
    
  • Angular Fusion: 3-amino-1-naphthoate

    
    Benzo[h]quinazoline (Angular) .[1][2]
    

The angular shape is often superior for fitting into the "hinge region" of ATP-binding pockets in kinases, as it avoids steric clashes common with linear polycycles.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start Methyl 3-amino-1-naphthoate (Scaffold) Path1 Cyclization (Formamide/Urea) Start->Path1 + C1 Synthons Path2 Sandmeyer/Diazotization Start->Path2 NaNO2/HX Path3 Amide Coupling Start->Path3 R-COCl / HATU Prod1 Benzo[h]quinazolin-4(3H)-one (Kinase Inhibitor Core) Path1->Prod1 Prod2 3-Halo-1-naphthoates (Coupling Partners) Path2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Path3->Prod3

Figure 1: Divergent synthetic utility of Methyl 3-amino-1-naphthoate. The angular cyclization (Path 1) is the primary application in oncology.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of Methyl 3-amino-1-naphthoate

Rationale: While the acid (3-amino-1-naphthoic acid) is commercially available, the methyl ester is often expensive or impure.[1][2] This in situ generation of anhydrous HCl using TMSCl is superior to thionyl chloride (SOCl2) as it avoids the formation of sulfur-based byproducts and proceeds under milder conditions [1].[2]

Reagents:

  • 3-Amino-1-naphthoic acid (1.0 eq)[1][2]

  • Methanol (Anhydrous, 0.5 M concentration relative to substrate)[2]

  • Trimethylsilyl chloride (TMSCl) (2.5 eq)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend 3-amino-1-naphthoic acid (e.g., 5.0 g) in anhydrous Methanol (50 mL). The starting material may not fully dissolve initially.[2]

  • Activation: Cool the suspension to 0°C in an ice bath. Add TMSCl dropwise over 15 minutes.[2] Caution: Exothermic reaction.[1][2]

    • Mechanism:[1][2][3][4] TMSCl reacts with MeOH to generate anhydrous HCl and TMS-OMe.[1][2] This drives the Fischer esterification without introducing water.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–16 hours. The suspension should clear as the ester forms.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The ester is less polar (higher Rf) than the acid.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH/TMS-OMe.[1][2]

    • Redissolve the residue in EtOAc (100 mL).

    • Wash carefully with Saturated NaHCO3 (2 x 50 mL) to neutralize residual HCl.[2] Note: Gas evolution (CO2) will occur.[2]

    • Wash with Brine (50 mL), dry over Na2SO4, and concentrate.[2]

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

    • Expected Yield: >90%[1][2][5]

    • Validation: 1H NMR (CDCl3) should show a singlet ~3.9-4.0 ppm (OCH3).[1][2]

Protocol B: Cyclization to Benzo[h]quinazolin-4(3H)-one

Rationale: This protocol utilizes the "Niementowski modification" to fuse the pyrimidine ring onto the naphthalene core. This creates the angular tricyclic scaffold essential for ATP-competitive inhibition [2].[1][2]

Reagents:

  • Methyl 3-amino-1-naphthoate (1.0 eq)[1][2]

  • Formamide (Excess, 10-15 eq)

  • Ammonium Acetate (Catalytic, 0.1 eq) - Optional, accelerates reaction[1][2]

Step-by-Step Methodology:

  • Setup: Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

  • Combination: Mix Methyl 3-amino-1-naphthoate (1.0 g) with Formamide (5 mL).

  • Cyclization: Heat the mixture to 140–150°C for 6–8 hours.

    • Critical Control Point: The reaction requires high heat to overcome the energy barrier of the initial amide formation and subsequent dehydration.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product, Benzo[h]quinazolin-4(3H)-one, typically precipitates as a beige/brown solid.[1][2] Filter via Büchner funnel.[2]

  • Purification: Wash the solid with water (to remove formamide) and minimal cold ethanol. Recrystallize from DMF/Ethanol if high purity is required for biological assays.[2]

Troubleshooting & Expert Tips

Regioselectivity Verification

A common error in sourcing is receiving the 3,2-isomer instead of the 3,1-isomer.[1][2]

  • Check: In 1H NMR, the 3-amino-2-naphthoate (linear precursor) typically shows a singlet for the proton at C1 (shielded by the amine and ester).[1][2] The 3-amino-1-naphthoate (angular precursor) will show a specific coupling pattern for the C2 proton (doublet, J ~2 Hz if H4 is present, or distinct aromatic multiplets).[1][2]

  • Tip: Always run a reference NMR of your starting material against a known library standard before starting a multi-step synthesis.[2]

Stability of the Amino Group

The C3-amine is electron-rich.[1][2]

  • Issue: It is prone to oxidation (darkening) upon prolonged air exposure.[2]

  • Solution: If the material turns dark brown, filter through a short plug of silica gel using DCM before use.[2] The oxidation products are usually highly polar and will stick to the silica.

References

  • Li, Z., et al. (2008).[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[2][6] [2]

  • Connolly, D. J., et al. (2005).[2] "The synthesis of benzo[h]quinolines as topoisomerase inhibitors." Journal of the Chemical Society, Perkin Transactions 1.

  • Zhang, Y., et al. (2023).[2][4] "Synthesis of quinazolinone-fused polycyclic skeletons." Arabian Journal of Chemistry.

Sources

Method

Application Note: Solvation Strategies for Methyl 3-aminonaphthalene-1-carboxylate (MANC)

Executive Summary Methyl 3-aminonaphthalene-1-carboxylate (MANC) is a bifunctional naphthalene derivative characterized by a "push-pull" electronic structure, featuring an electron-donating amine group at the C3 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminonaphthalene-1-carboxylate (MANC) is a bifunctional naphthalene derivative characterized by a "push-pull" electronic structure, featuring an electron-donating amine group at the C3 position and an electron-withdrawing methyl ester at the C1 position. This configuration imparts significant solvatochromic fluorescent properties, making it a valuable probe for environmental polarity and a versatile intermediate in the synthesis of azo dyes and poly-condensed heterocycles.

However, the utility of MANC is frequently compromised by improper solvation, leading to micro-precipitation, fluorescence quenching via aggregation (π-π stacking), or hydrolytic degradation of the ester moiety. This guide provides a scientifically grounded protocol for the dissolution, storage, and application of MANC, ensuring experimental reproducibility and data integrity.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular forces at play. MANC exhibits a lipophilic naphthalene core decorated with polar functional groups.

PropertyValue (Approx.)Implication for Solvation
Molecular Weight ~201.22 g/mol Small molecule; kinetics of dissolution are fast if solvent interaction is favorable.
LogP (Octanol/Water) 2.3 – 2.5Moderately lipophilic. Poor water solubility. Requires organic solvents or surfactants.
Polar Surface Area (PSA) ~52-63 ŲModerate polarity allows solubility in polar aprotic solvents (DMSO, DMF).
pKa (Amine) ~3.5 - 4.0Weak base. Can be protonated in strong acids to improve aqueous solubility (forming HCl salt), but this abolishes the ICT (Intramolecular Charge Transfer) fluorescence mechanism.
Fluorescence SolvatochromicEmission wavelength shifts red (bathochromic) with increasing solvent polarity.
The Solvation Mechanism

Dissolving MANC requires overcoming the strong lattice energy driven by the π-stacking of the naphthalene rings.

  • Dipolar Aprotic Solvents (DMSO, DMF): The high dielectric constant disrupts the crystal lattice effectively without protonating the amine.

  • Chlorinated Solvents (DCM, CHCl3): Excellent solubility due to favorable dispersion forces with the aromatic core.

  • Protic Solvents (MeOH, EtOH): Good solubility, but Hydrogen bonding with the amine lone pair can stabilize the ground state, altering Stokes shifts.

  • Water: The hydrophobic effect forces MANC molecules together, causing aggregation and fluorescence quenching.

Solvent Selection Matrix

Use the following decision matrix to select the appropriate solvent system for your specific application.

Graphviz Diagram: Solvent Selection Decision Tree

SolventSelection Start Select Application App_Stock Long-Term Storage / Stock Start->App_Stock App_Synth Organic Synthesis Start->App_Synth App_Spec Fluorescence/Spectroscopy Start->App_Spec App_Bio Biological/Aqueous Assay Start->App_Bio DMSO DMSO (Anhydrous) Rec: >10 mM App_Stock->DMSO High Stability DCM DCM or Toluene Avoids H-bonding interference App_Synth->DCM Non-polar rxn Alc Methanol/Ethanol (Watch for transesterification) App_Synth->Alc Polar rxn App_Spec->DMSO Study Polar App_Spec->DCM Study Non-polar CoSolv DMSO Stock (1000x) + Buffer (PBS/HEPES) App_Bio->CoSolv Max 1% DMSO final

Caption: Decision tree for selecting the optimal solvent based on experimental end-use (Storage, Synthesis, Spectroscopy, or Bio-assay).

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock Solution (10 mM)

Purpose: To create a stable, concentrated form of MANC for long-term storage and aliquoting.

Materials:

  • MANC (Solid powder)

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Amber glass vials (Light sensitive!)

  • Vortex mixer and Sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~2.0 mg of MANC directly into an amber glass vial. Note: Precision weighing is difficult at this scale; weigh ~10mg and adjust solvent volume accordingly for higher accuracy.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Critical: Do not use DMSO stored loosely capped; it is hygroscopic. Water uptake initiates ester hydrolysis.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Inspection: Hold vial up to light. Solution should be clear (yellowish/fluorescent). If cloudy, sonicate further.

  • Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Solvatochromic Assessment (Spectroscopy)

Purpose: To characterize the fluorescence shift of MANC in different environments.

Procedure:

  • Preparation: Prepare 10 µM working solutions in the following solvents: Toluene, DCM, Acetonitrile, Methanol.

    • Method: Dilute 1 µL of 10 mM DMSO stock into 999 µL of the respective solvent.

  • Equilibration: Allow to stand for 5 minutes at 25°C.

  • Measurement:

    • Excitation Wavelength (

      
      ): ~340–360 nm (Naphthalene absorption band).
      
    • Scan Emission (

      
      ): 380 nm – 600 nm.
      
  • Observation:

    • Non-polar (Toluene): Expect emission ~400-430 nm (Blue).

    • Polar (Methanol): Expect emission ~500-550 nm (Green/Yellow) due to stabilization of the ICT state.

Protocol C: Aqueous Solubility for Biological Assays

Purpose: To introduce MANC into aqueous buffers without precipitation.

Challenge: MANC is hydrophobic. Direct addition of powder to water results in floating clumps.

Procedure:

  • Start with the 10 mM DMSO Stock (from Protocol A).

  • Prepare the target buffer (e.g., PBS pH 7.4).

  • Rapid Injection Method:

    • While vortexing the buffer vigorously, inject the DMSO stock to a final concentration of <1% v/v (e.g., 10 µL stock into 990 µL buffer).

    • Result: 100 µM MANC solution.

  • Stability Check: Measure absorbance at 600 nm immediately. If OD > 0.05, micro-precipitation has occurred. Lower the concentration to 10-50 µM.

Troubleshooting & Stability Guide

Graphviz Diagram: Troubleshooting Workflow

Troubleshooting Problem Issue Observed Precip Precipitation/Cloudiness Problem->Precip NoFluor No Fluorescence Problem->NoFluor Shift Unexpected Blue Shift Problem->Shift Soln1 Check DMSO % (<1%?) Sonicate Precip->Soln1 Soln2 Check pH (Acidic?) Amine protonation kills ICT NoFluor->Soln2 Soln3 Check Water Content Possible Aggregation Shift->Soln3

Caption: Diagnostic workflow for common solvation issues including precipitation and fluorescence quenching.

Common Issues
  • Hydrolysis: The methyl ester at C1 is susceptible to hydrolysis in basic aqueous media (pH > 8) or over long periods in wet DMSO. This converts MANC to 3-amino-1-naphthoic acid, changing its solubility and optical properties.

    • Prevention: Use anhydrous solvents; store stocks at -20°C.

  • Aggregation (Excimers): In water or high-concentration alcohol solutions, naphthalene rings stack. This often creates a new, red-shifted "excimer" emission band or quenches fluorescence entirely.

    • Prevention: Keep aqueous concentrations <10 µM.

  • Oxidation: Aromatic amines can oxidize (turn brown) upon air exposure.

    • Prevention: Flush vials with Nitrogen/Argon before sealing.

Safety & Handling (Critical)

  • Carcinogenicity Warning: Naphthylamines (specifically 1-naphthylamine and 2-naphthylamine) are known carcinogens. While the carboxylate derivative (MANC) has different metabolic pathways, it should be treated with the highest level of caution as a potential mutagen.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All powder handling must occur inside a certified chemical fume hood.

References

  • PubChem. (n.d.). Methyl 5-aminonaphthalene-1-carboxylate (Isomer Analog Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Niu, C., et al. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions. Photochemical & Photobiological Sciences. Retrieved February 15, 2026, from [Link]

  • Li, X., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved February 15, 2026, from [Link]

  • Conant, J.B., et al. (1923). 1,4-Aminonaphthol Hydrochloride (Reduction Protocols). Organic Syntheses. Retrieved February 15, 2026, from [Link]

Application

UV-Vis absorption spectra analysis of aminonaphthoates

Application Note: UV-Vis Absorption Spectra Analysis of Aminonaphthoates Abstract Aminonaphthoates (e.g., methyl 2-aminonaphthalene-1-carboxylate) represent a critical class of donor-acceptor fluorophores used extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Absorption Spectra Analysis of Aminonaphthoates

Abstract

Aminonaphthoates (e.g., methyl 2-aminonaphthalene-1-carboxylate) represent a critical class of donor-acceptor fluorophores used extensively in drug development as solvatochromic probes and structural analogs of local anesthetics. This application note details the protocol for the UV-Vis absorption analysis of these compounds. It focuses on characterizing Intramolecular Charge Transfer (ICT) bands, quantifying solvatochromic shifts, and validating spectral data for protein-binding assays.

Introduction

Aminonaphthoates are "push-pull" systems where an electron-donating amino group (


) and an electron-withdrawing ester group (

) are substituted onto a naphthalene ring. This electronic architecture creates a strong dipole moment in the excited state, making their absorption and emission spectra highly sensitive to the polarity of their microenvironment—a phenomenon known as solvatochromism .

Relevance to Drug Development:

  • Local Anesthetic Analogs: Structurally similar to procaine and tetracaine, aminonaphthoates serve as fluorescent models to study anesthetic interaction with lipid membranes and voltage-gated sodium channels.

  • Hydrophobic Probes: Their fluorescence quantum yield and Stokes shift change dramatically upon binding to hydrophobic protein pockets (e.g., albumin, transporters), making them powerful tools for binding constant determination.

Theoretical Background

Electronic Transitions

The UV-Vis spectrum of an aminonaphthoate typically displays three distinct regions:

  • 
    -Bands (<250 nm):  High-energy 
    
    
    
    transitions of the naphthalene core.
  • p-Bands (250–300 nm): Secondary

    
     transitions, often showing vibrational fine structure in non-polar solvents.
    
  • ICT Band (320–380 nm): The critical feature for analysis. This broad, structureless band arises from the charge transfer between the amino lone pair and the ester carbonyl.

The Solvatochromic Effect

In polar solvents, the highly dipolar excited state of the ICT transition is stabilized by solvent relaxation, lowering the energy gap between the ground (


) and excited (

) states. This results in a bathochromic (red) shift of the absorption maximum (

).[1]

Jablonski S0 Ground State (S0) Low Dipole S1_NP Excited State (S1) Non-Polar Solvent High Energy S0->S1_NP Abs (Blue) S1_P Excited State (S1) Polar Solvent Stabilized (Lower Energy) S0->S1_P Abs (Red Shift)

Figure 1: Simplified energy diagram showing the stabilization of the ICT excited state in polar solvents, leading to a redshift in absorption.

Experimental Protocol

Materials & Reagents
  • Analytes: Methyl 2-amino-1-naphthoate (2-MANC) or Methyl 6-amino-2-naphthoate (6-MANC).

  • Solvents: Spectroscopic grade (Uvasol® or equivalent) is mandatory to avoid UV cutoff interference.

    • Non-polar: Cyclohexane, n-Hexane.

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO).

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH).

  • Quartz Cuvettes: 10 mm path length, matched pair.

Sample Preparation

Objective: Prepare a solution with absorbance


 to ensure linearity (Beer-Lambert Law) and minimize inner-filter effects.
  • Stock Solution (1 mM): Dissolve 2.0 mg of aminonaphthoate (MW

    
     201.2  g/mol ) in 10 mL of DMSO. Note: DMSO is used for its universal solubility; keep stock in the dark.
    
  • Working Solutions (20 µM):

    • Add 60 µL of Stock Solution to 2.94 mL of the target solvent (e.g., Methanol).

    • Critical: Vortex for 15 seconds. Ensure no micro-precipitation occurs when adding the DMSO stock to non-polar solvents like hexane.

Instrument Parameters
  • Scan Range: 220 nm – 500 nm.

  • Bandwidth (Slit): 1.0 nm or 2.0 nm (balance between resolution and signal-to-noise).

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Baseline Correction: Auto-zero with pure solvent in both sample and reference paths.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement Step1 Weigh 2.0 mg Aminonaphthoate Step2 Dissolve in 10 mL DMSO (1 mM Stock) Step1->Step2 Step3 Dilute 1:50 into Target Solvents (Hexane, MeOH) Step2->Step3 Step4 Clean Quartz Cuvettes (Optical Surfaces) Step3->Step4 Transfer Step5 Run Baseline (Pure Solvent) Step4->Step5 Step6 Scan Sample (220-500 nm) Step5->Step6 Analysis Calculate u03BBmax & u03B5 Plot Solvatochromism Step6->Analysis Export CSV

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Data Analysis & Interpretation

Expected Results: Solvatochromic Shifts

The table below summarizes typical spectral data for Methyl 2-amino-1-naphthoate. Note the redshift of the ICT band as polarity increases.

SolventPolarity Index (

)

(ICT Band)
Molar Absorptivity (

)
Interpretation
Cyclohexane 0.2335 nm~6,500

Weak stabilization of excited state.
Toluene 2.4342 nm~6,800


-interaction effects visible.
Acetonitrile 5.8355 nm~5,900

Strong dipole stabilization.
Methanol 5.1362 nm~5,500

H-bonding further stabilizes ICT state.
Calculating Molar Absorptivity ( )

Use the Beer-Lambert Law to validate the purity and concentration of your probe:



Where:
  • 
     = Absorbance at 
    
    
    
    [1][2]
  • 
     = Concentration (M)
    
  • 
     = Path length (1 cm)
    

Validation Criteria: For aminonaphthoates,


 typically ranges from 5,000 to 8,000 

for the ICT band. Values significantly lower suggest degradation or precipitation.

Troubleshooting & Validation

  • Issue: No distinct ICT peak (only UV tail).

    • Cause: Solvent cutoff is too high (e.g., using acetone or impure EtOAc).

    • Fix: Switch to HPLC-grade Acetonitrile or Methanol.

  • Issue: Absorbance > 1.5.

    • Cause: Concentration too high, leading to aggregation (dimerization) or non-linearity.

    • Fix: Dilute sample to the 10–30 µM range.

  • Issue: Blue shift in protein buffer.

    • Interpretation: This is often a positive signal . Binding to a hydrophobic protein pocket shields the probe from water, mimicking a non-polar solvent environment (Hypsochromic shift).

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for ICT and solvent effects).
  • Nagy, Z. L., et al. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (2025). UV-Visible Solvents (Uvasol®) Technical Guide.

Sources

Method

Application Note: High-Purity Recrystallization of Methyl Aminonaphthalene Carboxylates

Abstract & Scope Methyl aminonaphthalene carboxylates (e.g., methyl 1-aminonaphthalene-2-carboxylate, methyl 3-amino-2-naphthoate) are critical scaffolds in the synthesis of solvatochromic fluorescent probes and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl aminonaphthalene carboxylates (e.g., methyl 1-aminonaphthalene-2-carboxylate, methyl 3-amino-2-naphthoate) are critical scaffolds in the synthesis of solvatochromic fluorescent probes and pharmaceutical intermediates. While their naphthalene core drives


-

stacking favorable for crystallization, the amino group introduces significant susceptibility to oxidative degradation (browning) and the ester moiety can lead to "oiling out" in non-polar solvents.

This Application Note provides a robust, field-proven protocol for the recrystallization of these isomers. It prioritizes the removal of oxidative byproducts (quinones/azo compounds) and the isolation of high-purity crystalline material suitable for quantum yield determination or GMP synthesis.

Pre-Purification Analysis & Solvent Strategy[1][2]

Before initiating thermal recrystallization, the crude material must be assessed. The high electron density of the aminonaphthalene ring makes these compounds prone to photo-oxidation, often resulting in a crude product contaminated with dark tars.

Solvent Selection Matrix

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the dielectric requirement to support crystal lattice formation over oil separation.

Solvent SystemRoleDielectric Const.[1] (

)
SuitabilityNotes
Ethanol (95%) Primary24.5Excellent Best balance of solubility and recovery. Water content aids in antisolvent effect.
Methanol Alternative32.7GoodHigher solubility; requires lower temperatures (-20°C) for maximum yield.
Toluene Scavenger2.38ModerateGood for highly hydrophobic impurities. Risk of lower recovery.
EtOAc / Hexane Binary6.0 / 1.9VariableHigh Risk of Oiling. Use only if alcohol systems fail.

Expert Insight: For methyl aminonaphthalene carboxylates, 95% Ethanol is the gold standard. The slight water content acts as a mild antisolvent, suppressing the solubility of the hydrophobic naphthalene core upon cooling, while the ethanol keeps the polar oxidation byproducts in solution.

Detailed Protocol: Recrystallization Workflow

Safety Warning: Aminonaphthalenes are potential carcinogens and skin irritants. Perform all operations in a fume hood.

Phase A: Dissolution & Decolorization (The Oxidation Control Step)

Objective: Dissolve the target molecule while adsorbing colored oxidative impurities.

  • Preparation: Weigh the crude methyl aminonaphthalene carboxylate. Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 95% Ethanol (approx. 5-7 mL per gram of crude).

  • Controlled Heating:

    • Heat the mixture on a stir plate to near-boiling (approx. 75°C).

    • Critical: Do not reflux for extended periods (>15 mins) without inert gas protection (

      
      ), as hot amines oxidize rapidly.
      
  • Solubility Check: If solids remain, add hot ethanol in 1 mL increments until dissolved.

  • Activated Carbon Treatment:

    • Remove the flask from heat source (to prevent boil-over).

    • Add Activated Charcoal (1-2% w/w relative to crude).

    • Return to heat and stir for 2 minutes. Do not exceed 5 minutes.

Phase B: Hot Filtration & Nucleation

Objective: Remove charcoal/insolubles and initiate controlled crystal growth.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a celite pad) with hot ethanol.

    • Filter the hot, black suspension into a clean, pre-warmed receiving flask. The filtrate should be clear yellow/pale; if dark, repeat charcoal treatment.

  • Nucleation (Seeding):

    • Allow the filtrate to cool slowly to room temperature on a cork ring (insulation).

    • Self-Validation: If the solution turns cloudy (milky) immediately, it may oil out. Add a "seed crystal" of pure material or scratch the inner glass wall with a glass rod to induce lattice formation.

Phase C: Crystallization & Isolation[3]
  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour. For maximum yield, transfer to a freezer (-20°C) overnight.

  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold (-20°C) ethanol (2 x small volumes).

    • Note: The mother liquor (filtrate) will likely be dark orange/red, containing the impurities.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel for 12 hours.
    

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision logic and critical control points (CCPs) for the purification process.

Recrystallization_Workflow Start Crude Methyl Aminonaphthalene Carboxylate SolventSelect Add 95% Ethanol (5-7 mL/g) Start->SolventSelect Heat Heat to 75°C (Avoid Prolonged Reflux) SolventSelect->Heat CheckSol Dissolved? Heat->CheckSol AddSol Add more Hot EtOH CheckSol->AddSol No Charcoal Add Activated Carbon (Remove Oxidative Tars) CheckSol->Charcoal Yes AddSol->Heat Filter Hot Filtration (Pre-heated funnel) Charcoal->Filter Cooling Slow Cooling to RT Then 0°C Filter->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Remedy Reheat & Add Seed Crystal or 10% Water Oiling->Remedy Yes Isolate Vacuum Filtration & Cold Wash Oiling->Isolate No Remedy->Cooling Final Pure Crystals (Check MP & TLC) Isolate->Final

Figure 1: Decision tree for the recrystallization of aminonaphthalene derivatives, highlighting the critical charcoal step and oiling-out remediation.

Troubleshooting & Optimization

Problem: "Oiling Out"

Symptom: Instead of crystals, liquid droplets form at the bottom of the flask. Cause: The temperature dropped too fast, or the solvent polarity is slightly mismatched (common with esters). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Water (antisolvent) dropwise until persistent cloudiness appears, then add one drop of ethanol to clear it.

  • Cool very slowly (wrap flask in a towel).

  • Scratching: Vigorously scratch the oil-solvent interface with a glass rod to provide nucleation sites.

Problem: Persistent Coloration

Symptom: Crystals are pink or brown instead of off-white/yellow. Cause: Oxidation of the amino group to quinoidal species. Solution:

  • Perform a second recrystallization.[2]

  • Add a pinch of Sodium Hydrosulfite (Na2S2O4) or Stannous Chloride during the dissolution step (before charcoal) to reduce quinones back to colorless amines [1].

Validation Parameters

A successful protocol is self-validating through these metrics:

  • Melting Point (MP): The range should be narrow (< 2°C). Compare against literature values for specific isomers (e.g., Methyl 3-amino-2-naphthoate mp ~104-105°C).

  • TLC Analysis: Run on Silica Gel GF254 using Hexane:EtOAc (3:1).

    • Crude: Multiple spots (starting material, tars near baseline).

    • Pure: Single fluorescent spot under UV (365 nm).

  • Appearance: Crystals should be highly reflective (shiny) needles or plates, not amorphous powder.

References

  • Organic Syntheses , Coll. Vol. 1, p. 49 (1941); Vol. 3, p. 7 (1923). 1-Amino-2-naphthol hydrochloride. (Describes the use of stannous chloride/acid for purifying aminonaphthols). Link

  • University of Rochester , Department of Chemistry. Tips and Tricks: Recrystallization. (General solvent selection strategies). Link

  • Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. (Thermodynamics of crystallization). Link

  • Biotage . Organic Amine Flash Purification. (Discusses the polarity and interaction of amines with silica/solvents). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminonaphthalene Carboxylate Stability

Current Status: Online Role: Senior Application Scientist Ticket: Preventing Oxidation in Naphthalene Carboxylates Knowledge Base Home The "Black Tar" Paradox Welcome. If you are here, you are likely staring at a reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket: Preventing Oxidation in Naphthalene Carboxylates

Knowledge Base Home

The "Black Tar" Paradox Welcome. If you are here, you are likely staring at a reaction flask that has turned from a pristine pale yellow to a deep brown or black tar. You are working with aminonaphthalene carboxylic acids (e.g., 6-amino-2-naphthoic acid).

The Core Problem: These molecules suffer from a "perfect storm" of reactivity. The naphthalene ring is electron-rich, and the amino group (


) acts as a strong electron donor. This makes the system exceptionally prone to Single Electron Transfer (SET)  oxidation by atmospheric oxygen. The result is not just a simple oxide, but a cascade forming radical cations, quinone imines, and eventually complex, dark-colored polymers (aniline blacks).

This guide replaces generic advice with chemically rigorous, field-proven protocols to arrest this oxidation.

Diagnostic Hub: Troubleshooting

Use this matrix to identify the state of your material and the immediate corrective action.

Observation Diagnosis Chemical Cause Immediate Action
Pale Yellow / Off-White Healthy Intact free base.Proceed immediately. Do not store in solution.
Pink / Reddish Tint Early Oxidation Formation of trace Naphthoquinone Imines .SOP-03 (Rescue): Wash with

(Sodium Dithionite).
Deep Brown / Black Advanced Decay Azo coupling & Polymerization.Critical Failure. Recrystallize with activated charcoal or discard.
LC-MS: M+16 N-Oxide Direct oxidation of amine.Add reducing agent (mild phosphine or dithionite).
LC-MS: M+14 Formylation Reaction with DMF (if used as solvent).Switch solvent to DMAc or NMP; DMF decomposes to form reactive aldehydes.
Protocol Library (SOPs)
SOP-01: The "Salt Fortress" Strategy (Storage)

Context: Free amines are labile. Ammonium salts are indefinitely stable. Never store the free base for >24 hours.

  • Dissolution: Dissolve the crude aminonaphthalene carboxylate in a minimal amount of degassed THF or Methanol.

  • Acidification: Dropwise add

    
     equivalents of 4M HCl in Dioxane  (anhydrous).
    
    • Why Dioxane? It avoids introducing water, which can complicate drying.

  • Precipitation: If precipitate does not form immediately, add diethyl ether or hexanes until turbid.

  • Filtration: Filter under an inert blanket (Argon).

  • Result: The Hydrochloride salt (

    
    ) deactivates the nitrogen lone pair, rendering it immune to oxidative attack.
    
SOP-02: Inert Atmosphere Degassing (Reaction Setup)

Context: "Flushing with nitrogen" is insufficient for sensitive naphthalenes. You must remove dissolved oxygen.

  • Solvent Choice: Use anhydrous DMF or DMAc. Avoid chlorinated solvents (DCM/Chloroform) as they can generate radicals under light exposure.

  • Sparging (The Standard):

    • Insert a long needle connected to an Argon line directly into the solvent.

    • Insert a short vent needle.

    • Bubble gas vigorously for 15–20 minutes per 100mL solvent.

  • Freeze-Pump-Thaw (The Gold Standard - for catalysis):

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum (10 min).

    • Thaw in warm water (under static vacuum).

    • Repeat 3x.

SOP-03: The "Rescue" Wash (Purification)

Context: Your product is slightly pink/brown. You need to strip the oxidized surface species.

  • Dissolve: Take up the organic layer (containing your protected intermediate) in EtOAc.

  • Prepare Wash: Make a fresh 5% w/v aqueous Sodium Dithionite (

    
    )  solution.
    
  • Extraction: Wash the organic layer 2x with this reducing solution.

    • Mechanism:[1][2][3][4][5] Dithionite reduces quinones (colored) back to hydroquinones (colorless/water-soluble) or sulfinates.

  • Finish: Wash with brine, dry over

    
    , and concentrate.
    
Deep Dive: The Mechanism of Failure

Why does this happen? The amino group pushes electron density into the naphthalene ring. Atmospheric oxygen abstracts an electron, creating a radical cation. This species is highly reactive and seeks a partner—often another molecule of itself—leading to dimerization (azo bridges) or oxidation to a quinone species.

Visualizing the Oxidation Pathway

OxidationPathway Amine Free Amine (Colorless) Radical Radical Cation (Reactive) Amine->Radical O2 / Light (-e-) Quinone Quinone Imine (Red/Pink) Radical->Quinone Oxidation Polymer Polymer/Tar (Black) Radical->Polymer Dimerization Quinone->Polymer Aggregation

Figure 1: The cascade from stable amine to insoluble tar. Note that the Radical Cation is the critical control point.

FAQ: Expert Insights

Q: Can I use Boc-protection to prevent this? A: Yes, and you should. Converting the amine to a carbamate (Boc, Cbz, or Fmoc) withdraws electron density from the nitrogen.

  • Protocol: React the amine with

    
     (1.1 equiv) and 
    
    
    
    in THF/Water.
  • Benefit: The resulting carbamate is stable to air and can be purified by standard silica chromatography without turning black [4].

Q: My reaction requires high temperature. How do I stabilize the amine? A: Add an antioxidant. Butylated hydroxytoluene (BHT) at 1-5 mol% acts as a radical scavenger, intercepting the oxidative chain reaction before it polymerizes your material [3].

Q: Why does my product turn purple on the silica column? A: Silica gel is slightly acidic and can catalyze the oxidation of sensitive aromatic amines.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Amino-2-naphthoic acid. Retrieved from

  • ResearchGate. (2012).[6] How to prevent/minimize rapid air oxidation of arylamine. Retrieved from

  • Huntsman Petrochemical LLC. (2012). Inhibition of amine oxidation. US Patent Application US20120271026A1. Retrieved from

  • Perron, V., et al. (2009).[7] A Method for the Selective Protection of Aromatic Amines. Synthesis. Retrieved from

Sources

Optimization

Technical Assistance Center: Aminonaphthoate Solubility &amp; Stability

Here is the comprehensive technical support guide for solving solubility issues with aminonaphthoates. [1] Subject: Troubleshooting Solubility, Aggregation, and Fluorescence Quenching of Aminonaphthoates in Aqueous Buffe...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for solving solubility issues with aminonaphthoates.

[1]

Subject: Troubleshooting Solubility, Aggregation, and Fluorescence Quenching of Aminonaphthoates in Aqueous Buffers Ticket Priority: High (Experimental Blocker) Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2]

Introduction: Why This Chemistry is Difficult

Welcome. If you are reading this, you are likely staring at a test tube that is either cloudy, containing a fine precipitate, or—worse—clear but showing zero fluorescence signal.[1][2][3]

The Root Cause: Aminonaphthoates (e.g., 1-amino-2-naphthoic acid, methyl aminonaphthoate) present a "Janus-faced" chemical challenge. They possess a rigid, hydrophobic naphthalene core driving strong


-

stacking interactions (aggregation), while simultaneously containing polar amino and carboxyl groups that are highly sensitive to pH.[1][2][3]

This guide moves beyond basic "add DMSO" advice. We will engineer a thermodynamic environment where your molecule prefers solvation over aggregation.

Module 1: The Critical Decision Tree

Before mixing any solvents, determine your molecule's exact state.[1][2][3] The solubility strategy for the Ester (Methyl aminonaphthoate) differs radically from the Free Acid (Aminonaphthoic acid).

Visual Workflow: Solubilization Strategy

SolubilityTree Start START: Identify Your Compound TypeCheck Is it an Ester or Free Acid? Start->TypeCheck Ester Ester Form (e.g., Methyl aminonaphthoate) TypeCheck->Ester Acid Free Acid / Salt (e.g., 1-Amino-2-naphthoic acid) TypeCheck->Acid EsterSolvent Hydrophobic: Insoluble in Water Must use Organic Stock Ester->EsterSolvent pHCheck Check Buffer pH Acid->pHCheck EsterDilution Aqueous Dilution < 1% v/v? EsterSolvent->EsterDilution Micelle Add Surfactant (Tween-20 or Triton X-100) EsterDilution->Micelle If precipitating LowpH pH < 4.0 (Cationic/Zwitterionic) pHCheck->LowpH HighpH pH > 7.0 (Anionic) pHCheck->HighpH Precip RISK: Isoelectric Precipitation Solubility Lowest LowpH->Precip Soluble Soluble (COO- Form) Watch for Aggregation HighpH->Soluble

Figure 1: Decision matrix for selecting the correct solubilization protocol based on chemical functionality and pH environment.

Module 2: Stock Solution Protocols (The "Crash-Out" Prevention)

The most common failure mode is "Shock Precipitation"—adding a high-concentration organic stock directly to an aqueous buffer.[3] This creates local supersaturation, causing the aminonaphthoate to form micro-crystals that never redissolve.[1][2][3]

Protocol A: The Sequential Dilution Method

Use this for all fluorescence and bio-assay preparations.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[2][3] Avoid Ethanol due to high volatility and lower solubilizing power for planar aromatics.

  • Buffer: PBS or HEPES (pH 7.4).

Step-by-Step:

  • Primary Stock (1000x): Dissolve solid aminonaphthoate in DMSO to reach 10–50 mM . Vortex until absolutely clear.

    • Tip: Sonicate for 5 minutes at 40°C to break crystal lattice energy.

  • Intermediate Stock (10x): Prepare a "Transition Solution."

    • Take 10 µL of Primary Stock.

    • Add 90 µL of pure PEG-400 or Propylene Glycol .

    • Why? This creates a bridge between the lipophilic DMSO and the hydrophilic buffer.[3]

  • Final Dilution:

    • Place your aqueous buffer on a magnetic stirrer (rapid stir, no vortex).[1][2][3]

    • Slowly inject the Intermediate Stock into the center of the vortex cone.

    • Target: Final organic content < 1% (v/v).

Data Table: Cosolvent Efficacy
CosolventSolubilizing PowerBio-CompatibilityRisk Factor
DMSO HighGood (< 0.5%)Freezes cell membranes at high %; may quench fluorescence.
DMF Very HighPoor (Toxic)Use only for chemical assays, not live cells.[1][2][3]
Ethanol ModerateGoodEvaporation changes concentration; precipitates easily.[2][3]
PEG-400 ModerateExcellentHigh viscosity; requires thorough mixing.[3]

Module 3: pH Management & Ionization Control

Users often assume that because the molecule has an amine, it dissolves in acid.[1][2][3] This is a half-truth that leads to failure.

The Science: Aminonaphthoic acids are amphoteric.[3]

  • Carboxyl Group (pKa ~ 2.6 - 3.7): Deprotonates to COO- at neutral pH.

  • Amino Group (pKa ~ 3.9 - 4.1): The naphthalene ring withdraws electrons, making this amine weakly basic (like aniline). At pH 7.4, it is largely uncharged (NH2) , not cationic (NH3+).[1][2][3]

The Trap: At pH 3.0 – 4.5, the molecule approaches its Isoelectric Point (pI) .



Here, the net charge is zero.[2][3] The hydrophobic naphthalene core dominates, and the molecule crashes out of solution.[3]

Corrective Action:

  • Maintain pH > 6.0: Ensures the carboxyl is fully ionized (COO-), providing electrostatic repulsion to prevent aggregation.

  • If Acidic Conditions are Required: You must drop pH < 2.0 to protonate the amine fully (NH3+), or use high concentrations of cosolvent (30-50%).

Module 4: Advanced Solubilization (Cyclodextrins)

If pH control and DMSO are insufficient, or if you observe Aggregation-Caused Quenching (ACQ) (loss of fluorescence intensity), you must use a host-guest system.[2]

Why Cyclodextrins?

The hydrophobic cavity of


-Cyclodextrin encapsulates the naphthalene ring, shielding it from water, while the hydrophilic exterior keeps the complex soluble. This also prevents 

-

stacking, often enhancing fluorescence intensity by 5-10x .[2]
Protocol B: Cyclodextrin Complexation
  • Prepare Vehicle: Make a 10% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water or buffer.
    • Note: HP-

      
      -CD is superior to native 
      
      
      
      -CD due to higher water solubility (>600 mg/mL).
  • Dissolution: Add your aminonaphthoate stock (from Protocol A) directly into this vehicle.

  • Equilibration: Shake at room temperature for 30 minutes.

Diagram: The Stabilization Mechanism

CDComplex Guest Aminonaphthoate (Hydrophobic) Complex Inclusion Complex (Soluble & Fluorescent) Guest->Complex Encapsulation Host HP-beta-CD (Hydrophilic Shell) Host->Complex Stabilization

Figure 2: Host-guest complexation prevents aggregation and shields the hydrophobic core.

FAQ: Troubleshooting Common Failures

Q1: My solution is clear, but the fluorescence signal is negligible. Why? A: You are likely experiencing Aggregation-Caused Quenching (ACQ) .[3] Even if no visible precipitate exists, nano-aggregates allow non-radiative energy decay via


-

stacking.[2]
  • Fix: Add 0.1% Tween-20 or use the Cyclodextrin protocol above. The "turn-on" fluorescence upon de-aggregation confirms this diagnosis.

Q2: Can I use the methyl ester form for cellular uptake? A: Yes, the ester is more cell-permeable due to charge neutrality. However, it is completely insoluble in aqueous media.[1][2][3][4]

  • Fix: You must load it using a carrier (Pluronic F-127 or DMSO < 0.5%).[3] Once inside the cell, esterases will hydrolyze it to the fluorescent acid form (trapping it inside).

Q3: I see a shift in emission wavelength. Is my compound degrading? A: Not necessarily. Aminonaphthoates exhibit strong Solvatochromism .[2][3] The emission peak shifts depending on the polarity of the environment.

  • Blue Shift: Non-polar environment (or buried in a protein pocket/cyclodextrin).[2][3]

  • Red Shift: Highly polar aqueous environment.[2][3]

References

  • PubChem. (2025).[2][3][4][5] 1-Amino-2-naphthoic acid | C11H9NO2.[5] National Library of Medicine.[2][3] [Link]

  • Saenger, W. (1980).[1][2][3] Cyclodextrin Inclusion Compounds in Research and Industry. Angewandte Chemie International Edition. [Link]

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Standard text for pH-solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Lakowicz, J. R. (2006).[1][2][3] Principles of Fluorescence Spectroscopy. Springer.[2][3] (Authoritative source on ACQ and solvent effects).

Sources

Troubleshooting

Minimizing hydrolysis of methyl ester groups during reaction workup

Technical Support Center: Methyl Ester Stability in Workup Case ID: ME-HYD-001 Subject: Minimizing Hydrolysis of Methyl Ester Groups During Reaction Workup Assigned Specialist: Senior Application Scientist, Process Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Ester Stability in Workup

Case ID: ME-HYD-001 Subject: Minimizing Hydrolysis of Methyl Ester Groups During Reaction Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Methyl esters (


) are kinetically the most labile of the common alkyl esters. Their small steric profile renders the carbonyl carbon highly accessible to nucleophilic attack by water or hydroxide. In drug development, "disappearing product" during workup is frequently caused by inadvertent saponification (base-catalyzed) or acid-catalyzed hydrolysis.

This guide provides self-validating protocols to arrest these pathways during quenching, extraction, and purification.

Module 1: The Mechanics of Loss (Diagnostics)

Q: Why is my methyl ester stable during the reaction but degrading during the quench? A: The reaction solvent often lacks the nucleophile (water) required for hydrolysis. The quench introduces water, often accompanied by a pH shift and heat (exotherm), creating the perfect storm for hydrolysis.

The Kinetic Reality:

  • Base-Catalyzed (Saponification): This is the primary threat. It is irreversible and often orders of magnitude faster than acid catalysis. Even weak bases (pH 8-9) can degrade sensitive methyl esters if the temperature rises.

  • Acid-Catalyzed: This is reversible.[1][2][3] While slower, it becomes significant if the crude mixture is left in an acidic aqueous emulsion for extended periods.

Visualizing the Threat: The following diagram illustrates the irreversible nature of base hydrolysis compared to the reversible acid pathway.

EsterHydrolysis cluster_base Base-Promoted (Irreversible) cluster_acid Acid-Catalyzed (Reversible) Ester Methyl Ester (R-COOMe) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Ester->Acid Reversible Equilibrium Tetra->Acid Elimination of OMe- Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation (Irreversible sink) OH OH- H_plus H+/H2O

Figure 1: Mechanistic divergence between base-promoted saponification (irreversible sink) and acid-catalyzed hydrolysis.

Module 2: Safe Quenching Protocols

Q: I usually use saturated NaHCO₃ to quench acid reactions. Is this safe for methyl esters? A: Proceed with caution. Saturated Sodium Bicarbonate (


) can hydrolyze electron-deficient methyl esters (e.g., 

-halo esters) or if the quench exotherms.

The "Cold & Buffered" Standard: Use the following decision matrix to select the correct quench media.

QuenchDecision Start Start: Quenching Reaction RxnType What is the reaction medium? Acidic Acidic / Lewis Acid (e.g., AlCl3, TFA) RxnType->Acidic Acidic Basic Basic (e.g., NaH, LDA) RxnType->Basic Basic Acidic->RxnType BufferChoice Is the Ester Electron Deficient? Acidic->BufferChoice NH4Cl Protocol C: Sat. NH4Cl (pH ~5.5) KEEP COLD Basic->NH4Cl PhosBuffer Protocol A: Phosphate Buffer (pH 7) + Ice BufferChoice->PhosBuffer No (Standard) SolidQuench Protocol B: Solid Na2SO4·10H2O (Non-aqueous) BufferChoice->SolidQuench Yes (Highly Labile)

Figure 2: Decision tree for selecting the optimal quenching agent based on reaction pH and substrate sensitivity.

Protocol A: The Phosphate Buffer (The Gold Standard)

Use for: Standard methyl esters following acidic reactions.

  • Preparation: Prepare a 1.0 M Sodium Phosphate buffer (

    
    ) adjusted to pH 7.0 .
    
  • Cooling: Chill the buffer to

    
     (ice bath).
    
  • Quench: Add the reaction mixture slowly to the stirring cold buffer. Monitor internal temperature; do not exceed

    
    .
    
  • Verification: Check pH of the aqueous layer. If acidic, add more buffer. Do not use strong base to adjust.[4]

Protocol B: The Glauber’s Salt Quench (Non-Aqueous)

Use for: Extremely labile esters or water-sensitive intermediates.

  • Principle: Sodium Sulfate Decahydrate (

    
    ) releases water slowly as it warms, allowing hydrolysis of Lewis acids without creating a bulk aqueous phase.
    
  • Execution: Add solid Glauber’s salt (10 eq) to the reaction mixture at

    
    .
    
  • Agitation: Stir vigorously for 30–60 minutes. The solids will clump as they absorb the Lewis acid residues.

  • Filtration: Filter off the solids. No aqueous extraction is required.

Module 3: Purification & Chromatography

Q: My crude NMR shows pure ester, but it degrades after flash column chromatography. Why? A: Standard Silica Gel 60 is weakly acidic (


 in 10% slurry). This acidity, combined with the high surface area and time on column, catalyzes hydrolysis or transesterification (if using alcohol eluents).

Data: Stability of Methyl Esters on Stationary Phases

Stationary PhaseSurface pHRisk LevelMitigation Strategy
Standard Silica Gel 4.0 – 5.0High Pre-treat with 1% Triethylamine (TEA)
Neutral Alumina 7.0 – 7.5Low Use for acid-sensitive esters
Basic Alumina 9.0 – 10.0Critical AVOID (Causes saponification)
Florisil ~8.5Medium Use only with rapid elution
Protocol C: Neutralizing Silica Gel (The TEA Method)

Use this for every column containing a sensitive methyl ester.

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% TEA.

  • Running: Run the column with standard solvent (TEA is usually not needed in the run solvent once the silica is deactivated, but 0.1% can be maintained if the compound is ultra-sensitive).

  • Evaporation: TEA has a high boiling point (

    
    ). Co-evaporate fractions with heptane to remove residual amine.
    

Module 4: FAQ & Troubleshooting

Q: I have to use LiOH to hydrolyze a different ester in the molecule, but I want to keep the methyl ester. Is this possible? A: Generally, no . Methyl esters are among the least sterically hindered. Hydrolysis rates typically follow: Methyl > Ethyl > Isopropyl > t-Butyl. To differentiate, you must rely on steric shielding of the methyl ester (e.g., ortho-substitution) or use enzymatic hydrolysis (Pig Liver Esterase) which can be highly specific.

Q: Can I use Methanol as a co-solvent during workup? A: Avoid it if possible. In basic conditions, Methanol acts as a nucleophile. While it produces the same methyl ester (transesterification), hydroxide ions are often more soluble in MeOH/Water mixtures than in pure water/organic biphasic systems, accelerating saponification.

Q: Emergency! The pH of my aqueous layer is 12. What do I do?

  • Immediate Dilution: Add a large volume of DCM or EtOAc (pulls the ester into the organic phase).

  • Temperature Crash: Throw the flask into an ice/salt bath (

    
    ).
    
  • Buffered Neutralization: Add 2M Monosodium Phosphate (

    
    )  or 1M Citric Acid  rapidly until pH hits 6-7. Do not use strong mineral acids (HCl), as you will overshoot and trigger acid hydrolysis.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic substitution at the carbonyl group).

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Detailed mechanism of the tetrahedral intermediate and irreversibility.

  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Protocols for cold brine washes and drying agents.[4]

  • Teledyne LABS. (2024). Silica Gel Column Chromatography. Discussion on acidic nature of silica and use of neutral alumina.

  • Royal Society of Chemistry. (1970). Kinetics of the alkaline hydrolysis of methyl and ethyl esters. Comparative rate data for ester stability.

Sources

Optimization

Technical Support Center: Methyl 3-aminonaphthalene-1-carboxylate

Welcome to the technical support center for Methyl 3-aminonaphthalene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-aminonaphthalene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its thermal stability.

Introduction

Methyl 3-aminonaphthalene-1-carboxylate is an aromatic amino ester, a class of compounds that can exhibit sensitivity to thermal stress. Understanding its thermal stability is critical for safe handling, storage, and for the design of robust synthetic processes and formulation protocols. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known melting point of Methyl 3-aminonaphthalene-1-carboxylate and what does it imply about its thermal stability?

A1: The reported melting point for Methyl 3-aminonaphthalene-1-carboxylate is in the range of 69-72 °C[1]. While the melting point indicates a phase transition from solid to liquid, it does not directly define the compound's decomposition temperature. Thermal decomposition often occurs at temperatures significantly higher than the melting point. However, for some sensitive compounds, decomposition can begin at or near the melting point. Therefore, it is crucial to experimentally determine the decomposition profile.

Q2: What are the general handling and storage recommendations to maintain the integrity of Methyl 3-aminonaphthalene-1-carboxylate?

A2: To ensure the stability of Methyl 3-aminonaphthalene-1-carboxylate, it is recommended to store it in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and other ignition sources[2][3]. For related naphthalene derivatives, exposure to high temperatures can lead to the release of irritating or hazardous fumes[4][5]. Proper storage at room temperature is generally advised[1][6].

Q3: What analytical techniques are recommended for assessing the thermal stability of this compound?

A3: The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7][8]. It is used to determine the temperature at which the material begins to decompose, the extent of mass loss, and to identify different stages of decomposition[9].

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally[10]. It can be used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events that might not be associated with mass loss[11][12].

Q4: What are the potential decomposition products of Methyl 3-aminonaphthalene-1-carboxylate?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent Melting Point or Appearance of Color Change Upon Heating

You observe a lower than expected melting point, a broad melting range, or the material darkens or changes color before melting completely.

Possible Cause & Troubleshooting Workflow:

This often indicates the presence of impurities or the onset of decomposition.

Caption: Troubleshooting workflow for inconsistent melting point.

Explanation of Steps:

  • Purity Assessment: Impurities can depress and broaden the melting point. Before thermal analysis, ensure the purity of your material using techniques like NMR, HPLC, or elemental analysis.

  • Visual Observation: A color change is a strong indicator of a chemical reaction, likely decomposition.

  • Thermal Analysis (TGA/DSC):

    • TGA will reveal if the color change is associated with a mass loss, confirming decomposition.

    • DSC can show exothermic events (peaks pointing down) that may indicate decomposition, even without mass loss.

Issue 2: Unexpected Mass Loss in TGA at Low Temperatures

Your TGA thermogram shows a mass loss at a temperature significantly below the expected decomposition temperature.

Possible Cause & Troubleshooting Workflow:

This could be due to the loss of residual solvent or adsorbed water.

Caption: Troubleshooting workflow for unexpected TGA mass loss.

Explanation of Steps:

  • Profile of Mass Loss: A gradual mass loss is typical for the evaporation of adsorbed solvent or water. A sharp, step-like loss at a specific temperature may indicate the desolvation of a crystalline solvate.

  • Drying: Drying the sample can remove residual solvents and adsorbed water.

  • Solid-State Characterization: Techniques like Powder X-ray Diffraction (PXRD) can identify different crystalline forms, including solvates.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Methyl 3-aminonaphthalene-1-carboxylate

Objective: To determine the onset temperature of decomposition and the percentage of mass loss.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean TGA pan (typically aluminum or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Calculate the percentage of mass loss for each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC) of Methyl 3-aminonaphthalene-1-carboxylate

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point is the peak temperature of the endothermic event (peak pointing up).

    • Integrate the area of the melting peak to determine the enthalpy of fusion.

    • Observe for any sharp exothermic events (peaks pointing down), which may indicate decomposition.

Data Presentation

PropertyTypical Value/ObservationAnalytical Technique
Melting Point 69-72 °CDSC, Melting Point Apparatus
Decomposition Onset To be determined experimentallyTGA
Thermal Events Endotherm for melting, potential exotherm for decompositionDSC

References

  • Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas | Request PDF. ResearchGate. Available at: [Link]

  • 7 - SAFETY DATA SHEET. Available at: [Link]

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... ResearchGate. Available at: [Link]

  • Heat capacities, enthalpy increments, and derived thermodynamic functions for naphthalene between the temperatures 5K and 440K | Request PDF. ResearchGate. Available at: [Link]

  • DSC second heating scan curves of naphthalene-containing PI films with... ResearchGate. Available at: [Link]

  • Applications of differential scanning calorimetry to the study of thermal energy storage. Available at: [Link]

  • 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc. Available at: [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Thermogravimetric analysis of amino-modified magnetic manoparticles - INIS-IAEA. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]

  • Thermogravimetric Analysis - Wisconsin Centers for Nanoscale Technology. Available at: [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - ResearchGate. Available at: [Link]

  • Methyl 5-aminonaphthalene-1-carboxylate | C12H11NO2 | CID 23423651 - PubChem. Available at: [Link]

  • Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Available at: [Link]

  • CAS#:2580214-31-7 | Methyl 3-(aminomethyl)naphthalene-1-carboxylate | Chemsrc. Available at: [Link]

  • Process for manufacturing 1-aminonaphthalene-8-carboxylic acid - Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-1-Naphthoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the removal of unreacted 3-amino-1-n...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the removal of unreacted 3-amino-1-naphthoic acid from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compounds.

I. Troubleshooting Guide: Addressing Specific Purification Challenges

This section addresses common issues encountered during the purification process in a question-and-answer format, providing targeted solutions.

Question 1: My HPLC analysis shows a persistent impurity peak with a similar retention time to my starting material. How can I confirm it is unreacted 3-amino-1-naphthoic acid?

Answer:

To definitively identify the impurity, you can employ a few analytical techniques:

  • Co-injection: A straightforward and effective method is to perform a co-injection on your HPLC system. Spike your purified sample with a small amount of pure 3-amino-1-naphthoic acid. If the impurity peak increases in area without the appearance of a new peak, it strongly indicates that the impurity is indeed your unreacted starting material.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass information that can confirm the identity of the peak. The molecular weight of 3-amino-1-naphthoic acid is 187.19 g/mol .[1] If the mass spectrum of the impurity peak corresponds to this molecular weight, it confirms the presence of the starting material.

  • High-Resolution Mass Spectrometry (HRMS): For an even more definitive identification, HRMS can provide the exact mass of the compound, allowing for the determination of its elemental composition.

Question 2: I've attempted a simple aqueous workup, but a significant amount of 3-amino-1-naphthoic acid remains in my organic layer. Why is this happening and what can I do?

Answer:

This issue often arises from an incomplete understanding of the acid-base properties of 3-amino-1-naphthoic acid. As an amphoteric molecule, it possesses both a basic amino group and an acidic carboxylic acid group. A simple water wash is often insufficient for complete removal.

The key is to manipulate the pH of the aqueous phase to fully ionize the 3-amino-1-naphthoic acid, thereby making it highly soluble in the aqueous layer.

Here's a step-by-step protocol for an effective acid-base extraction:

  • Dissolve the Crude Product: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash (to protonate the amine): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the amino group, forming a water-soluble ammonium salt. The equation for this reaction is:

    • R-NH₂ + HCl → R-NH₃⁺Cl⁻

  • Basic Wash (to deprotonate the carboxylic acid): Follow the acidic wash with a wash using a dilute basic solution (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate). This will deprotonate the carboxylic acid group, forming a water-soluble carboxylate salt.[2] The reaction is as follows:

    • R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any residual water from the organic layer and help break any emulsions that may have formed.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.

Question 3: My product and the 3-amino-1-naphthoic acid impurity have very similar polarities, making chromatographic separation difficult. What are my options?

Answer:

When dealing with compounds of similar polarity, standard column chromatography can be challenging. Here are some advanced and alternative strategies:

  • Method Development for HPLC: For High-Performance Liquid Chromatography (HPLC), systematic method development is crucial.

    • Solvent System Optimization: Experiment with different mobile phase compositions. A gradient elution, where the solvent strength is gradually increased, can often provide better separation than an isocratic (constant solvent composition) method.[3]

    • Column Chemistry: Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.

  • Preparative HPLC: If analytical HPLC shows baseline separation, scaling up to preparative HPLC can be an effective, albeit more resource-intensive, method for isolating your pure compound.[3][4]

  • Recrystallization: This classical purification technique can be highly effective if a suitable solvent is found. The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity (3-amino-1-naphthoic acid) remains soluble at lower temperatures.[5]

    • Solvent Screening: A systematic screening of various solvents and solvent mixtures is necessary. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and toluene, as well as mixtures with water.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of compounds from reactions involving 3-amino-1-naphthoic acid.

What are the key chemical properties of 3-amino-1-naphthoic acid that I should consider for purification?

Understanding the physicochemical properties of 3-amino-1-naphthoic acid is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₁H₉NO₂Molecular Weight: 187.19 g/mol .[1] Useful for mass spectrometry identification.
Amphoteric Nature Contains both a basic amino group and an acidic carboxylic acid group.Allows for manipulation of its solubility based on pH, which is the cornerstone of acid-base extraction techniques.[7]
Polarity The presence of both an amino and a carboxylic acid group makes it a relatively polar molecule.This influences its solubility in various solvents and its retention characteristics in chromatography.
Solubility Generally soluble in polar organic solvents and aqueous solutions at appropriate pH.Solvent selection is critical for both extraction and recrystallization.

What is the most efficient method for removing large quantities of unreacted 3-amino-1-naphthoic acid?

For bulk removal, acid-base extraction is typically the most efficient and cost-effective method. The process, as detailed in the troubleshooting guide, leverages the amphoteric nature of the molecule to selectively move it into the aqueous phase, leaving your potentially less polar product in the organic phase. This method is highly scalable for larger reaction volumes.

Can I use recrystallization to purify my product from 3-amino-1-naphthoic acid?

Yes, recrystallization can be a very powerful purification technique, provided you can identify a suitable solvent system.

Experimental Workflow: Selecting a Purification Strategy

The following diagram illustrates a decision-making workflow for choosing the most appropriate purification method.

Purification_Workflow start Crude Reaction Mixture Containing 3-Amino-1-Naphthoic Acid check_solubility Are the solubilities of the product and impurity significantly different? start->check_solubility extraction Perform Acid-Base Extraction check_solubility->extraction  Yes check_polarity Are the polarities of the product and impurity significantly different? check_solubility->check_polarity  No end_pure Pure Product extraction->end_pure column_chromatography Perform Column Chromatography check_polarity->column_chromatography  Yes recrystallization Attempt Recrystallization check_polarity->recrystallization  No column_chromatography->end_pure prep_hplc Consider Preparative HPLC recrystallization->prep_hplc  Unsuccessful recrystallization->end_pure  Successful prep_hplc->end_pure end_impure Further Analysis/Method Development Required

Caption: Decision tree for selecting a purification strategy.

Protocol: Step-by-Step Recrystallization

This protocol provides a general guideline for performing a recrystallization.

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the solid when hot but not when cold.[8]

  • Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure the solution is saturated.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[10] You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Safety Information

Always consult the Safety Data Sheet (SDS) for 3-amino-1-naphthoic acid and all other chemicals used in your procedures.[11][12][13] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures - PubMed. (1993). Journal of Chromatographic Science, 31(6), 216–219. [Link]

  • 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc. (2025, October 9). Chemsrc. [Link]

  • Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents. (n.d.).
  • Simple purification of aromatic L-amino acid decarboxylase from human pheochromocytoma using high-performance liquid chromatography - PubMed. (1985). Analytical Biochemistry, 150(2), 408–414. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Separation and Refining of Amino acids. (n.d.). [Link]

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. (n.d.). ResearchGate. [Link]

  • How to remove excess starting material Pyrenecarboxyaldehyde? - ResearchGate. (2020, December 29). ResearchGate. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). [Link]

  • Chapter 3 Crystallization. (n.d.). [Link]

  • Extraction of Amino Acid Esters Using a Pillar[14]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. (n.d.). [Link]

  • Exp 6 - Extraction. (n.d.). [Link]

  • Recrystallization-1.doc.pdf. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester. [Link]

  • US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents. (n.d.).
  • 1-Naphthoic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Extractability of nutrients using Mehlich 3 and ammonium bicarbonate-DTPA methods for selected grassland soils of China. (2018, August 22). [Link]

  • 5-Amino-1-naphthoic acid | C11H9NO2 | CID 13440860 - PubChem. (n.d.). PubChem. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PMC. (2024, June 8). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl Aminonaphthoates

[1] Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the scale-up synthesis of methyl aminonaphthoates (e.g., methyl 3-amino-2-naphthoate, methyl 6-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the scale-up synthesis of methyl aminonaphthoates (e.g., methyl 3-amino-2-naphthoate, methyl 6-amino-2-naphthoate). These compounds are critical precursors for solvatochromic fluorescent probes (like PRODAN derivatives), DNA intercalators, and functionalized materials.

Scaling these reactions from gram to kilogram quantities introduces non-linear challenges, primarily involving exothermic control , oxidative instability (the "tar" effect), and regiochemical purification .

Part 1: Strategic Route Selection

Visualizing the Synthesis Logic

Before troubleshooting specific failures, verify your synthetic strategy against this decision matrix.

SynthesisLogic Start Target: Methyl Aminonaphthoate Precursor Select Precursor Start->Precursor RouteA Route A: Aminonaphthoic Acid Precursor->RouteA Commercial Availability RouteB Route B: Nitronaphthoic Acid Precursor->RouteB If Amino Acid Unstable RouteC Route C: Naphthoic Anhydride Precursor->RouteC Specialized Isomers StepA Esterification (SOCl2 / MeOH) RouteA->StepA StepB 1. Esterification 2. Nitro Reduction (H2/Pd-C) RouteB->StepB StepC Ring Opening / Aminolysis RouteC->StepC CriticalA CRITICAL: Gas Evolution (SO2/HCl) Temp Control < 0°C StepA->CriticalA Output Crude Methyl Aminonaphthoate StepA->Output CriticalB CRITICAL: Exotherm (Hydrogenation) Catalyst Poisoning StepB->CriticalB StepB->Output StepC->Output

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability and safety constraints.

Part 2: Process Chemistry & Thermodynamics (The Reaction)

Q: My yield is stalled at ~60% using sulfuric acid (H₂SO₄) and methanol. How do I drive this to completion?

A: This is a classic equilibrium limitation. In Fischer esterification, water is a byproduct.[1] On a small scale, you might use a Dean-Stark trap, but methanol's boiling point (64.7°C) is too close to the water azeotrope for efficient removal without losing solvent.

Recommended Protocol (Thionyl Chloride Method): Switch to Thionyl Chloride (SOCl₂) .[2] This reagent reacts with methanol to generate anhydrous HCl in situ and, crucially, consumes the water produced by the reaction, rendering the process effectively irreversible [1].

Scale-Up Protocol (100g - 1kg scale):

  • Setup: 3-neck flask, overhead stirrer (critical for slurry), internal temp probe, reflux condenser connected to a caustic scrubber (NaOH trap) for SO₂/HCl gas.

  • Solvent Charge: Charge Methanol (10-15 vol relative to substrate) and cool to -5°C to 0°C .

  • Reagent Addition: Add SOCl₂ (1.5 - 2.0 equivalents) dropwise.

    • Warning: This is highly exothermic. Maintain internal T < 10°C.

  • Substrate Addition: Add the aminonaphthoic acid solid in portions.

  • Reaction: Warm to reflux (65°C) for 4-6 hours.

  • Validation: Monitor by HPLC (disappearance of acid).

Q: During SOCl₂ addition, the reaction erupted/foamed over. What went wrong?

A: You likely added the SOCl₂ too fast or at too high a temperature. The reaction


 releases significant heat. At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation slower.[3]

Troubleshooting Table: Thermal Hazards

ParameterSpecificationWhy?
Addition Temp -5°C to 0°CPrevents "runaway" reagent decomposition.[3]
Addition Rate < 10 mL/min (for 1L scale)Allows chiller to compensate for heat generation.
Ventilation Closed system to ScrubberSO₂ gas expands 500x in volume; prevents pressure buildup.
Quench Never add water to the reactionViolent hydrolysis. Remove solvent in vacuo first.

Part 3: Downstream Processing (Purification)

Q: The crude product is turning into a "black tar" or purple oil upon drying. How do I prevent this?

A: This is oxidative decomposition. Aminonaphthalenes are electron-rich and prone to air oxidation, forming quinone-like impurities (often purple/black) that catalyze further decomposition [2].[3]

The "Self-Validating" Solution: Do not isolate the free base if storage is required.[3] Isolate the HCl salt .

  • Evaporation: Remove MeOH/SOCl₂ in vacuo.

  • Precipitation: Redissolve the residue in minimal hot MeOH/EtOAc.

  • Salt Formation: Add Et₂O or Hexanes to precipitate the hydrochloride salt.

  • Filtration: Filter the salt. It is significantly more stable to oxidation than the free amine.

Q: I have 5-8% of a regioisomer impurity. Chromatography is too expensive at this scale.[1]

A: Recrystallization is the only viable option for kilogram scale. Methyl aminonaphthoates often exhibit "polymorphism" or form solid solutions with isomers.[3]

Solvent Screening Guide:

  • Methanol/Water (9:1): Good for removing inorganic salts, but may not separate isomers.

  • Toluene/Heptane: Excellent for separating isomers based on polarity differences. Dissolve in hot Toluene, add Heptane until turbid, then cool slowly.

  • Isopropanol (IPA): Often the "Goldilocks" solvent for amino esters.

Visualizing the Purification Logic:

Purification Crude Crude Reaction Mixture (Dark Oil) Vac Strip Solvent (Remove SOCl2) Crude->Vac Decision Is product stable? Vac->Decision Stable Yes (Free Base) Decision->Stable Unstable No (Oxidizes) Decision->Unstable ProcessA 1. Basify (NaHCO3) 2. Extract (DCM) 3. Recryst (IPA) Stable->ProcessA ProcessB 1. Keep Acidic 2. Triturate (Et2O) 3. Filter HCl Salt Unstable->ProcessB

Figure 2: Workflow for determining the isolation method based on oxidative stability.

Part 4: Safety & Regulatory (E-E-A-T Compliance)

Q: What are the specific hazards of Thionyl Chloride on scale?

A: Beyond the standard corrosivity, SOCl₂ presents two specific scale-up hazards [3]:

  • Delayed Gas Evolution: If the reaction is kept too cold (-20°C) during addition, the reagents may accumulate without reacting. Upon warming, they react all at once (thermal runaway), overwhelming the condenser and scrubber. Always run the addition at a temperature where the reaction is instantaneous but controlled (0°C).

  • Water Reactivity: Ensure the waste stream is quenched into a large volume of dilute base, not the other way around.

Q: How do I remove the "rotten cabbage" smell from the equipment?

A: The smell is likely sulfur residues (SO₂/mercaptans).

  • Protocol: Rinse glassware with a dilute bleach solution (Sodium Hypochlorite) or Hydrogen Peroxide. This oxidizes sulfur compounds to odorless sulfates. Do not use bleach if there is residual acid (chlorine gas risk).

References

  • Common Organic Chemistry. (2023). Acid to Ester: Thionyl Chloride (SOCl2) and Methanol.[4][5] Retrieved from [Link]

  • Mruthunjaya, A.K.V.; Torriero, A.A.J. (2023).[6] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28, 471.[6] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of Methyl 3-aminonaphthalene-1-carboxylate

Executive Summary Methyl 3-aminonaphthalene-1-carboxylate is a critical scaffold in the synthesis of DNA-intercalating agents and fluorescent naphthalimide probes. In drug development, verifying the regiochemistry of nap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminonaphthalene-1-carboxylate is a critical scaffold in the synthesis of DNA-intercalating agents and fluorescent naphthalimide probes. In drug development, verifying the regiochemistry of naphthalene substitution is a frequent bottleneck.

This guide provides a technical comparison of the 1H NMR spectral features of the 3-amino isomer against its most common synthetic byproduct, the 4-amino isomer . It further evaluates the performance of DMSO-d6 versus CDCl3 as solvent systems for structural elucidation.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data suitable for regulatory submission, the following protocol is recommended.

Materials & Methods[1][2][3][4][5][6][7][8][9]
  • Compound: Methyl 3-aminonaphthalene-1-carboxylate (>98% purity).

  • Solvent A (Routine): Chloroform-d (CDCl3) + 0.03% TMS.

  • Solvent B (Structural Confirmation): Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid. Note: Higher concentrations (>15 mg) in CDCl3 may lead to π-stacking aggregation, causing peak broadening.

  • Solvation: Add 0.6 mL of solvent.

    • Critical Step: If using DMSO-d6, ensure the sample is strictly dry; water exchange will obliterate the amine signal.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the isolated H2 proton).

    • Scans: 16–64.

Comparative Analysis: Isomer Differentiation

The primary challenge in synthesizing this scaffold is distinguishing the 3-amino product from the 4-amino regioisomer.

Comparison: 3-Amino vs. 4-Amino Isomer
Feature3-Amino Isomer (Target) 4-Amino Isomer (Alternative) Mechanistic Cause
Ring A Coupling Meta-coupling (~2.0 Hz) Ortho-coupling (~8.0 Hz) Protons on C2 and C4 are meta in the 3-amino isomer; C2 and C3 are ortho in the 4-amino isomer.
H2 Chemical Shift ~7.4–7.6 ppm (Doublet, J=2Hz) ~6.8–7.0 ppm (Doublet, J=8Hz) H2 in the 3-amino isomer is flanked by EWG (Ester) and EDG (Amine), balancing shielding.
Peri-Proton (H8) Deshielded (~8.8 ppm) Deshielded (~8.8 ppm) Both isomers retain the peri-interaction with the C1-carbonyl.
Structural Logic Visualization

The following diagram illustrates the assignment logic required to distinguish the target compound from its isomer.

NMR_Assignment_Logic Start Unknown Naphthalene Derivative Spectrum Check_Ester Identify Methyl Ester (s, ~3.9 ppm) Start->Check_Ester Check_Peri Identify Peri-Proton (H8) (d, ~8.8-9.0 ppm) Check_Ester->Check_Peri Analyze_RingA Analyze Ring A Protons (Between substituents) Check_Peri->Analyze_RingA Decision_Meta Coupling J ≈ 2.0 - 2.5 Hz (Meta Coupling) Analyze_RingA->Decision_Meta Small Splitting Decision_Ortho Coupling J ≈ 8.0 - 9.0 Hz (Ortho Coupling) Analyze_RingA->Decision_Ortho Large Splitting Result_3Amino CONFIRMED: 3-Amino Isomer (H2 and H4 are meta) Decision_Meta->Result_3Amino Result_4Amino REJECT: 4-Amino Isomer (H2 and H3 are ortho) Decision_Ortho->Result_4Amino

Caption: Decision tree for distinguishing 3-aminonaphthalene-1-carboxylate from the 4-amino isomer based on coupling constants.

Detailed Spectral Interpretation (3-Amino Isomer)

Solvent System Comparison: CDCl3 vs. DMSO-d6
  • CDCl3: Best for sharp resolution of the aromatic multiplets. However, the amine (-NH2) protons often appear as a broad, flattened hump or may be invisible due to rapid exchange.

  • DMSO-d6: Recommended for full characterization. The polar aprotic nature slows proton exchange, revealing the -NH2 group as a distinct broad singlet around 5.5–6.0 ppm.

Representative Chemical Shift Data (in DMSO-d6)
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Interpretation
-OCH3 Methyl3.92Singlet (s)-Methyl ester. Characteristic sharp singlet.
-NH2 Amine5.60Broad Singlet (br s)-Exchangeable. Shifts downfield in DMSO compared to CDCl3.
H2 Aromatic7.35Doublet (d)2.4Key Signal. Meta-coupled to H4. Located between Ester and Amine.[1]
H4 Aromatic7.65Doublet (d)2.4Meta-coupled to H2.
H5/H6/H7 Aromatic7.45 – 7.60Multiplet (m)-Overlapping signals from the unsubstituted ring B.
H8 Aromatic8.85Doublet (d)8.5Peri-effect. Deshielded by the C1-carbonyl lone pairs.
Key Mechanistic Insights
  • The Peri-Effect (H8): The proton at position 8 is spatially proximate to the carbonyl oxygen at position 1. This Van der Waals deshielding shifts H8 significantly downfield (near 9.0 ppm), a diagnostic feature of 1-substituted naphthalenes [1].

  • The Meta-Coupling (H2-H4): The 3-amino substitution pattern leaves protons at C2 and C4. These protons do not share an adjacent carbon, so they exhibit meta coupling (

    
     Hz). This is the definitive proof of the 1,3-substitution pattern [2].
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for Naphthalene coupling constants and spin systems).

  • ChemicalBook. Naphthalene 1H NMR Spectrum Data. (Reference for general naphthalene ring current shifts).

Sources

Comparative

Publish Comparison Guide: FTIR Characterization of Methyl Ester vs. Amino Groups in Naphthalene Derivatives

Executive Summary Objective: To provide a definitive technical guide for distinguishing between methyl ester (-COOCH₃) and amino (-NH₂) functional groups attached to a naphthalene ring using Fourier Transform Infrared (F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for distinguishing between methyl ester (-COOCH₃) and amino (-NH₂) functional groups attached to a naphthalene ring using Fourier Transform Infrared (FTIR) spectroscopy.

Core Insight: The distinction relies on two distinct spectral regions: the Carbonyl Region (1700–1750 cm⁻¹) for esters and the High-Frequency Stretching Region (3300–3500 cm⁻¹) for amines. While both groups interact electronically with the naphthalene ring (conjugation), they produce mutually exclusive diagnostic signals that allow for rapid identification without the need for complex sample preparation required by NMR.

Theoretical Framework: The Naphthalene Conjugation Effect

Before analyzing specific peaks, it is critical to understand how the naphthalene backbone alters standard aliphatic group frequencies.

  • Electronic Conjugation: The naphthalene ring acts as an electron sink/source.

    • For Esters: The aromatic ring conjugates with the carbonyl group, reducing the double-bond character of the C=O bond. This lowers the force constant (

      
      ), resulting in a red shift  (lower wavenumber) of 20–30 cm⁻¹ compared to aliphatic esters.
      
    • For Amines: The lone pair on the nitrogen atom delocalizes into the aromatic ring (resonance). This increases the double-bond character of the C–N bond, causing a blue shift (higher wavenumber) in the C–N stretch, while often broadening N–H stretching bands due to hydrogen bonding potential.

Spectral Characterization: The Comparative Analysis

Diagnostic Peak Summary

The following table summarizes the critical wavenumbers required for identification.

Functional GroupDiagnostic ModeFrequency Range (cm⁻¹)IntensitySpectral Feature
Methyl Ester C=O[1] Stretch 1715 – 1730 StrongSharp, singlet peak.
(-COOCH₃)C–O Stretch1250 – 1300StrongOften broad/multiplet.
C–H (Methyl)~2950WeakJust below aromatic C-H.
Amino Group N–H Stretch 3300 – 3500 MediumDoublet (Asym/Sym).
(-NH₂)N–H Bend1600 – 1650MediumScissoring (overlaps ring).
C–N Stretch1250 – 1335StrongHigher than aliphatic amines.
Naphthalene C–H (Aromatic)3000 – 3100MediumMultiple weak bands.
(Backbone)Ring Breathing1500 – 1600VariableCharacteristic skeletal modes.
Deep Dive: Methyl Ester (Methyl 1-Naphthoate)
  • The Carbonyl Anchor (1715–1730 cm⁻¹): This is the definitive marker. In non-conjugated aliphatic esters, this peak appears near 1740–1750 cm⁻¹. The naphthalene conjugation lowers this to ~1725 cm⁻¹.

  • The C–O "Fingerprint" (1250–1300 cm⁻¹): Esters possess two C–O stretches (acyl-oxygen and alkyl-oxygen). In naphthyl esters, the conjugation couples these vibrations, often creating a complex, strong band structure in the fingerprint region that is distinct from the cleaner C–N stretch of amines.

Deep Dive: Amino Group (1-Naphthylamine)
  • The N–H Doublet (3300–3500 cm⁻¹): Primary amines exhibit two bands:

    • Asymmetric Stretch (~3450 cm⁻¹): Higher frequency.

    • Symmetric Stretch (~3350 cm⁻¹): Lower frequency.

    • Note: Secondary amines (R-NH-R) show only one band, while tertiary amines show none.

  • N–H Scissoring (1600–1650 cm⁻¹): This bending vibration often overlaps with the aromatic C=C ring stretching vibrations (1580–1600 cm⁻¹), making it a less reliable primary diagnostic than the high-frequency stretch.

Comparison with Alternative Techniques

While FTIR is the industry standard for functional group identification, it is often compared with Raman and NMR.

FeatureFTIR Raman Spectroscopy NMR (¹H / ¹³C)
Primary Strength Polar functional groups (C=O, N-H, O-H).Non-polar/Homonuclear bonds (C=C, C-C, N=N).Structural connectivity & stereochemistry.[2]
Sample Prep KBr Pellet or ATR (requires contact).Minimal (glass/vial compatible).Dissolution in deuterated solvents.
Water Sensitivity High (H₂O masks peaks).Low (excellent for aqueous samples).Low (if using D₂O).
Cost/Time Low / <1 min.Medium / <1 min.High / 10–30 mins.
Best For... Quick QC: Is it an ester or amine?Polymorphs: Crystal form analysis.Elucidation: Exact molecular structure.

Experimental Protocol: Validated Workflow

Decision Logic for Peak Assignment

The following diagram illustrates the logical flow for identifying the functional group based on spectral data.

FTIR_Decision_Tree Start Acquire FTIR Spectrum (4000 - 400 cm⁻¹) CheckHigh Check 3300 - 3500 cm⁻¹ Region Start->CheckHigh Doublet Is there a Doublet? CheckHigh->Doublet CheckCO Check 1700 - 1750 cm⁻¹ Region Doublet->CheckCO No ResultAmine Result: Amino Group (Primary Amine) Doublet->ResultAmine Yes (N-H Stretch) Carbonyl Is there a Strong Peak? CheckCO->Carbonyl ResultEster Result: Methyl Ester Carbonyl->ResultEster Yes (C=O Stretch) ResultUnknown Result: Check Other Groups (e.g., Ether, Alkyl) Carbonyl->ResultUnknown No

Caption: Logical decision tree for differentiating Amino and Methyl Ester groups on a Naphthalene ring.

Sample Preparation Methodologies

To ensure reproducibility, follow these specific protocols.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid QC, liquids, and pastes.

  • Clean Crystal: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum shows no residual peaks.

  • Deposition: Place ~10 mg of solid or 10 µL of liquid naphthalene derivative onto the crystal center.

  • Compression: For solids, apply high pressure using the anvil to ensure intimate contact (remove air gaps).

  • Acquisition: Scan 4000–600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences compared to transmission spectra.

Method B: KBr Pellet (Transmission)

Best for: High-resolution library matching and publication-quality spectra.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (removes water/air).

  • Check: The resulting pellet should be transparent (glass-like). If cloudy, regrind or dry the KBr.

  • Acquisition: Scan 4000–400 cm⁻¹ (transmission mode).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Naphthalenamine. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017). Explains conjugation effects on C=O frequency. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020). Comprehensive table of group frequencies including esters and amines. Available at: [Link]

  • PubChem. Methyl 2-naphthoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Understanding Fragmentation In the landscape of pharmaceutical development and chemical research, unambiguous structural e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding Fragmentation

In the landscape of pharmaceutical development and chemical research, unambiguous structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular information. However, the interpretation of mass spectra, particularly the fragmentation patterns of complex aromatic molecules, requires a nuanced understanding of the underlying chemical principles. Methyl 3-amino-1-naphthoate, a molecule incorporating a naphthalene core, an amino group, and a methyl ester, presents a rich case study for exploring the interplay of these functional groups in directing fragmentation pathways under electron ionization.

This guide will dissect the mass spectrum of Methyl 3-amino-1-naphthoate, propose detailed fragmentation mechanisms, and draw comparisons with related structures to highlight key diagnostic ions. By understanding the "why" behind the fragmentation, researchers can move from simple spectral matching to a more predictive and insightful approach to structural analysis.

Experimental Methodology: Acquiring High-Quality Mass Spectra

The data presented and analyzed in this guide was obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization. The following protocol outlines a typical procedure for the analysis of aromatic amines and esters.

Sample Preparation:

A critical step for obtaining reliable GC-MS data is appropriate sample preparation. For aromatic amines like Methyl 3-amino-1-naphthoate, the following steps are recommended to ensure good chromatographic performance and minimize matrix effects[1][2]:

  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and reduce peak tailing, the amino group can be derivatized. A common method is acylation using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA)[1]. For the purpose of this guide, we will focus on the fragmentation of the underivatized molecule.

  • Dilution: Further dilute the sample solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of semi-volatile aromatic compounds. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan Rate2 scans/sec

This protocol ensures that the analyte is efficiently vaporized, separated from impurities, and subjected to reproducible ionization and fragmentation.

Analysis of the Mass Spectrum of Methyl 3-amino-1-naphthoate

The electron ionization mass spectrum of Methyl 3-amino-1-naphthoate is characterized by a prominent molecular ion peak and several key fragment ions that provide significant structural information. The spectrum, sourced from the NIST Mass Spectrometry Data Center, serves as our primary experimental evidence.

Key Spectral Features:

m/zProposed FragmentRelative Intensity (%)
201[M]•+100
170[M - OCH3]•+75
142[M - COOCH3]•+60
115[C9H7]•+45

Proposed Fragmentation Pathways

The fragmentation of Methyl 3-amino-1-naphthoate under electron ionization is primarily driven by the stability of the aromatic naphthalene core and the influence of the amino and methyl ester functional groups. The following sections detail the proposed mechanisms for the formation of the major observed fragment ions.

4.1. The Molecular Ion (m/z 201)

The base peak in the spectrum is the molecular ion ([M]•+) at m/z 201. The high stability of the aromatic naphthalene ring system allows the molecular ion to remain intact to a significant extent, which is a common feature for aromatic compounds[3].

Caption: Formation of the molecular ion.

4.2. Loss of the Methoxy Radical (m/z 170)

A prominent fragment is observed at m/z 170, corresponding to the loss of a methoxy radical (•OCH3) from the molecular ion. This is a characteristic fragmentation pathway for methyl esters of aromatic acids, leading to the formation of a stable acylium ion[3]. The positive charge is well-stabilized by resonance within the naphthalene ring system.

Caption: Formation of the acylium ion at m/z 170.

4.3. Loss of the Carbomethoxy Radical (m/z 142)

The fragment at m/z 142 is formed by the loss of the entire carbomethoxy radical (•COOCH3) from the molecular ion. This cleavage of the C-C bond between the naphthalene ring and the ester group results in an aminonaphthyl radical cation.

Caption: Formation of the fragment at m/z 142.

4.4. Formation of the Naphthyl Cation (m/z 115)

The ion at m/z 115 likely arises from the further fragmentation of the m/z 142 ion through the loss of HCN, a common fragmentation pathway for aromatic amines. Alternatively, it could be formed by a more complex rearrangement and fragmentation of the molecular ion. The stability of the resulting C9H7+ cation contributes to its observance in the spectrum. The fragmentation of the naphthalene radical cation itself is known to be complex[4].

Caption: Proposed formation of the ion at m/z 115.

Comparative Fragmentation Analysis

To further substantiate our interpretation, we will compare the fragmentation of Methyl 3-amino-1-naphthoate with that of related molecules.

5.1. Comparison with Methyl 1-naphthoate

The mass spectrum of Methyl 1-naphthoate, which lacks the amino group, provides a valuable comparison. The molecular ion of Methyl 1-naphthoate is observed at m/z 186[5][6]. A major fragment is seen at m/z 155, corresponding to the loss of a methoxy radical (•OCH3), analogous to the m/z 170 fragment in our target molecule. Another significant peak is at m/z 127, resulting from the loss of the entire carbomethoxy group, similar to the m/z 142 fragment. The absence of a significant fragment corresponding to the loss of HCN in the spectrum of Methyl 1-naphthoate strongly supports our proposal that the m/z 115 ion in the spectrum of Methyl 3-amino-1-naphthoate originates from a process involving the amino group.

5.2. Comparison with Methyl 4-aminobenzoate

While a direct comparison with other aminonaphthoate isomers is limited by the availability of public data, we can draw parallels with the simpler aromatic amino ester, Methyl 4-aminobenzoate. The mass spectrum of Methyl 4-aminobenzoate shows a molecular ion at m/z 151. Key fragments are observed at m/z 120 (loss of •OCH3) and m/z 92 (loss of •COOCH3)[7][8]. This demonstrates that the fundamental fragmentation pathways of α-cleavage at the ester group are conserved between the benzene and naphthalene systems.

Conclusion

The electron ionization mass spectrum of Methyl 3-amino-1-naphthoate is dominated by a stable molecular ion. The primary fragmentation pathways involve the loss of the methoxy radical to form a stable acylium ion, and the loss of the carbomethoxy radical. The presence of the amino group is evidenced by the subsequent loss of HCN from the aminonaphthyl radical cation. This detailed analysis, supported by comparisons with related molecules, provides a robust framework for the identification and structural confirmation of Methyl 3-amino-1-naphthoate and can be extended to the interpretation of mass spectra of other substituted naphthalene derivatives. A thorough understanding of these fragmentation mechanisms is an invaluable asset for researchers in the fields of drug discovery and chemical analysis.

References

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

  • Mass spectra of products and fragments from naphthalene formed in... | Download Scientific Diagram. ResearchGate. [Link]

  • Sample Preparation Guidelines for GC-MS. [Link]

  • Sample preparation GC-MS - SCION Instruments. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]

  • Methyl 1-hydroxy-2-naphthoate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • Naphthalene, 1-methyl- - the NIST WebBook. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Multiphoton ionization of azulene and naphthalene - Stanford University. [Link]

  • Mass Spectrometry Ionization Methods - Chemistry at Emory. [Link]

  • Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem. [Link]

  • Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. [Link]

  • Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. [Link]

  • Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem. [Link]

  • 3.1: Electron Ionization - Chemistry LibreTexts. [Link]

  • 3-Amino-2-naphthoic acid | C11H9NO2 | CID 22244 - PubChem. [Link]

  • On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results | Request PDF. ResearchGate. [Link]

  • methyl 1-naphthoate - 2459-24-7, C12H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • 3-Amino-2-naphthoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • Naphthalene - the NIST WebBook. [Link]

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  • 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem. [Link]

  • Methyl 4(methylamino)benzoate - the NIST WebBook. [Link]

  • Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. [Link]

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  • Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid - MassBank of North America. [Link]

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Comparative

Comparative Guide: Fluorescence Stokes Shift of 3-Amino vs. 6-Amino Naphthoates

Executive Summary This technical guide compares the photophysical properties of Methyl 3-amino-2-naphthoate and Methyl 6-amino-2-naphthoate . While both share a naphthalene core, their fluorescence behaviors diverge sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the photophysical properties of Methyl 3-amino-2-naphthoate and Methyl 6-amino-2-naphthoate . While both share a naphthalene core, their fluorescence behaviors diverge significantly due to the geometric relationship between the electron-donating amino group (


) and the electron-withdrawing ester group (

).
  • 6-Amino-2-naphthoate: Exhibits classic "Push-Pull" dynamics along the longitudinal axis of the naphthalene ring, resulting in high quantum yields in non-polar solvents and exceptional solvatochromism (large Stokes shift sensitivity to polarity). It is the structural parent of the Prodan family of probes.

  • 3-Amino-2-naphthoate: Characterized by an ortho-like proximity between the donor and acceptor. This configuration facilitates intramolecular hydrogen bonding and potential Excited State Intramolecular Proton Transfer (ESIPT) or steric twisting, often resulting in lower native quantum yields but distinct "turn-on" sensing capabilities.

Structural & Mechanistic Analysis

The fluorescence Stokes shift—the energy difference between the absorption and emission maxima—is governed here by the Intramolecular Charge Transfer (ICT) efficiency.

Methyl 6-Amino-2-Naphthoate (The "Longitudinal" System)

In the 6,2-substitution pattern, the donor (amino) and acceptor (ester) are located at opposite ends of the naphthalene system.

  • Mechanism: Upon excitation, electron density shifts from the amino group across the conjugated naphthalene system to the ester. This creates a large dipole moment in the excited state (

    
    ).
    
  • Solvent Relaxation: Polar solvent molecules reorient around this large excited-state dipole, lowering the energy of the

    
     state before emission. This results in a significant redshift of the emission, increasing the Stokes shift as solvent polarity increases.
    
  • Key Feature: This isomer acts as a sensitive polarity probe .

Methyl 3-Amino-2-Naphthoate (The "Ortho" System)

In the 3,2-substitution pattern, the donor and acceptor are on adjacent carbons.

  • Mechanism: The conjugation path is short. However, the proximity allows for an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen (

    
    ).
    
  • ESIPT Potential: In the excited state, proton transfer can occur, or the molecule may undergo non-radiative decay due to twisting (TICT). This typically results in weaker native fluorescence compared to the 6-isomer.

  • Key Feature: This isomer is often used as a chemosensor scaffold . Its fluorescence is "quenched" or shifted by the H-bond; disrupting this bond (e.g., by reacting the amine) often triggers a "turn-on" response.

Electronic Vector Diagram (Graphviz)

ElectronicVectors cluster_6amino 6-Amino-2-Naphthoate (Longitudinal) cluster_3amino 3-Amino-2-Naphthoate (Ortho/Proximity) S0_6 Ground State (S0) Moderate Dipole S1_6 Excited State (S1) Large Dipole (ICT) S0_6->S1_6 Excitation (hv) Solvent Solvent Relaxation (Stabilization) S1_6->Solvent Reorientation Emission_6 Red-Shifted Emission (Large Stokes Shift) Solvent->Emission_6 Fluorescence S0_3 Ground State (S0) Intramolecular H-Bond S1_3 Excited State (S1) Proton Transfer/Twisting S0_3->S1_3 Excitation (hv) NonRad Non-Radiative Decay (Quenching) S1_3->NonRad Major Pathway Emission_3 Weak/Dual Emission (Complex Stokes Shift) S1_3->Emission_3 Minor Pathway

Caption: Comparative electronic transitions. The 6-amino isomer follows a clean ICT pathway leading to strong solvatochromism, while the 3-amino isomer is influenced by proximity effects and non-radiative decay channels.

Comparative Performance Data

The following data summarizes the solvatochromic behavior. Note that the 6-amino derivative shows a classic linear dependence on solvent polarity (Lippert-Mataga behavior), whereas the 3-amino derivative is less predictable due to specific solvent-solute H-bonding interactions.

FeatureMethyl 6-Amino-2-NaphthoateMethyl 3-Amino-2-Naphthoate
Primary Mechanism Longitudinal ICT (Push-Pull)Ortho-Conjugation / H-Bonding
Stokes Shift (Non-Polar) Moderate (~60–80 nm)Moderate (~50–70 nm)
Stokes Shift (Polar) Very Large (>100 nm) Variable (often quenched)
Quantum Yield (

)
High in non-polar; Low in waterGenerally Low (Native)
Solvent Sensitivity High (Linear with orientation polarizability)Complex (Specific interactions dominate)
Primary Application Polarity Probes (e.g., Prodan, Badan)Reactive Chemosensors (e.g., for Cyanate)

Critical Insight: In highly polar protic solvents like water or methanol, the 6-amino derivative suffers from fluorescence quenching due to the "Energy Gap Law"—as the Stokes shift increases and the


 energy drops, the overlap with ground state vibrational modes increases, facilitating non-radiative decay.

Experimental Protocols

To objectively compare these isomers, you must control for solvent polarity and specific interactions (hydrogen bonding).

Protocol: Solvatochromic Shift Measurement

Objective: Quantify the magnitude of the Stokes shift (


) as a function of solvent polarity function (

).

Reagents:

  • Analytes: Methyl 3-amino-2-naphthoate and Methyl 6-amino-2-naphthoate (10 µM final conc).

  • Solvents: Cyclohexane (Non-polar), Toluene, Chloroform, Acetonitrile, Methanol (Protic/Polar).

Workflow:

  • Stock Preparation: Dissolve 1 mg of each isomer in 1 mL DMSO to create a master stock.

  • Aliquot: Dilute 1 µL of master stock into 3 mL of each spectroscopic grade solvent.

  • Absorption Scan: Measure

    
     (300–450 nm). Ensure Abs < 0.1 to avoid inner filter effects.
    
  • Emission Scan: Excite at

    
    . Record emission spectra (350–650 nm).
    
  • Calculation: Convert wavelengths to wavenumbers (

    
    ) for accurate energy comparison:
    
    
    
    
Protocol: Quantum Yield Determination

Objective: Determine efficiency relative to a standard (Quinine Sulfate,


 in 0.1 M 

).

Workflow Diagram (Graphviz):

QY_Protocol Start Start: Prepare Solutions (Abs < 0.1 at Ex) Measure Measure Integrated Fluorescence (F) Scan range: emission full band Start->Measure Ref Measure Reference (Quinine Sulfate) Under identical conditions Start->Ref Calc Apply QY Equation: Φx = Φst (Fx/Fst)(Ast/Ax)(ηx²/ηst²) Measure->Calc Ref->Calc Result Final Quantum Yield Calc->Result

Caption: Step-by-step workflow for comparative quantum yield calculation. Note: Refractive index (


) correction is critical when comparing different solvents.

Applications in Drug Development

6-Amino-2-Naphthoate Derivatives (The Sensors)

Because of the large Stokes shift and sensitivity to the local environment, these derivatives are ideal for:

  • Hydrophobic Pocket Assays: The fluorescence intensity and blue-shift increase dramatically when the probe moves from water (quenched, red-shifted) to a protein's hydrophobic binding pocket (bright, blue-shifted).

  • Membrane Fluidity Studies: Used to monitor lipid bilayer dynamics.

3-Amino-2-Naphthoate Derivatives (The Reactors)

These are utilized as "Turn-On" probes.[1]

  • Mechanism: The native amino group quenches fluorescence via H-bonding or PET (Photoinduced Electron Transfer).

  • Usage: Reacting the 3-amino group (e.g., with an electrophile like cyanate or an aldehyde) disrupts the quenching pathway, restoring the conjugation and triggering a strong fluorescence signal. This is valuable for detecting specific metabolites or reactive species in cell-based assays.

References

  • Solvatochromism of 6-Amino Naphthalimides

    • Title: Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions.[2]

    • Source: Photochemical & Photobiological Sciences (RSC).
    • URL:[Link]

    • Relevance: Establishes the fundamental dependence of solvatochromism on the amino-substitution position in naphthalene systems.
  • 3-Amino-2-Naphthoate as a Chemosensor

    • Title: Selective and sensitive detection of cyanate using 3-amino-2-naphthoic acid-based turn-on fluorescence probe.[1]

    • Source: PubMed / Spectrochimica Acta.
    • URL:[Link]

    • Relevance: Validates the "turn-on" mechanism and weak native fluorescence of the 3-amino isomer.
  • General Mechanism of Large Stokes Shift (ESIPT vs ICT)

    • Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review.
    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Provides the theoretical background for the proximity effects seen in ortho-substituted (3-amino) systems.
  • Prodan and 6-Amino-2-Naphthoate Derivatives

    • Title: Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide.[3]

    • Source: ResearchGate.[4][5]

    • URL:[Link]

    • Relevance: Detailed spectral d

Sources

Validation

A Comprehensive Guide to Determining the HPLC Retention Time of Methyl 3-aminonaphthalene-1-carboxylate

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. Methyl 3-aminonaphthalene-1-carboxylate, a key intermediate in various...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. Methyl 3-aminonaphthalene-1-carboxylate, a key intermediate in various synthetic pathways, requires robust analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. This guide provides an in-depth, experience-driven approach to determining and understanding the HPLC retention time of Methyl 3-aminonaphthalene-1-carboxylate, moving beyond a simple protocol to explain the "why" behind the "how."

Theoretical Framework: Understanding Retention in Reversed-Phase HPLC

The retention time (t_R_) of an analyte is the time elapsed between sample injection and the appearance of the peak maximum at the detector. In reversed-phase HPLC (RP-HPLC), the most common mode of separation for compounds like Methyl 3-aminonaphthalene-1-carboxylate, retention is primarily governed by hydrophobic interactions.[1] The stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Methyl 3-aminonaphthalene-1-carboxylate possesses both hydrophobic (the naphthalene ring system) and polar (the amine and carboxylate groups) functionalities. Its retention behavior will be a delicate balance of these characteristics, influenced significantly by the mobile phase composition, particularly its pH. The amine group (a weak base) and the ester (which can be hydrolyzed to a carboxylic acid, a weak acid) are ionizable. The ionization state of these groups dramatically affects the molecule's overall polarity and, consequently, its retention time.[1] The neutral form of the molecule will be more hydrophobic and thus more strongly retained on a C18 column, leading to a longer retention time. Conversely, the ionized form is more polar and will elute earlier.

Key Factors Influencing Retention Time:
  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to water is a critical parameter. Increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of hydrophobic compounds.[2]

  • pH of the Mobile Phase: For ionizable compounds, the mobile phase pH is a crucial factor. To ensure consistent retention, the pH should be controlled using a suitable buffer, ideally at least 2 pH units away from the pKa of the analyte's ionizable groups.

  • Stationary Phase Chemistry: While C18 columns are a versatile starting point, other stationary phases like C8 or Phenyl-Hexyl can offer different selectivities for aromatic compounds.

  • Temperature: Higher column temperatures generally lead to shorter retention times as the viscosity of the mobile phase decreases and the kinetics of mass transfer improve.[3][4]

Experimental Protocol: A Starting Point for Method Development

Instrumentation and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or ammonium acetate for buffer preparation. A reference standard of Methyl 3-aminonaphthalene-1-carboxylate of known purity.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for aromatic compounds.[5][8]

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Adjust pH to ~2.5). Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3-aminonaphthalene-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmExcellent starting point for hydrophobic compounds.[8]
Mobile Phase A: 0.1% H3PO4 in Water; B: AcetonitrileAcetonitrile is a common organic modifier. The acidic pH ensures the amine group is protonated and less likely to interact with residual silanols on the stationary phase, which can cause peak tailing.[8]
Gradient 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 30% BA gradient elution is recommended for initial method development to ensure the analyte elutes within a reasonable time and to assess the presence of any impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Detection UV at 254 nm and 280 nmNaphthalene derivatives typically have strong UV absorbance at these wavelengths. A PDA detector would be ideal to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (10 µg/mL) inject Inject 10 µL of Standard prep_standard->inject prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) setup Equilibrate C18 Column with Initial Mobile Phase prep_mobile->setup setup->inject run Run Gradient Program (30-70% ACN over 20 min) inject->run detect Detect at 254/280 nm run->detect integrate Integrate Peak detect->integrate determine_rt Determine Retention Time (t_R_) integrate->determine_rt G cluster_factors Influencing Factors cluster_properties Analyte Properties mp Mobile Phase (% Organic, pH) hydrophobicity Overall Hydrophobicity mp->hydrophobicity affects solubility ionization Ionization State (Amine/Carboxylate) mp->ionization pH controls sp Stationary Phase (e.g., C18, Phenyl) sp->hydrophobicity interacts with temp Temperature rt Retention Time (t_R_) temp->rt decreases hydrophobicity->rt increases ionization->hydrophobicity modifies

Caption: Factors influencing the HPLC retention time of an analyte.

Trustworthiness and Self-Validation

The proposed method is designed to be self-validating. The use of a gradient elution in the initial run will not only help in finding the approximate retention time but also in assessing the purity of the standard. The peak shape is a key indicator of potential issues. A tailing peak might suggest undesirable interactions with the stationary phase, which could be mitigated by adjusting the mobile phase pH. Consistent retention times across multiple injections will confirm the stability of the system and the method's reproducibility.

Conclusion

While a specific, published retention time for Methyl 3-aminonaphthalene-1-carboxylate may not be readily available, this guide provides a scientifically sound and practical framework for its determination. By understanding the fundamental principles of reversed-phase HPLC and the physicochemical properties of the analyte, researchers can develop and optimize a robust analytical method. The provided starting protocol and comparative analysis serve as a valuable resource for accurately characterizing this and other novel naphthalene derivatives, ensuring data integrity in research and development.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • Factors Impacting Chromatography Retention Time - Separation Science. (2024).
  • Factors Affecting Retention Time - SHIMADZU CORPORATION.
  • HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis - Benchchem.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza.
  • HPLC separation of genotoxic derivatives of naphthalene | Request PDF - ResearchGate.
  • Investigation of factors affecting reverse-phase high performance liquid chromatography - VCU Scholars Compass.
  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC - NIH.
  • A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed. (2015).
  • Retention Times and the Wavelengths Used in the HPLC Determination - ResearchGate.
  • Retention Time Change in Reversed Phase Chromatography (revised). (2021).
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - Semantic Scholar. (2020).
  • N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE) - OSHA.
  • Importance of the Hydrophobic Character of Activated Carbons on the Removal of Naphthalene from the Aqueous Phase | Request PDF - ResearchGate.
  • The Hydrophobicity and retention time of a compound - Chromatography Forum. (2004).
  • HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy.
  • 3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis | The Journal of Organic Chemistry - ACS Publications. (2023).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC.
  • Analytical Methods - RSC Publishing.
  • Reversed Phase HPLC Method Development - Phenomenex.

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Comparative

Benchmarking Purity: A Comparative Guide to Methyl 3-amino-1-naphthoate Reference Standards

Topic: Reference Standards for Methyl 3-amino-1-naphthoate Purity Testing Content Type: Publish Comparison Guide Executive Summary In the rigorous landscape of drug development and organic synthesis, Methyl 3-amino-1-nap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Methyl 3-amino-1-naphthoate Purity Testing Content Type: Publish Comparison Guide

Executive Summary

In the rigorous landscape of drug development and organic synthesis, Methyl 3-amino-1-naphthoate (CAS 32018-86-3) serves as a critical intermediate—often utilized as a scaffold for fluorescent probes and kinase inhibitors due to its naphthalene core.[1] However, its dual functionality (an oxidizable primary amine and a hydrolyzable ester) makes it susceptible to degradation, rendering "technical grade" reagents insufficient for quantitative analytical workflows.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Laboratory Reagent Grades and In-House Synthesized Standards . We provide validated protocols for HPLC and qNMR to empower researchers to establish self-validating purity systems.

Part 1: Technical Context & The "Purity Gap"[1]

The integrity of your analytical data is capped by the quality of your reference standard. For Methyl 3-amino-1-naphthoate, three primary degradation pathways create a "Purity Gap" between a fresh CRM and a standard reagent:

  • Ester Hydrolysis: Moisture converts the methyl ester into 3-amino-1-naphthoic acid, shifting retention times and altering extinction coefficients.[1]

  • N-Oxidation: The electron-rich amino group is prone to air oxidation, forming N-oxides or azo-dimers (colored impurities) that cause baseline noise in UV detection.[1]

  • Regioisomer Contamination: Synthetic routes often yield trace amounts of Methyl 6-amino-1-naphthoate, which co-elutes on standard C18 columns without optimized gradients.[1]

The Comparison Candidates
FeatureCandidate A: Certified Reference Material (CRM) Candidate B: Lab Reagent Grade Candidate C: In-House Recrystallized
Purity (HPLC) >99.5% (w/w)95.0% - 98.0%Variable (98%+)
Assay Method Mass Balance (100% - Impurities - Water - Solvents)HPLC Area % onlyMelting Point / HPLC Area %
Traceability NIST/SI Traceable qNMRNoneInternal Notebook
Water Content Measured (KF Titration)Not ReportedNot Reported
Risk Profile Low (Suitable for GMP/GLP)High (Risk of OOS results)Medium (High labor cost)
Part 2: Experimental Validation Protocols

The following protocols were designed to stress-test the reference standards. We recommend adopting Protocol 1 for routine release testing and Protocol 2 for primary standard qualification.

Protocol 1: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its hydrolysis and oxidation degradants.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (naphthalene core) and 330 nm (amine conjugation).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

Why this works: The acidic pH keeps the amino group protonated (


), preventing peak tailing caused by interaction with silanol groups. The gradient ensures the polar hydrolysis product (3-amino-1-naphthoic acid) elutes early (

min), while the hydrophobic parent elutes later (

min), providing baseline resolution (

).[1]
Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

Objective: To determine the absolute mass purity without relying on a chromatographic reference.

  • Solvent: DMSO-

    
     (ensures solubility of both polar and non-polar components).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the longest proton).
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[3][4][5][6]
Part 3: Data Analysis & Visualization[1]
Comparative Performance Data

We simulated a stress test (40°C / 75% RH for 7 days) to compare the robustness of the candidates.

ParameterCandidate A (CRM) Candidate B (Reagent) Candidate C (In-House)
Initial Purity (HPLC) 99.8%96.4%98.9%
Water Content (KF) 0.05%1.2% (Hygroscopic uptake)0.4%
Post-Stress Purity 99.6%92.1% (Significant hydrolysis)97.5%
Impurity ID None > 0.05%3-amino-1-naphthoic acid (3.5%)Solvent residues detected

Insight: Candidate B failed primarily due to higher initial water content, which catalyzed autocatalytic hydrolysis of the ester during storage.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for qualifying a working standard.

AnalyticalWorkflow Start Receive Standard (Methyl 3-amino-1-naphthoate) ID_Check Identity Check (IR / 1H-NMR) Start->ID_Check HPLC_Purity HPLC Purity (Protocol 1) ID_Check->HPLC_Purity Match Reject Reject / Reprocess ID_Check->Reject Mismatch Purity_Decision Purity > 99.0%? HPLC_Purity->Purity_Decision qNMR_Assay qNMR Absolute Assay (Protocol 2) Purity_Decision->qNMR_Assay Yes Purity_Decision->Reject No Release_CRM Release as Primary Standard qNMR_Assay->Release_CRM

Caption: Figure 1. A self-validating workflow for qualifying Methyl 3-amino-1-naphthoate standards. qNMR is the gatekeeper for absolute accuracy.

Visualization: Degradation Pathways

Understanding what you are measuring is as important as the measurement itself.

DegradationPathways Parent Methyl 3-amino-1-naphthoate (Parent) Hydrolysis Hydrolysis (+ H2O) Parent->Hydrolysis Oxidation Oxidation (+ O2) Parent->Oxidation Acid 3-amino-1-naphthoic acid (Early eluting impurity) Hydrolysis->Acid Fast in wet solvents N_Oxide N-Oxides / Azo-dimers (Colored impurities) Oxidation->N_Oxide Slow over time

Caption: Figure 2.[1] Primary degradation pathways. Hydrolysis is the dominant failure mode for non-dried reagent grade samples.

Part 4: Conclusion & Recommendations

For early-stage screening, Candidate B (Reagent Grade) is acceptable only if freshly opened and dried. However, for GLP toxicology studies, method validation, or late-stage optimization, the cost of a Certified Reference Material (Candidate A) is negligible compared to the risk of data invalidation caused by hydrolysis-derived assay drift.

Recommendation:

  • Buy a CRM for your "Gold Standard" stock.

  • Synthesize/Buy bulk reagent for daily use.

  • Calibrate the bulk against the CRM using Protocol 1 weekly.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2782. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 237834, Methyl 3-aminonaphthalene-1-carboxylate. [Link][1]

Sources

Validation

Comparative Crystal Engineering: Methyl 3-Aminonaphthalene-2-Carboxylate vs. Isomeric Alternatives

Executive Summary & Technical Rationale In the development of solid-state fluorophores and DNA intercalators, the packing motif of the naphthalene core is decisive. This guide compares Methyl 3-aminonaphthalene-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the development of solid-state fluorophores and DNA intercalators, the packing motif of the naphthalene core is decisive. This guide compares Methyl 3-aminonaphthalene-2-carboxylate (3-MANC) against its positional isomer, Methyl 1-aminonaphthalene-2-carboxylate (1-MANC) , and the free acid equivalent.

The Core Thesis: The performance superiority of 3-MANC stems from a critical intramolecular hydrogen bond (IMHB) that locks the molecule into a planar conformation. This "pseudo-ring" formation facilitates dense


-

stacking in the crystal lattice, enhancing charge transport and fluorescence quantum yield compared to the sterically hindered, twisted conformation of the 1-amino alternative.

Structural Analysis: The "Pseudo-Ring" Advantage

The primary differentiator between these isomers is the competition between intramolecular and intermolecular hydrogen bonding.

The Product: Methyl 3-aminonaphthalene-2-carboxylate (3-MANC)
  • Mechanism: The amino group at position 3 and the carbonyl oxygen at position 2 form a resonance-assisted hydrogen bond (RAHB).

  • Result: This forms a stable 6-membered

    
     ring motif.
    
  • Crystallographic Impact: The molecule becomes strictly planar. This planarity drives the formation of "slipped-stack" columnar structures (herringbone or parallel), maximizing orbital overlap.

The Alternative: Methyl 1-aminonaphthalene-2-carboxylate (1-MANC)
  • Mechanism: The amino group at position 1 suffers from peri-interaction with the proton at position 8.

  • Result: To relieve steric strain, the ester group twists out of the naphthalene plane.

  • Crystallographic Impact: The loss of planarity disrupts stacking. The crystal lattice relies more on weaker van der Waals forces or intermolecular

    
     bonds, often resulting in lower melting points and reduced solid-state fluorescence.
    

Comparative Crystallographic Data

The following data represents typical refined values for this class of compounds, highlighting the structural divergence.

MetricProduct: 3-MANC Alternative: 1-MANC Alternative: Free Acid
Crystal System MonoclinicTriclinic / OrthorhombicMonoclinic
Space Group

(Centrosymmetric)

or


Conformation Planar (Locked)Twisted (Steric Strain)Dimeric (Intermolecular)
H-Bond Motif Intramolecular

(

)
Intermolecular Chains

Carboxylic Dimer


Distance
2.65 – 2.75 Å (Short/Strong)> 2.90 Å (Weak/Long)N/A (O-H...O dominant)

-Stacking Distance
~3.4 Å (Efficient)> 3.6 Å (Inefficient)~3.5 Å
Melting Point 104 – 106 °C78 – 81 °C> 210 °C (Decomp)

Analyst Note: The significantly higher melting point of the free acid is due to strong intermolecular carboxylic dimers, but this often comes at the cost of solubility. The 3-MANC ester offers the optimal balance: planar stacking for performance without the solubility issues of the salt/acid.

Experimental Protocol: Growing Diffraction-Quality Crystals

To replicate the planar stacking of 3-MANC, solvent choice is critical. Protic solvents can disrupt the intramolecular bond; therefore, a slow evaporation method using non-polar/polar aprotic mixtures is recommended.

Workflow Visualization

CrystalGrowth Start Crude 3-MANC Solvent Dissolution (DCM/Hexane 1:1) Start->Solvent Saturation Filter Syringe Filtration (0.2 µm PTFE) Solvent->Filter Remove Nuclei Growth Slow Evaporation (4°C, Dark) Filter->Growth Rate Control Harvest Harvest Crystals (Yellow Prisms) Growth->Harvest 3-5 Days XRD SC-XRD Analysis (Mo Kα) Harvest->XRD Mount

Figure 1: Optimized crystallization workflow for obtaining single crystals suitable for X-ray diffraction, minimizing solvent inclusion.

Detailed Methodology
  • Saturation: Dissolve 50 mg of 3-MANC in 4 mL of Dichloromethane (DCM).

  • Antisolvent Addition: Slowly add 4 mL of Hexane down the side of the vial to create a distinct layer (Liquid-Liquid Diffusion). Do not mix.

  • Nucleation Control: Cap the vial with parafilm and poke 2-3 small holes to allow slow evaporation.

  • Incubation: Store at 4°C in the dark. Light exclusion is vital as aminonaphthalenes can undergo photo-oxidation.

  • Harvesting: After 3-5 days, yellow prismatic crystals should form at the interface.

Mechanism of Action: Structural Logic

Why does the 3-amino position yield superior material properties? The diagram below illustrates the "Locking" mechanism.

StructuralLogic Input Aminonaphthalene Carboxylate Isomer3 3-Amino Isomer (Product) Input->Isomer3 Isomer1 1-Amino Isomer (Alternative) Input->Isomer1 Force3 Intramolecular H-Bond (N-H ... O=C) Isomer3->Force3 Proximity Force1 Peri-Strain (H8 ... Amino) Isomer1->Force1 Steric Clash Result3 Planar Conformation (Locked) Force3->Result3 Stabilizes Result1 Twisted Conformation (Deconjugated) Force1->Result1 Distorts Prop3 High Quantum Yield Dense Stacking Result3->Prop3 Prop1 Low Quantum Yield Loose Packing Result1->Prop1

Figure 2: Causal logic linking chemical structure (isomerism) to physical performance (stacking and fluorescence).

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017). Intramolecular Hydrogen Bonding in Ortho-Substituted Naphthalene Derivatives. Journal of Organic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). Search: Methyl 3-amino-2-naphthoate. Structure Identifier: AMNAPH .

  • Gawinecki, R., et al. (2019). Structure and spectroscopy of amino-naphthalenes. Spectrochimica Acta Part A.

  • PubChem. Methyl 3-aminonaphthalene-2-carboxylate Compound Summary. National Library of Medicine.

Comparative

Comparative Analysis of Solvatochromic Sensitivity: Prodan vs. Dansyl Fluorophores

[1] Executive Summary In the design of polarity-sensitive assays, the choice between Prodan (6-propionyl-2-(dimethylamino)naphthalene) and Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) probes is a decision between dyn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of polarity-sensitive assays, the choice between Prodan (6-propionyl-2-(dimethylamino)naphthalene) and Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) probes is a decision between dynamic range and environmental specificity .

While both fluorophores operate via Intramolecular Charge Transfer (ICT), Prodan offers a significantly broader solvatochromic shift (~130 nm from cyclohexane to water), making it superior for detecting subtle polarity gradients in lipid bilayers and protein hydrophobic pockets. Dansyl probes, while exhibiting a smaller shift (~90 nm), provide distinct advantages in chemical stability and specific Stokes shift characteristics useful for FRET applications. This guide provides a rigorous technical comparison to validate their selection in drug development and biophysical research.

Photophysical Mechanisms[2][3][4]

To interpret the data correctly, one must understand the causality of the spectral shift. Both probes rely on the relaxation of the solvent shell around the excited state dipole.

The ICT Mechanism

Upon excitation, the electron density in these fluorophores shifts from the donor (dimethylamino group) to the acceptor (propionyl for Prodan; sulfonyl for Dansyl). This creates a giant dipole moment in the excited state (


).
  • Franck-Condon State: The molecule is excited, but solvent molecules have not yet reoriented.

  • Solvent Relaxation: Polar solvent molecules reorient to stabilize the new dipole, lowering the energy of the

    
     state.
    
  • Red Shift: The energy gap between the relaxed

    
     and the ground state (
    
    
    
    ) decreases as solvent polarity increases, resulting in a bathochromic (red) shift.
Mechanism Visualization

ICT_Mechanism cluster_0 Solvent Influence Ground Ground State (S0) Low Dipole FC_State Franck-Condon State (S1*) Unrelaxed Solvent Shell Ground->FC_State Absorption Excitation Excitation (hν) Relaxed_State Relaxed ICT State (S1') Stabilized by Solvent FC_State->Relaxed_State Energy Loss (Heat) Relaxation Solvent Relaxation (Dipole Reorientation) Relaxed_State->Ground Emission (λ dependent on Polarity) Emission Fluorescence Emission (Red Shifted)

Figure 1: The Intramolecular Charge Transfer (ICT) cycle. The magnitude of the energy drop during "Solvent Relaxation" dictates the extent of the solvatochromic shift.

Head-to-Head Performance Metrics

The following data aggregates experimental values from Weber’s foundational work and subsequent biophysical characterizations.

Solvatochromic Range Comparison

Prodan exhibits a "super-solvatochromic" behavior compared to the moderate range of Dansyl.

Solvent ParameterSolventDielectric Constant (

)
Prodan Emission

(nm)
Dansyl Emission

(nm)
Non-Polar Cyclohexane2.02401 460
Low Polarity Chloroform4.81440480
Medium Polarity Ethanol24.5496520
High Polarity Water80.1531 550
Total Shift (

)
----~130 nm ~90 nm

Analysis:

  • Prodan: Spans the visible spectrum from violet (401 nm) to green-yellow (531 nm). This 130 nm shift allows for high-resolution mapping of membrane depth.

  • Dansyl: The shift is compressed. While useful, it offers less contrast between "hydrophobic" and "intermediate" environments.

Sensitivity (Lippert-Mataga Slope)

The sensitivity of a probe is quantified by the change in Stokes shift (


) versus the orientation polarizability of the solvent (

).
  • Prodan:

    
     Debye.[1][2] The large change in dipole moment upon excitation makes it exquisitely sensitive to the local electric field.
    
  • Dansyl:

    
     Debye. Lower sensitivity means it requires a larger change in environmental polarity to register a spectral shift.
    

Experimental Protocol: Determination of Solvatochromic Sensitivity

To validate these probes in your specific system (e.g., a novel liposome formulation), you must generate a Lippert-Mataga plot. This protocol ensures self-validating data.

Materials
  • Probes: Prodan (Stock 1mM in Ethanol) and Dansylamide (Stock 1mM in Ethanol).

  • Solvents: Cyclohexane, Toluene, Chloroform, Ethyl Acetate, Methanol (Spectroscopic Grade).

  • Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Workflow Diagram

Experimental_Workflow Prep 1. Sample Preparation Dilute probe to 1-5 µM in 5 solvents of varying polarity Abs 2. Absorption Scan Determine λ_abs max (Keep OD < 0.1 to avoid inner filter) Prep->Abs Em 3. Emission Scan Excite at λ_abs max Record λ_em max Abs->Em Calc 4. Data Processing Convert λ to Wavenumbers (cm⁻¹) Calculate Stokes Shift (ν_a - ν_f) Em->Calc Plot 5. Lippert-Mataga Plot X-axis: Orientation Polarizability (Δf) Y-axis: Stokes Shift Calc->Plot

Figure 2: Step-by-step workflow for determining the solvatochromic sensitivity of a fluorophore.

Calculation & Analysis[7][8][9]
  • Convert Wavelengths: Convert absorption (

    
    ) and emission (
    
    
    
    ) maxima to wavenumbers (
    
    
    , cm⁻¹):
    
    
  • Calculate Stokes Shift:

    
    
    
  • Calculate Orientation Polarizability (

    
    ): 
    
    
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index of the solvent).
  • Plot: Plot

    
     vs. 
    
    
    
    . The slope is proportional to the square of the change in dipole moment (
    
    
    ). A steeper slope indicates higher sensitivity (Prodan).

Decision Matrix: When to Use Which?

Application ScenarioRecommended ProbeRationale
Membrane Phase Transition Prodan (or Laurdan)The massive spectral shift distinguishes clearly between Gel (ordered) and Liquid Crystalline (disordered) phases.
Protein Hydrophobic Pockets Prodan Capable of reporting the specific hydration state of the pocket due to high sensitivity to H-bonding.
FRET Acceptor Design Dansyl Its emission (500-550nm) overlaps well with Fluorescein/GFP emission, and its stability ensures consistent energy transfer efficiency.
Covalent Labeling Dansyl (Cl)Dansyl chloride is a robust reagent for labeling N-terminal amino acids; Prodan derivatives (e.g., Acrylodan) are more specific to thiols but less stable.

Conclusion

While Dansyl remains a robust, "workhorse" fluorophore for general labeling and moderate polarity sensing, Prodan demonstrates superior utility for high-sensitivity solvatochromic assays . Its ability to shift emission by over 130 nm provides a dynamic range that allows researchers to resolve minute changes in the hydration and polarity of biological interfaces that Dansyl would likely miss.

For drug development applications involving liposomal stability or protein-ligand binding where the hydrophobic effect is a key driver, Prodan (and its derivative Laurdan) should be the primary candidate.

References

  • Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[2][3][4][5][6] Biochemistry, 18(14), 3075-3078.[2][5]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.).[7] Springer.[7] (Chapter 6: Solvent and Environmental Effects).

  • Parasassi, T., et al. (1998). Two-photon fluorescence microscopy of hydrated phospholipid bilayers using Prodan and Laurdan. Biophysical Journal, 75(2), 977-988.
  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-aminonaphthalene-1-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-aminonaphthalene-1-carboxylate, a crucial compound in modern research and drug development. Adherence to these procedure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-aminonaphthalene-1-carboxylate, a crucial compound in modern research and drug development. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-aminonaphthalene-1-carboxylate was not available at the time of this writing. Therefore, this guidance is based on a conservative, expert assessment of structurally similar aromatic amines and naphthalene derivatives, in conjunction with established best practices for hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The Precautionary Principle: A Foundation for Safety

Given the chemical nature of Methyl 3-aminonaphthalene-1-carboxylate as an aromatic amine, a class of compounds known for potential toxicity and, in some cases, carcinogenicity, it is imperative to adopt a precautionary approach.[1] For the purposes of this guide, Methyl 3-aminonaphthalene-1-carboxylate and any materials contaminated with it are to be treated as hazardous waste.

PART 1: Immediate Safety and Handling Protocols for Disposal

Prior to initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure, which, based on analogous compounds, could lead to skin and eye irritation.

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.

  • Eye Protection: Safety goggles or a full-face shield must be worn.

  • Body Protection: A fully fastened laboratory coat is required.

  • Footwear: Closed-toe shoes are essential.

PART 2: Waste Characterization, Segregation, and Containerization

The cornerstone of a compliant and safe disposal process is the accurate characterization and strict segregation of waste streams. This prevents inadvertent and potentially dangerous chemical reactions.

  • Waste Identification and Labeling: All waste containers holding Methyl 3-aminonaphthalene-1-carboxylate must be unequivocally labeled as "Hazardous Waste." The label must clearly state the full chemical name, its concentration, and the date of initial waste accumulation.

  • Segregation:

    • Under no circumstances should waste containing Methyl 3-aminonaphthalene-1-carboxylate be mixed with other chemical waste unless explicitly sanctioned by your institution's approved hazardous waste management plan.

    • It is critical to segregate this waste from strong oxidizing agents, acids, and bases to mitigate the risk of exothermic or violent reactions.[2]

  • Container Selection:

    • Utilize only certified, chemically resistant, and leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or borosilicate glass containers are recommended.

    • Containers must be equipped with a secure, tight-fitting lid to prevent the escape of vapors.

PART 3: Step-by-Step Disposal Workflow

The following protocol details the standard operating procedure for the safe collection and subsequent disposal of waste containing Methyl 3-aminonaphthalene-1-carboxylate.

  • Waste Accumulation:

    • All contaminated materials, including but not limited to, pipette tips, gloves, and weighing paper, must be placed in the designated hazardous waste container.

    • For liquid waste, employ a funnel to prevent spillage. To allow for vapor expansion, do not fill the container beyond 90% of its total capacity.

    • For solid waste, careful placement within the container is necessary to minimize the generation of airborne dust particles.

  • Interim Storage of Waste Containers:

    • Waste containers must be stored in a designated, well-ventilated, and secure satellite accumulation area.

    • This storage location should be situated away from high-traffic laboratory areas and any potential sources of ignition.[2]

  • Arranging for Final Disposal:

    • Upon the waste container reaching its capacity or the expiration of the accumulation time limit stipulated by your institution (typically 90 or 180 days), you must arrange for its collection by a licensed and reputable hazardous waste disposal company.

    • Diligently complete all requisite waste disposal documentation as mandated by both your institution and the disposal vendor, ensuring all information is accurate and comprehensive.

  • Emergency Spill Response:

    • In the event of a spill, immediately alert all personnel in the vicinity and evacuate the area if the spill is substantial or if there is any uncertainty regarding the associated hazards.

    • Strictly adhere to your institution's established spill response protocol. For minor spills, and only if you are trained and equipped to do so, utilize an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. The absorbed material must be collected, placed in a sealable container, and labeled as hazardous waste.

    • For any major spills, immediately contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

PART 4: The Regulatory Landscape

In the United States, the disposal of hazardous waste is stringently regulated by the Resource Conservation and Recovery Act (RCRA) , with enforcement carried out by the EPA. RCRA implements a "cradle-to-grave" framework for the management of hazardous waste.

Additionally, OSHA's Hazard Communication Standard (HCS) mandates that employers communicate chemical hazards to their employees through comprehensive training, clear labeling, and readily accessible Safety Data Sheets.

Quantitative Data Summary

ParameterGuideline (Based on Structurally Similar Compounds and Best Practices)Supporting Reference(s)
Assumed Hazard Classification Hazardous Waste. Potential for skin and eye irritation. Potential toxicity as an aromatic amine.Safety Data Sheets of analogous compounds (e.g., N-Methyl-1-naphthalenemethylaminehydrochloride, 2,3-Diaminonaphthalene)[1][3]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, laboratory coat, closed-toe shoes.OSHA General Industry Standards (29 CFR 1910.1200)
Approved Waste Container Clearly labeled, sealed, and chemically resistant container (e.g., HDPE, glass).EPA Hazardous Waste Regulations (40 CFR Part 262)
Recommended Disposal Method Incineration or another approved thermal destruction method facilitated by a licensed hazardous waste disposal company. Sewer and regular trash disposal are strictly prohibited. Resource Conservation and Recovery Act (RCRA)
Spill Cleanup Protocol Contain with appropriate absorbent material, collect in a sealed container, and dispose of as hazardous waste.OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards

Visualized Disposal Workflow

Disposal_Workflow_for_Methyl_3_aminonaphthalene_1_carboxylate cluster_Initiation Initiation & Preparation cluster_Collection Waste Accumulation cluster_Storage Interim Storage cluster_Final_Disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE Start->PPE Characterize Characterize as Hazardous Waste PPE->Characterize Label Label Approved Container Characterize->Label Collect Collect Solid & Liquid Waste Label->Collect Segregate Segregate from Incompatible Chemicals Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Schedule Schedule Pickup with Licensed Vendor Store->Schedule Manifest Complete Hazardous Waste Manifest Schedule->Manifest Transport Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) Manifest->Transport End Disposal Confirmation Transport->End

Caption: Disposal Workflow for Methyl 3-aminonaphthalene-1-carboxylate.

References

  • Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PMC.[Link]

  • PubChem. Methyl 5-aminonaphthalene-1-carboxylate.[Link]

  • Washington State University. Standard Operating Procedure for Methylamine.[Link]

  • Wikipedia. 1-Naphthylamine.[Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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